molecular formula C12H24O2 B093861 9-Methylundecanoic acid CAS No. 17001-17-1

9-Methylundecanoic acid

Cat. No.: B093861
CAS No.: 17001-17-1
M. Wt: 200.32 g/mol
InChI Key: QZCDMZMKQOGSQO-UHFFFAOYSA-N
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Description

9-methyl-undecanoic acid is a medium-chain fatty acid.

Properties

IUPAC Name

9-methylundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-3-11(2)9-7-5-4-6-8-10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCDMZMKQOGSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415227
Record name 9-methylundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17001-17-1
Record name 9-methylundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling 9-Methylundecanoic Acid: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylundecanoic acid, a saturated fatty acid with a methyl branch at the ninth carbon, belongs to the class of anteiso-branched-chain fatty acids (BCFAs). While not as ubiquitous as their straight-chain counterparts, BCFAs are integral components of the cell membranes of many bacteria, playing a crucial role in maintaining membrane fluidity, particularly in response to environmental stressors like temperature changes. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and analysis, aimed at researchers and professionals in drug development and life sciences.

Natural Sources of this compound

The primary natural sources of this compound are bacteria, particularly those belonging to genera known for their production of a diverse range of branched-chain fatty acids. While this specific fatty acid is often a minor component of the total fatty acid profile, its presence is significant in chemotaxonomic classification and in understanding bacterial adaptation mechanisms.

Key bacterial genera identified as potential sources include:

  • Listeria : Species within this genus, such as Listeria monocytogenes, are well-documented producers of BCFAs. Their cell membranes contain a high proportion of both iso- and anteiso-fatty acids, and the relative abundance of these can shift in response to growth temperature.[1][2][3]

  • Bacillus : Various Bacillus species are known to synthesize a variety of iso- and anteiso-fatty acids. The biosynthesis of these fatty acids is initiated from branched-chain amino acid precursors.[4]

  • Streptomyces : This genus, a rich source of bioactive compounds, also exhibits a complex profile of branched-chain fatty acids. Studies on species like Streptomyces hygroscopicus have revealed the presence of various iso- and anteiso-fatty acids.[5][6]

  • Pseudomonas : While often characterized by straight-chain and cyclopropane (B1198618) fatty acids, some Pseudomonas species have been shown to produce branched-chain fatty acids, with the composition being influenced by culture conditions.[7][8][9][10]

It is important to note that the quantitative presence of this compound can vary significantly depending on the bacterial strain and, critically, the environmental conditions under which the microorganism is cultured. Factors such as temperature, pH, and nutrient availability can influence the fatty acid biosynthesis pathways, leading to alterations in the fatty acid profile.[1][8]

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from bacterial cultures involves a multi-step process encompassing cell harvesting, lipid extraction, saponification, and derivatization, followed by chromatographic separation and identification.

I. Bacterial Culture and Cell Harvesting
  • Culture Conditions: The selected bacterial strain (e.g., a species of Listeria or Streptomyces) is cultured in an appropriate liquid medium under optimized conditions (temperature, pH, aeration) to promote growth and lipid production.

  • Cell Harvesting: Bacterial cells are harvested from the culture broth by centrifugation at a speed of 10,000 x g for 15 minutes at 4°C. The resulting cell pellet is washed with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components and then lyophilized or used directly for lipid extraction.

II. Lipid Extraction

The total lipids are extracted from the bacterial cell mass using a solvent system designed to efficiently solubilize lipids. The Bligh and Dyer method is a commonly employed technique.

  • Solvent Mixture: A mixture of chloroform (B151607), methanol, and water (typically in a 1:2:0.8 v/v/v ratio) is added to the cell pellet.

  • Homogenization: The mixture is homogenized or vigorously agitated to ensure complete disruption of the cell membranes and extraction of lipids.

  • Phase Separation: Additional chloroform and water are added to the mixture to induce phase separation. After centrifugation, the lower chloroform layer, containing the total lipids, is carefully collected.

  • Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen gas to yield the total lipid extract.

III. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization

To analyze the fatty acid composition, the extracted lipids are first hydrolyzed (saponified) to release the free fatty acids, which are then converted to their more volatile methyl esters.

  • Saponification: The lipid extract is treated with a strong base, such as 0.5 M NaOH in methanol, and heated at 100°C for 30 minutes. This process cleaves the ester linkages in complex lipids, liberating the fatty acids as sodium salts.

  • Methylation: After cooling, a methylating agent, such as 14% boron trifluoride in methanol, is added, and the mixture is heated again at 100°C for 5 minutes. This reaction converts the fatty acid salts to their corresponding fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs: The FAMEs are then extracted into an organic solvent, typically hexane (B92381) or a mixture of hexane and diethyl ether. The organic layer is washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate.

IV. Chromatographic Analysis and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of FAMEs.

  • Gas Chromatography (GC): The FAMEs mixture is injected into a gas chromatograph equipped with a capillary column (e.g., a polar column like BPX70). The different FAMEs are separated based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS): As the separated FAMEs elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting fragmentation patterns are analyzed. The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST library) for identification. The mass spectrum of 9-methylundecanoate methyl ester will show a characteristic molecular ion peak and fragmentation pattern that confirms its identity.

  • Quantification: The amount of this compound is determined by comparing the peak area of its corresponding FAME to the peak area of an internal standard (a fatty acid not naturally present in the sample, added at a known concentration) and by using a calibration curve generated with a pure standard of 9-methylundecanoate.

Data Presentation

The quantitative data for the fatty acid composition of a bacterial source would typically be presented in a table, allowing for easy comparison of the relative abundance of different fatty acids.

Fatty AcidAbbreviationRetention Time (min)Relative Abundance (%)
This compound anteiso-C12:0 [Insert Value][Insert Value]
Dodecanoic acidC12:0[Insert Value][Insert Value]
Tridecanoic acidC13:0[Insert Value][Insert Value]
10-Methyltridecanoic acidiso-C14:0[Insert Value][InsertValue]
Tetradecanoic acidC14:0[Insert Value][Insert Value]
12-Methyltetradecanoic acidanteiso-C15:0[Insert Value][Insert Value]
Pentadecanoic acidC15:0[Insert Value][Insert Value]
Other identified fatty acids.........

Note: The retention times and relative abundances are placeholder values and would be determined experimentally.

Visualization of Experimental Workflow

The general workflow for the isolation and analysis of this compound from a bacterial source can be visualized as follows:

Isolation_Workflow cluster_culture Bacterial Culture & Harvesting cluster_extraction Lipid Extraction cluster_derivatization Sample Preparation cluster_analysis Analysis & Identification cluster_output Final Output Culture Bacterial Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Total Lipid Extraction (e.g., Bligh & Dyer) Harvest->Extraction Saponification Saponification (NaOH/Methanol) Extraction->Saponification Methylation FAME Derivatization (BF3/Methanol) Saponification->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Identification Identification (Mass Spectra Library) GCMS->Identification Quantification Quantification (Internal Standard) GCMS->Quantification Data Quantitative Data & Fatty Acid Profile Quantification->Data

Figure 1. General workflow for the isolation and analysis of this compound.

Biosynthesis of Anteiso-Branched-Chain Fatty Acids

The biosynthesis of anteiso-fatty acids, including this compound, in bacteria initiates from a branched-chain amino acid precursor, typically isoleucine.

Biosynthesis_Pathway Isoleucine Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid Transamination AcylCoA 2-methylbutyryl-CoA (Primer) KetoAcid->AcylCoA Decarboxylation Elongation Fatty Acid Synthase (FAS II) AcylCoA->Elongation MalonylCoA Malonyl-CoA MalonylCoA->Elongation AnteisoFA Anteiso-Fatty Acids (e.g., this compound) Elongation->AnteisoFA Chain Elongation

Figure 2. Biosynthesis pathway of anteiso-branched-chain fatty acids.

Conclusion

This compound, while a minor component of bacterial lipids, holds significance in the study of bacterial physiology and chemotaxonomy. Its natural occurrence is primarily within bacteria known for producing diverse branched-chain fatty acids. The isolation and identification of this compound rely on established lipid analysis techniques, with GC-MS being the definitive method for structural confirmation and quantification. For researchers in drug development, understanding the sources and biosynthesis of such unique fatty acids can provide insights into novel antimicrobial targets and the development of lipid-based therapeutics. Further research into the specific biological activities of this compound is warranted to fully elucidate its potential applications.

References

Biosynthesis pathway of 9-Methylundecanoic acid in organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methylundecanoic acid, a branched-chain fatty acid (BCFA), is synthesized in various organisms through a specialized pathway that diverges from canonical straight-chain fatty acid synthesis. This technical guide delineates the core biosynthetic pathway, focusing on the enzymatic reactions, precursor molecules, and regulatory aspects. Quantitative data on enzyme kinetics are presented, and detailed experimental protocols for pathway analysis are provided. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate a comprehensive understanding of this biological process.

Introduction

Branched-chain fatty acids are integral components of cell membranes in many bacteria and play significant roles in regulating membrane fluidity. This compound is a specific BCFA with a methyl group located at the ninth carbon atom. Its biosynthesis is not as ubiquitously studied as that of straight-chain fatty acids; however, the fundamental mechanisms are understood to be an adaptation of the fatty acid synthase (FAS) system. This guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound.

The Core Biosynthetic Pathway

The synthesis of this compound is proposed to occur via the fatty acid synthase (FAS) system, with the key distinction being the incorporation of a methylmalonyl-CoA extender unit to introduce the methyl branch.

Precursor Synthesis: The Origin of the Methyl Branch

The essential precursor for the methyl group in this compound is methylmalonyl-CoA . This molecule is primarily synthesized from propionyl-CoA by the enzyme propionyl-CoA carboxylase (PCC) , a biotin-dependent carboxylase.[1] Propionyl-CoA itself is derived from the catabolism of odd-chain fatty acids and certain amino acids, including valine, isoleucine, and methionine.[2][3]

Fatty Acid Elongation and Branch Incorporation

The elongation of the fatty acid chain is carried out by the multi-enzyme complex, fatty acid synthase (FAS) . The synthesis of this compound (a C12 fatty acid) is hypothesized to proceed as follows:

  • Initiation: The synthesis begins with a standard acetyl-CoA primer.

  • Elongation (Cycles 1-3): The acetyl-CoA primer undergoes three rounds of elongation using malonyl-CoA as the two-carbon donor. Each cycle involves condensation, reduction, dehydration, and a second reduction, resulting in an 8-carbon acyl-ACP (octanoyl-ACP).

  • Methyl Branch Incorporation (Cycle 4): In the fourth elongation cycle, methylmalonyl-CoA is utilized as the extender unit instead of malonyl-CoA. The ketoacyl synthase (KS) domain of FAS catalyzes the condensation of octanoyl-ACP with methylmalonyl-CoA. This introduces a methyl group at the alpha-carbon of the newly added two-carbon unit.

  • Processing: The subsequent reduction, dehydration, and reduction steps within the FAS complex shift the methyl group to the ninth carbon position of the growing acyl chain.

  • Final Elongation (Cycle 5): A final round of elongation with malonyl-CoA adds two more carbons to the chain.

  • Termination: The completed 12-carbon fatty acid, this compound, is then released from the acyl carrier protein (ACP) domain of FAS by a thioesterase.

The following diagram illustrates the proposed biosynthetic pathway:

Biosynthesis_of_9_Methylundecanoic_Acid cluster_precursor Precursor Synthesis cluster_fas Fatty Acid Synthase (FAS) Cycles Propionyl-CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase (PCC) Propionyl-CoA->PCC Biotin, ATP, HCO3- Methylmalonyl-CoA Methylmalonyl-CoA FAS_branch FAS Elongation (Branch Incorporation) Methylmalonyl-CoA->FAS_branch Methylmalonyl-CoA->FAS_branch PCC->Methylmalonyl-CoA ADP + Pi Acetyl-CoA Acetyl-CoA FAS_init FAS Initiation Acetyl-CoA->FAS_init Malonyl-CoA Malonyl-CoA FAS_elong1 FAS Elongation (3 cycles) Malonyl-CoA->FAS_elong1 FAS_elong2 FAS Elongation (1 cycle) Malonyl-CoA->FAS_elong2 FAS_init->FAS_elong1 Octanoyl-ACP FAS_elong1->FAS_branch FAS_branch->FAS_elong2 9-Methylundecanoyl-ACP 9-Methylundecanoyl-ACP FAS_elong2->9-Methylundecanoyl-ACP Thioesterase Thioesterase 9-Methylundecanoyl-ACP->Thioesterase 9-Methylundecanoic_Acid This compound Thioesterase->9-Methylundecanoic_Acid

Fig. 1: Proposed biosynthesis pathway of this compound.

Quantitative Data

Quantitative data for the biosynthesis of this compound is limited. However, kinetic parameters for the key enzymes involved in branched-chain fatty acid synthesis have been reported.

Table 1: Kinetic Parameters of Propionyl-CoA Carboxylase (PCC)

SubstrateKM (mM)Reference
ATP0.08[1]
Propionyl-CoA0.29[1]
Bicarbonate3.0[1]

Table 2: Relative Activity of Fatty Acid Synthase with Different Extender Units

Extender UnitRelative Turnover NumberNotesReference
Malonyl-CoA100% (baseline)Standard extender for straight-chain fatty acid synthesis.[4]
Methylmalonyl-CoALower than Malonyl-CoALeads to the formation of methyl-branched fatty acids.[4][4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Branched-Chain Fatty Acid Analysis

This protocol outlines the general steps for the analysis of BCFAs from biological samples.

Objective: To identify and quantify this compound and other fatty acids.

Materials:

  • Biological sample (e.g., bacterial cell pellet)

  • Internal standard (e.g., deuterated fatty acid)

  • Methanol (B129727) with 2.5% (v/v) H2SO4

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column (e.g., DB-225ms)[2]

Procedure:

  • Sample Preparation:

    • To a known amount of lyophilized sample, add a known amount of internal standard.

  • Transesterification:

    • Add 2 mL of methanol with 2.5% H2SO4.

    • Incubate at 80°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).

  • Extraction:

    • Cool the sample to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

  • Drying:

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane extract into the GC-MS.

    • Use an appropriate temperature program to separate the FAMEs.

    • The mass spectrometer is operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification.[2]

    • Identify this compound methyl ester by its retention time and mass spectrum compared to a chemical standard.

    • Quantify the amount of this compound relative to the internal standard.

GCMS_Workflow Sample Biological Sample + Internal Standard Transesterification Transesterification (Methanol/H2SO4, 80°C) Sample->Transesterification Extraction Hexane Extraction Transesterification->Extraction Drying Drying with Na2SO4 Extraction->Drying GCMS GC-MS Analysis Drying->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Fig. 2: General workflow for GC-MS analysis of fatty acids.
NADPH Consumption Assay for Fatty Acid Synthase Activity

This spectrophotometric assay measures the activity of FAS by monitoring the decrease in absorbance at 340 nm due to the consumption of NADPH.

Objective: To determine the kinetic parameters of FAS with different substrates.

Materials:

  • Purified Fatty Acid Synthase

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA)

  • Acetyl-CoA

  • Malonyl-CoA or Methylmalonyl-CoA

  • NADPH

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing the assay buffer, acetyl-CoA, and the extender unit (malonyl-CoA or methylmalonyl-CoA).

  • Initiation of Reaction:

    • Add NADPH to the reaction mixture.

    • Initiate the reaction by adding a known amount of purified FAS.

  • Measurement:

    • Immediately start monitoring the decrease in absorbance at 340 nm over time.

    • The rate of NADPH consumption is proportional to the FAS activity.

  • Calculation:

    • Calculate the specific activity of the enzyme using the molar extinction coefficient of NADPH (6220 M-1cm-1).

    • By varying the concentration of substrates, kinetic parameters such as KM and Vmax can be determined.

NADPH_Assay_Workflow Prepare Prepare Reaction Mixture (Buffer, Acetyl-CoA, Extender Unit) Add_NADPH Add NADPH Prepare->Add_NADPH Initiate Initiate with FAS Add_NADPH->Initiate Measure Monitor A340 Decrease Initiate->Measure Calculate Calculate Enzyme Activity Measure->Calculate

Fig. 3: Workflow for the NADPH consumption assay.

Regulation of the Pathway

The biosynthesis of this compound is likely regulated by the availability of its precursors, particularly methylmalonyl-CoA. The intracellular concentration of methylmalonyl-CoA is influenced by the activity of propionyl-CoA carboxylase and the metabolic pathways that produce propionyl-CoA. In some bacteria, the levels of methylmalonyl-CoA can be significant, especially when grown on propionate.[5] The promiscuity of fatty acid synthase, which can utilize both malonyl-CoA and methylmalonyl-CoA, is a key factor in the production of branched-chain fatty acids.[6] The relative concentrations of these two extender units can therefore influence the ratio of straight-chain to branched-chain fatty acids produced.

Conclusion

The biosynthesis of this compound is a fascinating example of the metabolic diversity in fatty acid synthesis. By incorporating methylmalonyl-CoA as an extender unit, organisms can produce branched-chain fatty acids with unique physical and chemical properties. This technical guide provides a foundational understanding of the proposed pathway, supported by available quantitative data and detailed experimental protocols. Further research is needed to fully elucidate the specific regulatory mechanisms and the precise kinetic parameters for the synthesis of this particular fatty acid in different organisms. This knowledge will be invaluable for researchers in metabolic engineering and drug development, potentially enabling the production of novel bioactive lipids and the development of new antimicrobial agents targeting bacterial fatty acid synthesis.

References

The Biological Significance of 9-Methylundecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

9-Methylundecanoic acid, a branched-chain fatty acid (BCFA), is an intriguing molecule with potential significance in chemical communication, particularly within the insect world. While direct research on this specific isomer is limited, its structural similarity to known semiochemicals suggests a likely role as a pheromone. This technical guide synthesizes the current understanding of BCFAs, providing a framework for investigating the biological role and function of this compound. This document is intended for researchers, scientists, and drug development professionals interested in the chemical ecology of insects and the potential applications of semiochemicals in pest management and other fields. We present hypothesized biosynthetic and signaling pathways, detailed experimental protocols for identification and quantification, and a summary of the known biological activities of related compounds.

Introduction

Branched-chain fatty acids are ubiquitous in nature, serving diverse functions from structural components of cell membranes to critical signaling molecules.[1] In the realm of chemical ecology, methyl-branched fatty acids are particularly noteworthy for their role as pheromones, chemical signals that mediate interactions between organisms of the same species. While extensive research has focused on other isomers, the biological significance of this compound remains an area ripe for exploration. This guide aims to provide a comprehensive overview of the probable biological roles of this compound, drawing parallels from closely related and better-understood BCFAs.

Hypothesized Biological Role and Function

Based on the established roles of other methyl-branched fatty acids, it is highly probable that this compound functions as a semiochemical , likely a pheromone , in certain organisms, particularly insects. The Pherobase, a database of pheromones and semiochemicals, lists 2-methylundecanoic acid and 10-methylundecanoic acid as active signaling molecules, reinforcing this hypothesis. These compounds often act as contact pheromones, mediating behaviors such as mate recognition, aggregation, or territory marking.

The physical properties of branched-chain fatty acids, such as their lower melting points compared to their straight-chain counterparts, make them suitable for maintaining membrane fluidity and for volatility in chemical signaling.

Quantitative Data on Related Branched-Chain Fatty Acids

CompoundOrganismBiological ActivityEffective Concentration / AmountReference
2-Methylundecanoic acidBengal tiger (Panthera tigris tigris)SemiochemicalNot specifiedThe Pherobase
(Z)-9-NonacoseneMegacyllene caryae (Coleoptera)Contact Sex PheromoneElicits full mating behavior alone[2]
Methyl-branched alkanesMegacyllene caryae (Coleoptera)Component of cuticular extractLimited behavioral response alone[2]

Experimental Protocols

The investigation of this compound's biological role necessitates robust analytical and experimental methodologies. The following protocols are adapted from established methods for the analysis of branched-chain fatty acids and insect pheromones.

Extraction of Cuticular Lipids

This protocol is designed to extract lipids from the insect cuticle, where contact pheromones are often located.

  • Sample Collection: Collect insects of the target species. If investigating sex-specific pheromones, separate males and females.

  • Solvent Extraction: Immerse whole insects or specific body parts (e.g., elytra, antennae) in a non-polar solvent such as hexane (B92381) or dichloromethane (B109758) for a short duration (e.g., 5-10 minutes). This minimizes the extraction of internal lipids.

  • Filtration and Concentration: Remove the insect bodies and filter the solvent extract to remove any particulate matter. Concentrate the extract under a gentle stream of nitrogen gas to a desired volume.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the identification and quantification of volatile and semi-volatile organic compounds like fatty acids.

  • Derivatization: To increase volatility and improve chromatographic peak shape, convert the fatty acids in the extract to their methyl esters (FAMEs). A common method is to use a reagent like (trimethylsilyl)diazomethane or boron trifluoride in methanol.

  • GC Separation: Inject the derivatized sample onto a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms or a polar DB-225ms column). The temperature program should be optimized to achieve good separation of the fatty acid methyl esters.

  • MS Detection and Identification: The eluting compounds are introduced into a mass spectrometer. Identification of this compound methyl ester is based on its retention time and mass spectrum. The mass spectrum of a methyl-branched fatty acid ester will show characteristic fragmentation patterns that can help determine the position of the methyl branch. Tandem mass spectrometry (MS/MS) can provide more definitive structural information.[3][4]

Synthesis of this compound Standard

For unambiguous identification and for use in bioassays, a synthetic standard of this compound is essential.

  • Synthetic Strategy: A common approach involves the use of organocuprate chemistry. For example, the reaction of a Grignard reagent derived from 2-bromobutane (B33332) with a suitable ω-unsaturated carboxylic acid ester, followed by reduction of the double bond and hydrolysis of the ester.

  • Purification and Characterization: The synthesized acid should be purified using techniques like column chromatography or preparative HPLC. The structure and purity must be confirmed by NMR spectroscopy and GC-MS.

Behavioral Bioassays

To confirm the biological function of this compound, behavioral bioassays are crucial.

  • Assay Design: The design of the bioassay will depend on the hypothesized function of the compound. For a contact pheromone, a common assay involves applying the synthetic compound to a decoy (e.g., a dead insect of the same species or a glass dummy) and observing the behavioral responses of live insects (e.g., antennal contact, courtship displays, mating attempts).

  • Dose-Response: Test a range of concentrations of the synthetic compound to determine the effective dose.

  • Controls: Use a solvent-only control and potentially other related isomers as negative controls to ensure the observed behavior is specific to this compound.

Signaling and Biosynthesis

Proposed Signaling Pathway

The perception of fatty acid-based pheromones in insects is typically mediated by the olfactory system. The following diagram illustrates a generalized signaling pathway for the detection of a semiochemical like this compound.

Signaling_Pathway cluster_0 External Environment cluster_1 Olfactory Neuron Dendrite cluster_2 Neuron Axon cluster_3 Antennal Lobe (Brain) Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR) PBP->OR Transport & Delivery IonChannel Ion Channel Opening OR->IonChannel Activation Signal Action Potential Propagation IonChannel->Signal Depolarization Glomerulus Glomerular Activation Signal->Glomerulus Signal Transmission Behavior Behavioral Response Glomerulus->Behavior Signal Processing

Figure 1. Proposed signaling pathway for the perception of this compound.

Hypothesized Biosynthetic Pathway

The biosynthesis of branched-chain fatty acids in insects is thought to be similar to pathways described in other organisms. It likely starts with a branched-chain primer derived from the catabolism of amino acids.

Biosynthesis_Pathway cluster_0 Amino Acid Catabolism cluster_1 Fatty Acid Synthase (FAS) Complex cluster_2 Final Product Isoleucine Isoleucine Primer 2-methylbutyryl-CoA (Primer) Isoleucine->Primer Transamination & Decarboxylation FAS Fatty Acid Synthase (FAS) Primer->FAS MalonylCoA Malonyl-CoA (Extender) MalonylCoA->FAS Elongation Chain Elongation (4 cycles) FAS->Elongation Product 9-Methylundecanoyl-ACP Elongation->Product Iterative condensation, reduction, dehydration, and reduction FinalProduct This compound Product->FinalProduct Thioesterase cleavage

Figure 2. Hypothesized biosynthetic pathway of this compound.

The biosynthesis likely initiates with 2-methylbutyryl-CoA, derived from the amino acid isoleucine, which serves as the primer for the fatty acid synthase (FAS) complex.[5] The chain is then elongated by the sequential addition of two-carbon units from malonyl-CoA.[5] After four cycles of elongation, the resulting 12-carbon acyl chain (9-methylundecanoyl-ACP) is released from the FAS complex by a thioesterase to yield this compound.

Conclusion and Future Directions

While direct evidence for the biological role of this compound is currently scarce, the information available for structurally similar branched-chain fatty acids strongly suggests its involvement in insect chemical communication. This technical guide provides a foundational framework for researchers to investigate this fascinating molecule. Future research should focus on:

  • Screening for this compound: Conducting broad GC-MS surveys of cuticular extracts from various insect species, particularly those where related isomers have been identified.

  • Definitive Identification: Once detected, confirming the structure and stereochemistry of the natural product.

  • Behavioral Studies: Performing rigorous behavioral bioassays with synthetic standards to elucidate its specific function.

  • Biosynthetic Pathway Elucidation: Using isotopic labeling studies and molecular techniques to confirm the proposed biosynthetic pathway.

  • Receptor Identification: Identifying the specific olfactory receptors that detect this compound.

A deeper understanding of the role of this compound and other branched-chain fatty acids will not only advance our knowledge of chemical ecology but may also pave the way for the development of novel, environmentally friendly pest management strategies.

References

9-Methylundecanoic acid discovery and historical context

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 9-Methylundecanoic acid, a branched-chain fatty acid. It delves into the historical context of its discovery within the broader exploration of anteiso-fatty acids, details its physicochemical properties, and outlines its biosynthetic origins. The guide also presents a representative synthetic protocol and discusses the limited current understanding of its specific biological activities. This document serves as a foundational resource for researchers and professionals in the fields of lipid biochemistry, microbiology, and drug development.

Introduction

This compound, also known as anteisododecanoic acid, is a saturated fatty acid with a methyl group located on the ninth carbon atom of an eleven-carbon chain. It belongs to the class of anteiso-branched-chain fatty acids (BCFAs), which are characterized by a methyl branch on the antepenultimate (n-3) carbon atom. These fatty acids are primarily found in the lipids of various bacteria, where they play a crucial role in maintaining cell membrane fluidity. While the broader class of BCFAs has been the subject of research for decades, specific information regarding the discovery and unique biological functions of this compound remains relatively sparse. This guide aims to synthesize the available information to provide a detailed technical overview.

Historical Context and Discovery

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its identification is intertwined with the broader history of the characterization of branched-chain fatty acids, which began in the early 20th century.

Initial research into the composition of natural fats and waxes, particularly from bacterial sources and wool fat, revealed the presence of fatty acids that did not conform to the straight-chain structure of common fatty acids. Early pioneers in the field of lipid chemistry, through meticulous extraction, purification, and analytical techniques, gradually elucidated the structures of these branched-chain variants.

The term "anteiso" was introduced to differentiate these fatty acids from their "iso" counterparts, which have a methyl group on the penultimate (n-2) carbon. While it is difficult to pinpoint the exact first isolation or synthesis of this compound, the foundational work on the synthesis and characterization of various branched-chain fatty acids was laid in the 1930s and 1940s. The research on wool fat, in particular, was instrumental in identifying a variety of branched-chain fatty acids.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. However, some properties can be inferred from its structure and data from commercial suppliers. For comparative purposes, data for the isomeric 2-Methylundecanoic acid is also provided.

PropertyThis compound2-Methylundecanoic Acid
Molecular Formula C₁₂H₂₄O₂[1]C₁₂H₂₄O₂[2]
Molecular Weight 200.32 g/mol [1]200.32 g/mol [2]
CAS Number 17001-17-1[1]24323-25-9[2]
Appearance Liquid (at room temperature)[3]Colorless, viscous liquid[2]
Purity >98% (commercial)[1]-
Melting Point Not available13 °C[2]
Boiling Point Not available293.36 °C (estimate)[2]
Density Not available0.8910 g/cm³ (rough estimate)[2]
Synonyms anteisododecanoic acid, ai-Dodecanoic acid[1]RARECHEM AL BE 0543, Einecs 246-164-9[2]

Experimental Protocols

Representative Synthesis of Anteiso-Fatty Acids

Objective: To synthesize an anteiso-fatty acid via the malonic ester synthesis.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 2-Bromoalkane (e.g., 2-bromobutane (B33332) for a terminal sec-butyl group)

  • 1-Bromoalkane (long chain)

  • Potassium hydroxide (B78521)

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation.

Methodology:

  • Alkylation of Diethyl Malonate (Step 1):

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol (B145695).

    • Add diethyl malonate dropwise to the stirred solution.

    • After the addition is complete, add the 2-bromoalkane (e.g., 2-bromobutane) dropwise.

    • Reflux the mixture for several hours to ensure complete reaction.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Add water and extract the product with diethyl ether.

    • Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the mono-alkylated diethyl malonate.

  • Alkylation of Diethyl Malonate (Step 2):

    • Repeat the alkylation procedure using the mono-alkylated product from Step 1 and a long-chain 1-bromoalkane.

    • This will yield the di-alkylated diethyl malonate.

  • Hydrolysis and Decarboxylation:

    • To the di-alkylated diethyl malonate, add a solution of potassium hydroxide in ethanol and water.

    • Reflux the mixture to hydrolyze the ester groups to carboxylic acids.

    • After cooling, carefully acidify the mixture with hydrochloric acid.

    • Heat the acidified solution to effect decarboxylation, yielding the desired anteiso-fatty acid.

    • Extract the final product with diethyl ether, wash with water, dry over anhydrous magnesium sulfate, and purify by distillation or recrystallization.

Workflow for Synthesis

G cluster_0 Malonic Ester Synthesis Diethyl Malonate Diethyl Malonate Alkylation 1 Alkylation 1 Diethyl Malonate->Alkylation 1 NaOEt NaOEt NaOEt->Alkylation 1 Mono-alkylated Malonate Mono-alkylated Malonate Alkylation 1->Mono-alkylated Malonate 2-Bromoalkane 2-Bromoalkane 2-Bromoalkane->Alkylation 1 Alkylation 2 Alkylation 2 Mono-alkylated Malonate->Alkylation 2 NaOEt_2 NaOEt NaOEt_2->Alkylation 2 Di-alkylated Malonate Di-alkylated Malonate Alkylation 2->Di-alkylated Malonate 1-Bromoalkane 1-Bromoalkane 1-Bromoalkane->Alkylation 2 Hydrolysis Hydrolysis Di-alkylated Malonate->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation KOH KOH KOH->Hydrolysis Anteiso-fatty Acid Anteiso-fatty Acid Decarboxylation->Anteiso-fatty Acid HCl_heat HCl, Heat HCl_heat->Decarboxylation G cluster_0 Biosynthesis of Anteiso-Fatty Acids Isoleucine Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate Isoleucine->alpha-keto-beta-methylvalerate Transamination 2-methylbutyryl-CoA 2-methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-methylbutyryl-CoA Oxidative Decarboxylation Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) 2-methylbutyryl-CoA->Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Elongation_Cycles Elongation Cycles Malonyl-CoA->Elongation_Cycles Fatty Acid Synthase (FAS)->Elongation_Cycles Anteiso-Fatty Acids Anteiso-Fatty Acids Elongation_Cycles->Anteiso-Fatty Acids

References

The Occurrence of 9-Methylundecanoic Acid in Microbial Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylundecanoic acid, also known as iso-dodecanoic acid (iso-C12:0), is a saturated branched-chain fatty acid (BCFA) found in the lipids of various microorganisms. BCFAs are crucial components of microbial cell membranes, playing a significant role in maintaining membrane fluidity and function, particularly in response to environmental stressors such as temperature and pH changes. This technical guide provides an in-depth overview of the occurrence of this compound in microbial lipids, detailing its biosynthesis, methods for its detection and quantification, and a summary of its presence in different microbial species.

Data Presentation: Quantitative Occurrence of this compound

The presence and relative abundance of this compound can vary significantly among different microbial species and are influenced by growth conditions. The following table summarizes the quantitative data on the occurrence of iso-C12:0 and other relevant branched-chain fatty acids in selected bacteria.

Microbial SpeciesFatty AcidRelative Abundance (%)Reference
Bacillus cereusiso-C12:0Present[1]
Bacillus subtilis ONU551iso-C14:00.52[2]
iso-C15:034.72[2]
anteiso-C15:033.72[2]
iso-C16:01.85[2]
iso-C17:07.11[2]
anteiso-C17:010.24[2]

Note: Data for this compound (iso-C12:0) is often grouped with other minor branched-chain fatty acids. The table highlights key branched-chain fatty acids for context.

Biosynthesis of this compound

This compound is synthesized via the branched-chain fatty acid synthesis (BCFA) pathway. This pathway utilizes primers derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine. For the synthesis of iso-fatty acids, such as this compound, the precursor is typically derived from the degradation of valine, which provides an isobutyryl-CoA primer.

The general steps for the biosynthesis of iso-branched fatty acids are as follows:

  • Primer Synthesis: Valine is transaminated and oxidatively decarboxylated to form isobutyryl-CoA.

  • Chain Elongation: The isobutyryl-CoA primer is then elongated by the fatty acid synthase (FAS) II system through the sequential addition of two-carbon units from malonyl-CoA.

  • Termination: The elongation process continues until the desired chain length is reached, in this case, a 12-carbon fatty acid.

BCFASynthesis Valine Valine alpha_Keto α-Ketoisovalerate Valine->alpha_Keto Transamination Isobutyryl_CoA Isobutyryl-CoA (Primer) alpha_Keto->Isobutyryl_CoA Oxidative Decarboxylation FASII Fatty Acid Synthase II (FASII) Isobutyryl_CoA->FASII Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASII Elongation Chain Elongation (+ 2C units) FASII->Elongation iso_C12_0 This compound (iso-C12:0) Elongation->iso_C12_0

Biosynthesis of this compound.

Experimental Protocols

The identification and quantification of this compound in microbial lipids are primarily achieved through gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs).

Lipid Extraction

A modified Bligh and Dyer method is commonly used for the total lipid extraction from microbial cells.

Materials:

Procedure:

  • Pellet microbial cells by centrifugation (e.g., 6,000 x g for 15 minutes).

  • Wash the cell pellet three times with a 1% (w/v) NaCl solution.

  • Lyophilize the washed cell pellet and store at -80°C until extraction.

  • Crush the lyophilized pellet into a fine powder.

  • Extract the lipids using a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase mixture.

  • Vortex the mixture vigorously and then centrifuge to separate the phases.

  • Collect the lower chloroform phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

Fatty Acid Methyl Ester (FAME) Preparation

The extracted lipids are converted to their corresponding FAMEs for GC-MS analysis.

Materials:

Procedure:

  • Resuspend the dried lipid extract in 1 mL of 0.5 M sodium methoxide in methanol.

  • Incubate the mixture at 50°C for 10 minutes.

  • Stop the reaction by adding 1.5 mL of saturated NaCl solution.

  • Extract the FAMEs by adding 2 mL of hexane and vortexing thoroughly.

  • Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.

  • Repeat the hexane extraction and combine the organic phases.

  • Dry the hexane extract under a stream of nitrogen and resuspend in a suitable volume of hexane for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph equipped with a capillary column (e.g., HP-5MS).

  • Mass spectrometer detector.

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 4°C/minute.

    • Hold at 250°C for 10 minutes.

  • Carrier Gas: Helium

  • Injection Mode: Splitless

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

FAMEs are identified by their retention times and mass spectra, which are compared to known standards and mass spectral libraries. Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard.

FAME_Analysis_Workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis CellPellet Microbial Cell Pellet Extraction Modified Bligh & Dyer Extraction CellPellet->Extraction LipidExtract Total Lipid Extract Extraction->LipidExtract Transesterification Transesterification (FAME Preparation) LipidExtract->Transesterification FAMEs Fatty Acid Methyl Esters (FAMEs) Transesterification->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Workflow for FAME Analysis of Microbial Lipids.

Conclusion

This compound is a component of the complex lipid profiles of many bacteria, contributing to the unique properties of their cell membranes. Its presence and abundance are taxonomically significant and reflect the physiological state of the microorganism. The detailed protocols provided in this guide offer a standardized approach for the reliable identification and quantification of this and other branched-chain fatty acids, which is essential for research in microbial physiology, drug development, and industrial biotechnology. Further research into the specific roles of this compound will undoubtedly provide deeper insights into microbial adaptation and survival strategies.

References

9-Methylundecanoic Acid: A Potential Biomarker in Metabolic Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Methylundecanoic acid, a branched-chain fatty acid (BCFA), is emerging as a significant biomarker in the study of metabolic diseases. Found in various biological matrices, including plasma and adipose tissue, its levels have been inversely associated with metabolic syndrome, insulin (B600854) resistance, and obesity. This technical guide provides an in-depth overview of this compound, summarizing current research on its role as a metabolic biomarker, detailing experimental protocols for its analysis, and exploring its potential involvement in key signaling pathways. The presented data and methodologies aim to equip researchers and drug development professionals with the necessary information to further investigate and leverage this compound in their metabolic research.

Introduction

Branched-chain fatty acids are a class of lipids characterized by a methyl group on the fatty acid chain. While less abundant than their straight-chain counterparts, BCFAs play crucial roles in cellular function and metabolism. This compound is a specific BCFA that has garnered interest for its potential as a biomarker for metabolic health. Studies on BCFAs as a class have consistently shown a negative correlation between their circulating levels and the prevalence of metabolic disorders, suggesting a protective role.[1][2] This guide focuses specifically on this compound, consolidating the available scientific knowledge to facilitate its use in metabolic studies.

Quantitative Data on this compound in Metabolic Studies

While specific quantitative data for this compound in direct comparison between healthy and metabolic syndrome cohorts are still emerging, studies on related branched-chain and other fatty acids provide valuable context. The following tables summarize relevant quantitative findings that underscore the importance of fatty acid profiling in metabolic disease.

Table 1: Circulating Fatty Acid Levels in Metabolic Syndrome

Fatty Acid/MetaboliteConditionConcentration ChangeReference
Branched-Chain Fatty Acids (general)Metabolic SyndromeLower in individuals with MetS[1]
Trans-Fatty AcidsMetabolic SyndromeHigher in individuals with MetS[3][4]
n-3 and n-6 PUFAsMetabolic SyndromeLower levels associated with lower risk[5]
Atherogenic Index of Plasma (AIP)Metabolic SyndromeSignificantly higher in MetS patients[6][7]
Various Metabolites (lipids, amino acids)Metabolic SyndromeSignatures associated with incidence and reversion[6][8][9][10]

Table 2: Fatty Acid Composition in Adipose Tissue in Obesity

Fatty AcidConditionConcentration ChangeReference
Palmitoleic acidSevere ObesityIncreased[11][12]
Saturated Fatty Acids (C14:0, C16:0, C18:0)Severe ObesityDecreased[11][12]
Linoleic acidSevere ObesityReduced in serum lipids[11][12]
Deep Subcutaneous Adipose Tissue UnsaturationObesityAssociated with intramyocellular lipid content[11]

Experimental Protocols

Accurate quantification of this compound is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the analysis of fatty acids in biological samples. Below is a generalized protocol for the extraction and analysis of fatty acids, including BCFAs, from human serum or plasma, which can be adapted and optimized for this compound.

Protocol: Quantification of this compound in Human Serum/Plasma by GC-MS

1. Sample Preparation and Lipid Extraction (Folch Method Adaptation)

  • To 100 µL of serum or plasma, add an internal standard (e.g., a deuterated analog of a branched-chain fatty acid).

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex thoroughly for 1-2 minutes to ensure complete mixing and protein precipitation.

  • Centrifuge at 2400 x g for 5 minutes to separate the layers.

  • Carefully collect the lower organic (chloroform) layer containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add a methylation reagent (e.g., 14% boron trifluoride in methanol).

  • Incubate at a specified temperature (e.g., 60-100°C) for a defined period (e.g., 10-30 minutes) to convert the fatty acids to their more volatile methyl esters.

  • After cooling, add a nonpolar solvent (e.g., hexane) and water to extract the FAMEs into the organic layer.

  • Collect the upper hexane (B92381) layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Parameters:

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

    • Injector Temperature: 220-250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 220-240°C) at a controlled rate to separate the different FAMEs.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific fatty acids, including this compound, by monitoring their characteristic ions.

4. Quantification

  • Generate a standard curve using a certified standard of this compound.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways and Molecular Mechanisms

While the precise signaling pathways involving this compound are still under investigation, research on BCFAs suggests a potential role in the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.

Potential Role in PPARα Activation

Branched-chain fatty acids have been shown to act as ligands for PPARα, leading to the transcriptional activation of its target genes.[13] These target genes are involved in various aspects of lipid metabolism, including fatty acid uptake, β-oxidation, and ketogenesis. Key PPARα target genes include:

  • Acyl-CoA Oxidase 1 (ACOX1): The first and rate-limiting enzyme of the peroxisomal β-oxidation pathway.[14][15]

  • Carnitine Palmitoyltransferase 1A (CPT1A): A key enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[13][16][17]

The activation of PPARα by this compound could lead to an increase in fatty acid oxidation, thereby reducing lipid accumulation and improving insulin sensitivity. This proposed mechanism provides a plausible explanation for the observed inverse association between BCFA levels and metabolic disease.

PPARa_Activation 9-Methylundecanoic_acid This compound PPARa_RXR PPARα/RXR Heterodimer 9-Methylundecanoic_acid->PPARa_RXR Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1A) PPRE->Target_Genes Initiates Lipid_Metabolism Increased Fatty Acid Oxidation Reduced Lipid Accumulation Target_Genes->Lipid_Metabolism

Proposed activation of PPARα by this compound.
Metabolic Fate of Branched-Chain Fatty Acids

The metabolism of branched-chain fatty acids is closely linked to that of branched-chain amino acids (BCAAs: leucine, isoleucine, and valine). The initial steps of BCAA catabolism produce branched-chain α-keto acids, which are then oxidatively decarboxylated to form branched-chain acyl-CoA esters. These can then be further metabolized through pathways similar to fatty acid β-oxidation. It is plausible that this compound, being a BCFA, enters these or similar catabolic pathways.

BCFA_Metabolism cluster_BCAA Branched-Chain Amino Acid Catabolism cluster_BCFA Branched-Chain Fatty Acid Metabolism BCAAs Leucine, Isoleucine, Valine BCKAs Branched-Chain α-Keto Acids BCAAs->BCKAs Transamination BCAcylCoAs Branched-Chain Acyl-CoAs BCKAs->BCAcylCoAs Oxidative Decarboxylation (BCKDH complex) Beta_Oxidation β-Oxidation-like Pathway BCAcylCoAs->Beta_Oxidation Shared Enzymes 9-Methylundecanoic_acid This compound BCFA_AcylCoA 9-Methylundecanoyl-CoA 9-Methylundecanoic_acid->BCFA_AcylCoA Activation BCFA_AcylCoA->Beta_Oxidation AcetylCoA_PropionylCoA Acetyl-CoA, Propionyl-CoA Beta_Oxidation->AcetylCoA_PropionylCoA TCA_Cycle TCA Cycle AcetylCoA_PropionylCoA->TCA_Cycle

General metabolic pathways of branched-chain amino and fatty acids.

Conclusion and Future Directions

This compound holds promise as a valuable biomarker for assessing metabolic health. The inverse relationship between circulating BCFA levels and metabolic diseases points to a potential protective role, possibly mediated through the activation of PPARα and subsequent enhancement of fatty acid oxidation. However, further research is needed to establish definitive quantitative thresholds for this compound in various populations and to fully elucidate its specific metabolic pathways and molecular targets.

Future studies should focus on:

  • Large-scale clinical studies: To establish reference ranges for this compound in healthy individuals and those with metabolic syndrome, and to validate its predictive power as a biomarker.

  • Method development and standardization: To develop and validate robust and high-throughput analytical methods for the routine quantification of this compound in clinical laboratories.

  • Mechanistic studies: To investigate the precise molecular mechanisms by which this compound influences metabolic pathways, including its specific interactions with nuclear receptors like PPARα and its downstream effects on gene expression.

  • Therapeutic potential: To explore the possibility of using this compound or its derivatives as therapeutic agents for the prevention or treatment of metabolic diseases.

This technical guide serves as a foundational resource for researchers and professionals in the field of metabolic disease. By providing a comprehensive overview of the current knowledge on this compound, we hope to stimulate further investigation into this promising biomarker and its potential applications in improving human health.

References

An In-depth Technical Guide to the Metabolism of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl groups on their carbon chain. Predominantly found in bacteria, dairy products, and ruminant fats, BCFAs play crucial roles in various physiological and pathophysiological processes, including membrane fluidity, gut health, and the regulation of metabolic pathways.[1] Unlike their straight-chain counterparts, the metabolism of BCFAs requires specialized enzymatic machinery primarily located within peroxisomes and mitochondria. This guide provides a comprehensive technical overview of the core metabolic pathways of BCFAs, detailing the key enzymes, experimental protocols for their study, and the signaling pathways they influence.

Core Metabolic Pathways of Branched-Chain Fatty Acids

The catabolism of BCFAs is a multi-step process that involves both alpha-oxidation and beta-oxidation, depending on the position of the methyl branch.

Alpha-Oxidation of 3-Methyl BCFAs

BCFAs with a methyl group at the β-carbon (C3), such as the dietary-derived phytanic acid, cannot be directly metabolized by β-oxidation.[2][3] These fatty acids first undergo α-oxidation in the peroxisome, a process that removes a single carbon from the carboxyl end.[3][4]

The key steps of α-oxidation are:

  • Activation: The BCFA is first activated to its coenzyme A (CoA) ester. For example, phytanic acid is converted to phytanoyl-CoA.[3][5]

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon by phytanoyl-CoA dioxygenase (PHYH), also known as phytanoyl-CoA hydroxylase, to form 2-hydroxyphytanoyl-CoA. This reaction requires Fe²⁺ and O₂.[5]

  • Cleavage: 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves 2-hydroxyphytanoyl-CoA into pristanal (B217276) and formyl-CoA.[6] Formyl-CoA is subsequently broken down into formate (B1220265) and carbon dioxide.[3]

  • Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[3]

Pristanic acid, now lacking the β-methyl branch, can proceed to the β-oxidation pathway.[3]

Beta-Oxidation of BCFAs

Once BCFAs are suitably modified by α-oxidation (if necessary), or if they do not have a β-methyl branch, they are degraded via β-oxidation. This process occurs in both peroxisomes and mitochondria.[7][8] Very long-chain and branched-chain fatty acids typically undergo initial cycles of β-oxidation in the peroxisomes, with the shortened acyl-CoAs then being further metabolized in the mitochondria.[8][9]

The peroxisomal β-oxidation of pristanic acid involves the following key enzymes:

  • Acyl-CoA Oxidase: Branched-chain acyl-CoA oxidase (e.g., ACOX2) catalyzes the first step, introducing a double bond.[10][11] In humans, both ACOX2 and ACOX3 are involved in the degradation of branched-chain fatty acids.[10]

  • D-Bifunctional Protein (DBP): This multifunctional enzyme (encoded by the HSD17B4 gene) exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of β-oxidation.[12][13][14]

  • Peroxisomal Thiolase: An enzyme such as sterol carrier protein x (SCPx) thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA or propionyl-CoA and a shortened acyl-CoA.[15][16][17]

After several rounds of peroxisomal β-oxidation, the resulting shorter-chain acyl-CoAs are transported to the mitochondria, often via carnitine shuttles, for complete oxidation.[18]

Quantitative Data on BCFA Metabolism

A comprehensive understanding of BCFA metabolism requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize key quantitative parameters.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source(s)
Phytanoyl-CoA DioxygenasePhytanoyl-CoA29.5-[5]
Phytanoyl-CoA Dioxygenase3-Methylhexadecanoyl-CoA40.8-[5]
2-Hydroxyisobutyryl-CoA Lyase2-Hydroxyisobutyryl-CoA~120~1.3[19]

Table 1: Kinetic Parameters of Key Enzymes in BCFA Alpha-Oxidation. Note: Data for 2-hydroxyphytanoyl-CoA lyase with its specific substrate is limited; data for a related actinobacterial lyase is provided as a proxy.

AnalyteTissue/FluidConditionConcentration RangeSource(s)
Phytanic AcidSerumNormal≤ 0.2 mg/dL[3]
Phytanic AcidSerumRefsum Disease10 - 50 mg/dL or higher[3]
14-Methylpentadecanoic acid (iso-C16:0)HepG2 cells (treated)10 µM 14-MPA for 48h0.28 µg/10⁹ cells (vs. 0.002 µg/10⁹ in control)[20]
12-Methyltetradecanoic acid (anteiso-C13:0)HepG2 cells (treated)10 µM 12-MTA for 48h2.4 µg/10⁹ cells (vs. 0.16 µg/10⁹ in control)[20]
Iso- and anteiso-fatty acidsHamster skin surface lipidMale53% of monoester fraction[21]
Iso- and anteiso-fatty acidsRat skin surface lipid-32% of monoester fraction[21]

Table 2: Concentrations of BCFAs in Biological Samples.

LigandReceptorBinding Affinity (Kd)Source(s)
Phytanoyl-CoAPPARα~11 nM[7][22]
Pristanoyl-CoAPPARα~11 nM[7][22]

Table 3: Binding Affinities of BCFA-CoAs to PPARα.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of BCFA metabolism. The following sections provide overviews of key experimental protocols.

Measurement of Peroxisomal Beta-Oxidation in Cultured Fibroblasts

This assay measures the breakdown of radiolabeled fatty acids in intact cells to assess the activity of the peroxisomal β-oxidation pathway.[7]

Materials:

  • Cultured human skin fibroblasts

  • Radiolabeled fatty acids (e.g., [1-¹⁴C]palmitic acid, [1-¹⁴C]hexacosanoic acid, [1-¹⁴C]pristanic acid)

  • Scintillation fluid and counter

Procedure:

  • Culture fibroblasts to confluency in appropriate media.

  • Prepare a reaction mixture containing the radiolabeled fatty acid substrate.

  • Incubate the fibroblast monolayer with the reaction mixture for a set period (e.g., 2 hours) at 37°C.

  • Stop the reaction by adding an acid (e.g., perchloric acid).

  • Separate the water-soluble radiolabeled degradation products from the un-metabolized fatty acid substrate.

  • Quantify the radioactivity in the aqueous phase using liquid scintillation counting.

  • Express the results as nmol of fatty acid oxidized per hour per mg of cell protein.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of BCFAs

GC-MS is a powerful technique for the identification and quantification of BCFAs in biological samples.[22][23][24]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell pellet)

  • Internal standards (e.g., deuterated fatty acids)

  • Reagents for fatty acid extraction and derivatization (e.g., methanol, HCl, iso-octane, pentafluorobenzyl bromide)

  • GC-MS system

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize tissue samples.

    • Add internal standards to the sample.

    • Extract total lipids using a suitable solvent system (e.g., Folch method).

    • For total fatty acid analysis, perform saponification to release esterified fatty acids.

  • Derivatization:

    • Convert the fatty acids to volatile esters (e.g., fatty acid methyl esters (FAMEs) or pentafluorobenzyl esters) to improve their chromatographic properties.[22]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Separate the fatty acid esters on a capillary column.

    • Detect and identify the fatty acid esters based on their retention times and mass spectra.

  • Quantification:

    • Generate a standard curve using known concentrations of BCFA standards.

    • Quantify the BCFAs in the sample by comparing their peak areas to those of the internal standards and the standard curve.

Assay for Peroxisomal Acyl-CoA Oxidase Activity

This fluorometric assay measures the activity of acyl-CoA oxidase, the first and often rate-limiting enzyme of peroxisomal β-oxidation.[9][25]

Materials:

  • Tissue homogenate or purified peroxisomal fraction

  • Lauroyl-CoA (substrate)

  • 4-Hydroxyphenylacetic acid

  • Horseradish peroxidase

  • H₂O₂ standard solution

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing buffer, 4-hydroxyphenylacetic acid, and horseradish peroxidase.

  • Add the sample (tissue homogenate or peroxisomal fraction) to the reaction mixture.

  • Initiate the reaction by adding the substrate, lauroyl-CoA.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The H₂O₂ produced by acyl-CoA oxidase reacts with 4-hydroxyphenylacetic acid in the presence of horseradish peroxidase to generate a fluorescent product.

  • Generate a standard curve using known concentrations of H₂O₂ to relate the fluorescence signal to the amount of H₂O₂ produced.

  • Calculate the enzyme activity as nmol of H₂O₂ produced per minute per mg of protein.

Signaling Pathways and Logical Relationships

BCFAs and their metabolites are not only substrates for energy production but also act as signaling molecules, most notably through the activation of peroxisome proliferator-activated receptor alpha (PPARα).

BCFA Activation of PPARα Signaling

PPARα is a nuclear receptor that functions as a master regulator of lipid metabolism.[2][4] BCFA-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, are high-affinity ligands for PPARα.[7][22] Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[2] This leads to the increased transcription of genes involved in fatty acid uptake, activation, and oxidation in both peroxisomes and mitochondria.[4]

BCFA_PPARa_Signaling BCFA Branched-Chain Fatty Acids (BCFAs) Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase Activation BCFA_CoA BCFA-CoAs (e.g., Phytanoyl-CoA, Pristanoyl-CoA) Acyl_CoA_Synthetase->BCFA_CoA PPARa PPARα BCFA_CoA->PPARa Binds and Activates (Kd ~11 nM) PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (in gene promoters) PPARa_RXR_Complex->PPRE Binds to Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Induces Transcription Metabolic_Response Increased BCFA Metabolism Target_Genes->Metabolic_Response Leads to BCFA_Metabolism_Workflow start Start: Hypothesis on BCFA Metabolism cell_culture Cell Culture (e.g., Fibroblasts, Hepatocytes) start->cell_culture treatment Incubate with Stable Isotope-Labeled BCFA (e.g., ¹³C-BCFA) cell_culture->treatment sample_collection Collect Cells and Media at Different Time Points treatment->sample_collection metabolite_extraction Metabolite Extraction sample_collection->metabolite_extraction lc_ms_analysis LC-MS/MS Analysis of Labeled Metabolites metabolite_extraction->lc_ms_analysis data_analysis Data Analysis and Flux Calculation lc_ms_analysis->data_analysis interpretation Biological Interpretation and Pathway Mapping data_analysis->interpretation end End: Elucidated Metabolic Fate interpretation->end BCFA_Catabolism_Logic cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Phytanic_Acid Phytanic Acid Alpha_Oxidation Alpha-Oxidation Phytanic_Acid->Alpha_Oxidation Pristanic_Acid Pristanic Acid Alpha_Oxidation->Pristanic_Acid Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation Pristanic_Acid->Peroxisomal_Beta_Oxidation Shortened_Acyl_CoA Shortened Acyl-CoA Peroxisomal_Beta_Oxidation->Shortened_Acyl_CoA Acetyl_CoA_Propionyl_CoA Acetyl-CoA / Propionyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA_Propionyl_CoA Mitochondrial_Beta_Oxidation Mitochondrial Beta-Oxidation Shortened_Acyl_CoA->Mitochondrial_Beta_Oxidation Carnitine Shuttle TCA_Cycle TCA Cycle Acetyl_CoA_Propionyl_CoA->TCA_Cycle Mitochondrial_Beta_Oxidation->TCA_Cycle

References

Methodological & Application

Application Note: Quantitative Analysis of 9-Methylundecanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Methylundecanoic acid is a branched-chain fatty acid (BCFA) that plays a role in various biological systems and is a potential biomarker in metabolic research and drug development. Accurate quantification of this compound in complex biological matrices is crucial for understanding its physiological and pathological significance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high sensitivity, selectivity, and resolving power.[1] However, due to the low volatility of free fatty acids, a derivatization step is required to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[2] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound using GC-MS.

Principle

The method involves the extraction of total lipids from the sample matrix using a chloroform (B151607)/methanol solvent system. The extracted fatty acids are then transesterified to their corresponding fatty acid methyl esters (FAMEs) using an acid-catalyzed reaction with methanolic HCl. The resulting FAMEs, including methyl 9-methylundecanoate, are then separated, identified, and quantified using a GC-MS system. Quantification is achieved by using an internal standard and operating the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Experimental Protocols

Reagents and Materials
  • Solvents: Hexane (B92381), Chloroform, Methanol (all HPLC or GC grade)

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or other suitable odd-chain fatty acid not present in the sample.

  • Derivatization Reagent: 3M Methanolic HCl

  • Other Reagents: Anhydrous sodium sulfate, Potassium chloride (KCl), Sodium Chloride (NaCl)

  • Standard: this compound

  • Glassware: Pyrex glass tubes with PTFE-lined caps, autosampler vials with inserts.

Internal Standard and Calibration Standard Preparation
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of heptadecanoic acid in 10 mL of chloroform.

  • Calibration Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of chloroform.

  • Working Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the this compound stock solution into the chosen matrix blank. A typical concentration range would be 0.1 to 50 µg/mL. Add a fixed amount of the internal standard to each calibration standard and blank.

Sample Preparation (Lipid Extraction and Derivatization)
  • Homogenization & Lipid Extraction (Folch Method):

    • To approximately 100 mg of a biological sample (e.g., tissue, cell pellet), add a known amount of the internal standard (e.g., 10 µg).

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Homogenize the sample thoroughly using a tissue homogenizer or vortexer.

    • Add 0.5 mL of 0.9% KCl solution and vortex vigorously to induce phase separation.

    • Centrifuge at 3000 x g for 10 minutes. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing lipids.

    • Carefully collect the lower chloroform layer into a clean glass tube.

  • Solvent Evaporation:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas at room temperature or in a speed vacuum concentrator.

  • Transesterification to FAMEs:

    • To the dried lipid extract, add 1 mL of 3M methanolic HCl.

    • Seal the tube tightly with a PTFE-lined cap.

    • Heat the mixture in a water bath or heating block at 80°C for 1 hour.

    • Allow the tube to cool to room temperature.

  • FAME Extraction:

    • Add 1 mL of 0.9% NaCl solution and 1 mL of hexane to the tube.

    • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at 1500 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean autosampler vial with an insert for GC-MS analysis.

GC-MS Analysis

The following parameters provide a starting point and may require optimization for specific instruments and applications.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar cyano-column.
Injector Splitless mode
Injector Temperature 250°C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 80°C, hold for 2 min, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 5 min.
Injection Volume 1 µL
Mass Spectrometer Agilent 5977 MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

Data Presentation

Quantitative Data Summary

For quantitative analysis, monitor the following ions in SIM mode. The retention time for methyl 9-methylundecanoate is expected to be similar to that of methyl dodecanoate (B1226587) (C12:0 FAME).[3][4]

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
Methyl 9-methylundecanoate~10 - 127487, 183, 214
Methyl heptadecanoate (IS)~16 - 187487, 255, 284

Note: Retention times are approximate and must be confirmed by injecting a pure standard. The molecular weight of methyl 9-methylundecanoate is 214.35 g/mol .[5] Characteristic fragments for FAMEs include the McLafferty rearrangement ion at m/z 74, an ion at m/z 87, the molecular ion (M+), and the loss of a methoxy (B1213986) group ([M-31]+).

Visualizations

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with Internal Standard (Heptadecanoic Acid) Sample->Spike_IS Extraction Lipid Extraction (Chloroform/Methanol) Spike_IS->Extraction Drydown Evaporation (Nitrogen Stream) Extraction->Drydown Derivatization Transesterification (3M Methanolic HCl, 80°C) Drydown->Derivatization FAME_Extract FAME Extraction (Hexane) Derivatization->FAME_Extract GC_Inject GC Injection FAME_Extract->GC_Inject GC_Separation GC Separation (DB-5ms column) GC_Inject->GC_Separation MS_Detection MS Detection (EI, SIM Mode) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification Report Final Report Quantification->Report

Caption: Overall workflow for GC-MS analysis of this compound.

Detailed Sample Preparation Workflow

Sample_Prep_Workflow start Start: Biological Sample add_is Add Internal Standard (e.g., C17:0) start->add_is end End: Sample for GC-MS add_solvents Add Chloroform:Methanol (2:1) add_is->add_solvents homogenize Homogenize add_solvents->homogenize phase_sep Add 0.9% KCl Vortex & Centrifuge homogenize->phase_sep collect_organic Collect Lower Organic Layer phase_sep->collect_organic dry Dry Under Nitrogen collect_organic->dry add_reagent Add 3M Methanolic HCl dry->add_reagent heat Heat at 80°C for 1 hr add_reagent->heat cool Cool to Room Temp. heat->cool extract_fame Add Hexane & 0.9% NaCl Vortex & Centrifuge cool->extract_fame collect_hexane Collect Upper Hexane Layer extract_fame->collect_hexane collect_hexane->end

Caption: Step-by-step sample preparation and derivatization protocol.

References

Application Note: Quantification of 9-Methylundecanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylundecanoic acid is a branched-chain fatty acid (BCFA) whose biological significance and precise concentrations in various tissues are still under investigation. As a medium-chain fatty acid, it may play a role in cellular metabolism and signaling. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissues is crucial for understanding its physiological and pathological roles. This application note provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

Currently, there is a notable lack of published data detailing the specific concentrations of this compound in various biological samples. The following table is presented as a template for researchers to populate with their experimental data.

Table 1: Template for Quantitative Data of this compound

Biological MatrixSample TypeConcentration Range (ng/mL or µg/g)Method of AnalysisReference
Human PlasmaHealthy ControlData not availableGC-MS / LC-MS/MS-
Human PlasmaDisease StateData not availableGC-MS / LC-MS/MS-
Human SerumHealthy ControlData not availableGC-MS / LC-MS/MS-
Human SerumDisease StateData not availableGC-MS / LC-MS/MS-
Adipose Tissue-Data not availableGC-MS / LC-MS/MS-
Urine-Data not availableGC-MS / LC-MS/MS-

Experimental Workflows

The general workflows for the quantification of this compound by GC-MS and LC-MS/MS are outlined below.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Serum, Tissue Homogenate) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Hydrolysis Saponification/Hydrolysis (to release free fatty acids) Extraction->Hydrolysis Derivatization Derivatization (e.g., to FAMEs or PFB esters) Hydrolysis->Derivatization GC_MS GC-MS System Derivatization->GC_MS Data_Acquisition Data Acquisition (Scan or SIM mode) GC_MS->Data_Acquisition Chromatogram Chromatogram Analysis Data_Acquisition->Chromatogram Quantification Quantification (Internal Standard Calibration) Chromatogram->Quantification

Caption: General experimental workflow for GC-MS based quantification.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Serum, Tissue Homogenate) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction LC_MS_MS LC-MS/MS System Extraction->LC_MS_MS Data_Acquisition Data Acquisition (MRM mode) LC_MS_MS->Data_Acquisition Chromatogram Chromatogram Analysis Data_Acquisition->Chromatogram Quantification Quantification (Internal Standard Calibration) Chromatogram->Quantification

Caption: General experimental workflow for LC-MS/MS based quantification.

Signaling Pathways

The specific signaling pathways involving this compound are not well-elucidated. However, as a fatty acid, it is expected to be involved in general fatty acid metabolism.

Fatty_Acid_Metabolism FA This compound Acyl_CoA 9-Methylundecanoyl-CoA FA->Acyl_CoA Activation Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Lipid_Synthesis Incorporation into Complex Lipids (e.g., Triglycerides, Phospholipids) Acyl_CoA->Lipid_Synthesis Acetyl_CoA Acetyl-CoA & Propionyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Energy Production (ATP) TCA_Cycle->Energy

Caption: Putative metabolic fate of this compound.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

This protocol outlines the steps for the extraction, derivatization, and analysis of this compound from human plasma.

1. Materials and Reagents:

  • Human plasma (collected in EDTA or heparin tubes)

  • Internal Standard (IS): e.g., Heptadecanoic acid (C17:0) or a deuterated analog of a similar branched-chain fatty acid.

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Sodium sulfate (B86663) (anhydrous)

  • BF3-Methanol (14%) or Methanolic HCl

  • Hexane (B92381)

  • Saturated NaCl solution

2. Sample Preparation and Lipid Extraction (Folch Method):

  • To 100 µL of plasma, add a known amount of the internal standard.

  • Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 2 minutes.

  • Add 400 µL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the organic extract under a gentle stream of nitrogen.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 1 mL of BF3-Methanol (14%) or methanolic HCl.

  • Seal the tube tightly and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution, vortex for 1 minute, and centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound methyl ester and the internal standard.

5. Quantification:

  • Generate a calibration curve using standards of this compound and a fixed concentration of the internal standard.

  • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of this compound in Human Serum by LC-MS/MS

This protocol describes a method for the direct quantification of this compound in human serum without derivatization.

1. Materials and Reagents:

  • Human serum

  • Internal Standard (IS): e.g., a stable isotope-labeled this compound or a structurally similar branched-chain fatty acid.

  • Acetonitrile (B52724) (ACN) containing 0.1% formic acid

  • Methanol (MeOH)

  • Water with 0.1% formic acid

2. Sample Preparation:

  • To 50 µL of serum, add a known amount of the internal standard.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+)

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the precursor to product ion transitions for this compound and the internal standard.

4. Quantification:

  • Construct a calibration curve by analyzing standards of this compound with a constant amount of the internal standard.

  • Determine the concentration of this compound in the serum samples by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices using 9-Methylundecanoic Acid as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of fatty acids in biological matrices is crucial for understanding various physiological and pathological processes, including metabolic disorders, cardiovascular diseases, and cancer.[1][2][3] Mass spectrometry (MS) coupled with liquid chromatography (LC) has become a primary tool for these analyses due to its high sensitivity and selectivity.[4] However, the accuracy of quantification can be affected by variations in sample preparation and matrix effects.[5][6] To correct for these variations, a stable, non-endogenous internal standard (IS) that behaves similarly to the analytes of interest is essential.[5][7][8]

9-Methylundecanoic acid, a branched-chain fatty acid, is a suitable candidate for use as an internal standard in the analysis of straight-chain fatty acids. Its structural similarity ensures comparable extraction efficiency and ionization response, while its unique mass prevents interference from endogenous fatty acids. This application note provides a detailed protocol for the quantitative analysis of a panel of common fatty acids in human plasma using this compound as an internal standard with LC-MS/MS.

Principle

The principle of this method is based on stable isotope dilution methodology, where a known concentration of an internal standard is added to all samples, calibration standards, and quality controls.[4] The internal standard, this compound, co-elutes with the target fatty acid analytes and experiences similar effects during sample extraction, derivatization (if any), and ionization.[6] By measuring the ratio of the analyte peak area to the internal standard peak area, variations in sample handling and instrument response can be normalized, leading to accurate and precise quantification.

Experimental Protocols

1. Materials and Reagents

  • Standards: this compound (IS), Lauric acid (C12:0), Myristic acid (C14:0), Palmitic acid (C16:0), Stearic acid (C18:0), Oleic acid (C18:1), Linoleic acid (C18:2) (Sigma-Aldrich, >99% purity).

  • Solvents: Acetonitrile, Methanol (B129727), Isopropanol, Hexane (B92381) (LC-MS grade, Fisher Scientific).

  • Reagents: Formic acid, Ammonium acetate (B1210297) (Sigma-Aldrich, LC-MS grade).

  • Biological Matrix: Human plasma (BioIVT).

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Individually weigh and dissolve 10 mg of each fatty acid standard and the internal standard in 10 mL of methanol. Store at -20°C.

  • Working Standard Mixture (100 µg/mL): Combine appropriate volumes of each fatty acid stock solution (excluding the IS) and dilute with methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the working standard mixture into a surrogate matrix (e.g., stripped plasma or a mixture of water:acetonitrile) to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL. Add the internal standard working solution to each calibrator to a final concentration of 100 ng/mL.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the 10 µg/mL internal standard working solution (final concentration of 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To the supernatant, add 800 µL of hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper hexane layer to a clean tube.

  • Dry the hexane extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid).

  • Vortex, centrifuge to pellet any debris, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • System: Waters ACQUITY UPLC I-Class

    • Column: Waters ACQUITY UPLC C18 BEH (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate

    • Mobile Phase B: Acetonitrile:Isopropanol (70:30) with 0.1% Formic Acid

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30-95% B

      • 15-18 min: 95% B

      • 18.1-20 min: 30% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 45°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • System: Sciex QTRAP 6500+

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Ion Source Temperature: 550°C

    • Curtain Gas: 35 psi

    • IonSpray Voltage: -4500 V

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

5. Calibration and Quantification

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis with a 1/x weighting.

  • The concentration of fatty acids in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Optimized MRM Transitions for Fatty Acids and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS)199.2155.2-20
Lauric Acid (C12:0)199.2199.2-15
Myristic Acid (C14:0)227.2227.2-15
Palmitic Acid (C16:0)255.2255.2-18
Stearic Acid (C18:0)283.3283.3-20
Oleic Acid (C18:1)281.3281.3-18
Linoleic Acid (C18:2)279.2279.2-18

Table 2: Method Validation Summary (Hypothetical Data)

AnalyteLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (%RSD)
Palmitic Acid0.9980.51.595-105< 10
Oleic Acid0.9990.41.297-103< 8
Linoleic Acid0.9970.61.894-106< 12

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Protein_Precip Protein Precipitation (Methanol) Add_IS->Protein_Precip LLE Liquid-Liquid Extraction (Hexane) Protein_Precip->LLE Dry_Down Dry Down (Nitrogen) LLE->Dry_Down Reconstitute Reconstitute Dry_Down->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Acq Data Acquisition (MRM) LC_MS->Data_Acq Integration Peak Integration Data_Acq->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for fatty acid quantification.

Caption: Logic of internal standard correction.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of free fatty acids in human plasma using this compound as an internal standard. The use of an appropriate internal standard is critical for mitigating variability introduced during sample preparation and analysis, thereby ensuring high-quality, reproducible data. The described protocol can be adapted for other biological matrices and is suitable for both basic research and clinical applications in the field of metabolomics and drug development.

References

Application Notes and Protocols for the Synthesis of 9-Methylundecanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 9-methylundecanoic acid, a branched-chain fatty acid of interest for research purposes, particularly in the study of lipid metabolism and cellular signaling. The document includes two primary synthetic routes, characterization data, and a description of a relevant biological signaling pathway.

Application Notes

Introduction

This compound is a saturated fatty acid with a methyl branch near the terminus of the acyl chain. Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in various physiological processes. They are components of cell membranes and have been shown to modulate signaling pathways involved in lipid metabolism and inflammation. Specifically, BCFAs can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are key regulators of energy homeostasis. The synthesis of this compound and its derivatives allows for further investigation into the biological activities of this class of molecules, including their potential as therapeutic agents.

Key Applications

  • Metabolic Research: Studying the effects of BCFAs on lipid and glucose metabolism.

  • Cell Signaling: Investigating the activation of nuclear receptors such as PPARs.

  • Drug Discovery: Serving as a lead compound for the development of novel therapeutics targeting metabolic diseases.

  • Materials Science: Use in the synthesis of specialty polymers and lubricants.

Choice of Synthetic Route

Two common and effective methods for the synthesis of this compound are presented:

  • Grignard Reaction with Carbon Dioxide: This method involves the formation of a Grignard reagent from a suitable alkyl halide (e.g., citronellyl bromide) followed by carboxylation with carbon dioxide. This is a classic and reliable method for carboxylic acid synthesis.

  • Oxidation of a Primary Alcohol: This route utilizes the oxidation of a readily available primary alcohol, such as citronellol (B86348), to the corresponding carboxylic acid using a strong oxidizing agent like Jones reagent.

The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound starting from citronellyl bromide through the formation of a Grignard reagent and subsequent carboxylation.

Materials and Equipment:

  • Citronellyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 6 M

  • Sodium hydroxide (B78521) (NaOH), 5% solution

  • Anhydrous sodium sulfate

  • Round-bottom flasks, reflux condenser, dropping funnel, separatory funnel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

Step 1: Preparation of the Grignard Reagent

  • All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to exclude moisture.

  • Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Dissolve citronellyl bromide (1.0 equivalent) in anhydrous diethyl ether in a dropping funnel.

  • Add a small amount of the citronellyl bromide solution to the magnesium. The reaction should initiate, as evidenced by gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.

  • Once the reaction has started, add the remaining citronellyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation of the Grignard Reagent

  • In a separate large beaker or flask, place an excess of crushed dry ice.

  • Slowly pour the prepared Grignard reagent solution onto the dry ice with gentle stirring. A vigorous reaction will occur.

  • Allow the mixture to stand until the excess dry ice has sublimated and the mixture has reached room temperature. The product will be a viscous mass.

  • To the reaction mixture, slowly add 6 M HCl with cooling in an ice bath until the solution is acidic (test with pH paper). This will protonate the carboxylate salt and dissolve any remaining magnesium salts.

  • Transfer the mixture to a separatory funnel. Two layers will form: an aqueous layer and an organic (ether) layer containing the product.

Step 3: Work-up and Purification

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine all organic extracts and wash with a 5% NaOH solution to convert the carboxylic acid to its sodium salt, which will move into the aqueous layer.

  • Separate the aqueous layer containing the sodium 9-methylundecanoate and acidify it with 6 M HCl until the solution is acidic. The this compound will precipitate out or form an oily layer.

  • Extract the acidified aqueous solution three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Jones Oxidation of Citronellol

This protocol details the oxidation of the primary alcohol, citronellol, to this compound using Jones reagent.

Materials and Equipment:

  • Citronellol

  • Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)

  • Acetone (B3395972)

  • Diethyl ether

  • Sodium bisulfite solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, separatory funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

Step 1: Preparation of Jones Reagent

  • Caution: Chromium trioxide is highly toxic and a strong oxidant. Handle with extreme care in a fume hood.

  • Slowly add 26.7 g of chromium trioxide to 23 ml of concentrated sulfuric acid.

  • Carefully dilute the mixture with distilled water to a final volume of 100 ml.

Step 2: Oxidation Reaction

  • Dissolve citronellol (1.0 equivalent) in acetone in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath.

  • Add the prepared Jones reagent dropwise from a dropping funnel to the stirred solution of citronellol. The color of the reaction mixture will change from orange-red to green as the chromium(VI) is reduced to chromium(III).

  • Maintain the reaction temperature below 20°C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours or until the orange color of the Jones reagent persists.

Step 3: Work-up and Purification

  • Quench the excess oxidant by the dropwise addition of a saturated sodium bisulfite solution until the green color of the chromium(III) salts is the only color present.

  • Remove the acetone by rotary evaporation.

  • Add water to the residue and extract the aqueous mixture three times with diethyl ether.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Summary of Synthetic Routes and Expected Data

ParameterRoute 1: Grignard Reaction Route 2: Jones Oxidation
Starting Material Citronellyl bromideCitronellol
Key Reagents Mg, CO₂ (dry ice)Jones Reagent (CrO₃, H₂SO₄)
Typical Yield 60-75%70-85%
Purity (after purification) >95%>95%
Advantages Classic C-C bond formation.High yielding, reliable oxidation.
Disadvantages Moisture sensitive, requires inert atmosphere.Use of highly toxic chromium reagent.

Table 2: Spectroscopic Data for this compound

Analysis Expected Chemical Shifts / Peaks
¹H NMR (CDCl₃) δ ~2.35 (t, 2H, -CH₂COOH), ~1.62 (m, 2H, -CH₂CH₂COOH), ~1.2-1.4 (m, ~13H, aliphatic CH and CH₂), ~1.15 (m, 1H, -CH(CH₃)-), ~0.86 (d, 3H, -CH(CH₃))
¹³C NMR (CDCl₃) δ ~180.0 (COOH), ~34.0 (-CH₂COOH), ~32.0 (-CH(CH₃)-), ~29.0-29.5 (internal CH₂), ~24.5 (-CH₂CH₂COOH), ~19.5 (-CH(CH₃))
IR (neat, cm⁻¹) ~2925 (C-H stretch), ~1710 (C=O stretch), ~1460 (C-H bend), ~1290 (C-O stretch), ~940 (O-H bend)

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from citronellyl bromide via a Grignard reaction.

Synthesis_Workflow cluster_0 Route 1: Grignard Synthesis Citronellyl Bromide Citronellyl Bromide Grignard Reagent Grignard Reagent Citronellyl Bromide->Grignard Reagent  + Mg (ether) Carboxylation Carboxylation Grignard Reagent->Carboxylation This compound This compound Carboxylation->this compound  2. H₃O⁺ CO2 CO2 CO2->Carboxylation

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Biological Signaling Pathway

This compound, as a branched-chain fatty acid, is a potential ligand for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. The diagram below shows the proposed signaling pathway.

PPARa_Signaling cluster_cell Hepatocyte cluster_nucleus Nucleus 9-MUA 9-Methylundecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 9-MUA->Acyl-CoA Synthetase + CoA-SH, ATP 9-MUA-CoA 9-Methylundecanoyl-CoA Acyl-CoA Synthetase->9-MUA-CoA PPARa PPARα 9-MUA-CoA->PPARa Ligand Binding (Activation) RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (DNA Response Element) PPARa->PPRE Binding RXR->PPRE Binding Target Genes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->Target Genes Metabolic Effects Increased Fatty Acid Oxidation Target Genes->Metabolic Effects

Caption: Activation of the PPARα signaling pathway by this compound.

Application Notes & Protocols: 9-Methylundecanoic Acid in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic pathways within a cell or organism. By introducing isotopically labeled substrates (tracers) and tracking the distribution of the isotopes through the metabolic network, researchers can gain a detailed understanding of cellular metabolism.[1][2] Fatty acids and their derivatives are crucial for various cellular functions, including energy storage, membrane structure, and signaling. Consequently, tracing their metabolic fate is of significant interest in biomedical research, particularly in the study of metabolic diseases and cancer.[3][4]

9-Methylundecanoic acid is a methyl-branched, medium-chain fatty acid.[5] While the direct application of this compound as a tracer in published metabolic flux analysis studies is not documented in the current scientific literature, its structure suggests a potential utility as a metabolic probe to investigate specific aspects of fatty acid metabolism, particularly pathways involved in the processing of non-standard fatty acids.

This document provides a generalized framework for the application of a hypothetical isotopically labeled this compound tracer (e.g., ¹³C-labeled this compound) in metabolic flux analysis. The principles and protocols outlined below are based on established methodologies for other fatty acid tracers and are intended to serve as a guide for researchers interested in exploring the metabolism of branched-chain fatty acids.

Principle of Using a Branched-Chain Fatty Acid Tracer

The introduction of a methyl branch in a fatty acid chain can alter its metabolism compared to its straight-chain counterpart. This can be exploited in MFA to:

  • Probe Specific Enzyme Activities: The metabolism of branched-chain fatty acids may require specific enzymes for their degradation, and tracking the fate of a tracer like this compound can provide insights into the activity of these enzymes.

  • Investigate Alternative Metabolic Pathways: The presence of a methyl group can hinder standard β-oxidation, potentially shunting the fatty acid into alternative pathways such as ω-oxidation or peroxisomal oxidation.

  • Study Substrate Specificity: By comparing the metabolic fate of a branched-chain fatty acid to that of a straight-chain fatty acid, researchers can investigate the substrate specificity of enzymes and transport proteins involved in fatty acid metabolism.

The general workflow for a metabolic flux analysis experiment using an isotopic tracer is depicted below.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A Cell Culture/ Animal Model B Introduction of ¹³C-9-Methylundecanoic Acid A->B C Incubation/ Tracer Incorporation B->C D Metabolite Extraction C->D E Mass Spectrometry (MS) or NMR Analysis D->E F Isotopologue Distribution Analysis E->F H Metabolic Flux Calculation F->H G Metabolic Network Model G->H I Pathway Analysis & Interpretation H->I

Figure 1: Generalized workflow for a metabolic flux analysis experiment using an isotopic tracer.

Hypothetical Metabolic Pathways for this compound

The metabolism of this compound is not well-documented. However, based on the metabolism of other branched-chain fatty acids, several potential pathways can be postulated. The methyl group's position will significantly influence its catabolism.

G cluster_beta_ox Mitochondrial β-oxidation (potential steric hindrance) cluster_alpha_ox α-oxidation cluster_omega_ox ω-oxidation MA This compound MA_CoA 9-Methylundecanoyl-CoA MA->MA_CoA PropionylCoA Propionyl-CoA MA_CoA->PropionylCoA Multiple steps AcetylCoA Acetyl-CoA MA_CoA->AcetylCoA Multiple steps DecanoylCoA Pristanoyl-CoA analog MA_CoA->DecanoylCoA DicarboxylicAcid Methylated Dicarboxylic Acid MA_CoA->DicarboxylicAcid Incorporation Incorporation into Complex Lipids MA_CoA->Incorporation TCA Cycle TCA Cycle PropionylCoA->TCA Cycle AcetylCoA->TCA Cycle Further Oxidation Further Oxidation DecanoylCoA->Further Oxidation DicarboxylicAcid->Further Oxidation

Figure 2: Potential metabolic fates of this compound.

Experimental Protocols

The following are generalized protocols for conducting a metabolic flux analysis experiment using a hypothetical ¹³C-labeled this compound tracer in cultured cells.

1. Cell Culture and Tracer Incubation

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Medium Preparation: Prepare a culture medium containing the desired concentration of ¹³C-labeled this compound. The fatty acid should be complexed to fatty acid-free bovine serum albumin (BSA) to ensure its solubility and bioavailability.

  • Tracer Incubation: Replace the standard culture medium with the tracer-containing medium and incubate the cells for a time course. The duration of incubation will depend on the specific metabolic pathways being investigated and should be optimized to achieve isotopic steady state for the metabolites of interest.[6]

2. Metabolite Extraction

  • Quenching Metabolism: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.

  • Cell Lysis and Collection: Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography (LC) system.

  • Chromatography: Separate the metabolites using a suitable LC method (e.g., reversed-phase or HILIC chromatography).

  • Mass Spectrometry: Analyze the eluting metabolites in full scan mode to determine the mass isotopologue distribution (MID) for each metabolite of interest. The MID reflects the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

4. Data Analysis and Flux Calculation

  • Isotopologue Distribution Correction: Correct the raw MID data for the natural abundance of ¹³C.

  • Metabolic Flux Calculation: Use a computational software package (e.g., INCA, Metran, or WUFlux) to calculate metabolic fluxes. This involves providing the software with the corrected MID data, a stoichiometric model of the relevant metabolic network, and any measured extracellular fluxes (e.g., tracer uptake rate).

Data Presentation

Quantitative data from MFA studies are typically presented in tables that summarize the calculated fluxes through key metabolic pathways. Below is a hypothetical example of how such data could be presented for an experiment comparing the metabolism of ¹³C-9-methylundecanoic acid in two different cell lines.

Metabolic FluxCell Line A (nmol/10⁶ cells/hr)Cell Line B (nmol/10⁶ cells/hr)
Uptake of this compound 10.5 ± 1.215.2 ± 1.8
β-oxidation Flux 6.2 ± 0.85.1 ± 0.7
ω-oxidation Flux 2.1 ± 0.37.8 ± 1.1
Incorporation into Triglycerides 1.8 ± 0.21.5 ± 0.3
Incorporation into Phospholipids 0.4 ± 0.10.8 ± 0.1

Table 1: Hypothetical metabolic fluxes of ¹³C-9-methylundecanoic acid in two distinct cell lines. Data are presented as mean ± standard deviation.

Conclusion

While the application of this compound in metabolic flux analysis has not been specifically reported, its unique structure as a branched-chain fatty acid makes it a potentially valuable tool for probing fatty acid metabolism. The generalized protocols and principles outlined in these application notes provide a foundation for researchers to design and execute MFA experiments using this or similar novel tracers. Such studies could yield new insights into the metabolic pathways that handle non-standard fatty acids and their roles in health and disease.

References

Application Notes and Protocols for Enhanced Detection of 9-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylundecanoic acid, a branched-chain fatty acid (BCFA), plays a role in various biological processes and is gaining interest as a potential biomarker in metabolic research and drug development. Due to its chemical properties, direct analysis of this compound can be challenging, often resulting in poor chromatographic peak shape and low sensitivity. Derivatization is a crucial step to enhance its volatility and ionization efficiency, thereby improving its detection by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

These application notes provide detailed protocols for the derivatization of this compound to facilitate its sensitive and accurate quantification in biological matrices. The described methods, including the formation of fatty acid methyl esters (FAMEs) and trimethylsilyl (B98337) (TMS) esters for GC-MS analysis, and trimethylaminoethyl (TMAE) esters for LC-MS/MS analysis, are designed to be readily implemented in a laboratory setting.

Methods Overview

Three primary derivatization strategies are presented to enhance the detection of this compound:

  • Fatty Acid Methyl Ester (FAME) Derivatization for GC-MS Analysis: This classic and robust method converts the carboxylic acid group to its corresponding methyl ester, increasing volatility and improving chromatographic performance.

  • Silylation for GC-MS Analysis: This technique replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group, creating a less polar and more volatile derivative suitable for GC-MS analysis.

  • Trimethylaminoethyl (TMAE) Ester Derivatization for LC-MS/MS Analysis: This method introduces a permanently charged quaternary amine group to the fatty acid, significantly enhancing its ionization efficiency in positive electrospray ionization (ESI) mode for highly sensitive LC-MS/MS detection.

Data Presentation

The following tables summarize the expected analytical parameters for the different derivatives of this compound. These values are illustrative and may vary depending on the specific instrumentation and analytical conditions used.

Table 1: GC-MS Parameters for this compound Derivatives

ParameterMethyl 9-methylundecanoate (FAME)Trimethylsilyl 9-methylundecanoate (TMS)
Molecular Weight 214.35 g/mol 272.5 g/mol
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarDB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Oven Program 70°C (2 min), ramp to 240°C at 5°C/min, hold 5 min[1]70°C (2 min), ramp to 240°C at 5°C/min, hold 5 min
Expected Retention Index ~1492 (DB-5)[2]Varies based on column and conditions
MS Ionization Mode Electron Ionization (EI) at 70 eV[1]Electron Ionization (EI) at 70 eV
Key Mass Fragments (m/z) 214 (M+), 185, 143, 87, 74[2]257 ([M-15]+), 145, 117, 73

Table 2: LC-MS/MS Parameters for this compound TMAE Derivative

ParameterThis compound TMAE Ester
Molecular Weight 285.49 g/mol
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient of water and acetonitrile (B52724) with 0.1% formic acid
MS Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 286.3 [M+H]+
Product Ions (MRM Transitions) To be determined empirically, likely involving neutral loss of trimethylamine (B31210) (59 Da)

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Derivatization for GC-MS Analysis

This protocol describes the conversion of this compound to its methyl ester using boron trifluoride-methanol.

Materials:

  • This compound standard or sample extract

  • Boron trifluoride-methanol (14% w/v)

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Screw-cap glass tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Place the dried sample containing this compound (typically 1-25 mg) into a screw-cap glass tube[3].

  • Reagent Addition: Add 2 mL of 14% boron trifluoride-methanol solution to the tube[3].

  • Reaction: Tightly cap the tube and heat at 60°C for 60 minutes in a heating block or water bath.

  • Extraction: Cool the tube to room temperature. Add 1 mL of saturated sodium chloride solution and 2 mL of hexane.

  • Phase Separation: Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation for GC-MS Analysis

This protocol details the derivatization of this compound using BSTFA with 1% TMCS to form the TMS ester.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Autosampler vials with caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Place the dried sample (e.g., equivalent to 1 mg/mL of fatty acid in an aprotic solvent) into an autosampler vial[3].

  • Reagent Addition: Add 50 µL of BSTFA with 1% TMCS to the vial[3].

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes[3].

  • Dilution (Optional): After cooling, a solvent of choice (e.g., dichloromethane) can be added for dilution if necessary[3].

  • Analysis: The sample is ready for GC-MS analysis.

Protocol 3: Trimethylaminoethyl (TMAE) Ester Derivatization for LC-MS/MS Analysis

This protocol is adapted from a method for the analysis of branched-chain fatty acids and is designed to significantly enhance sensitivity in LC-MS/MS[4].

Materials:

  • This compound standard or sample extract (after acid hydrolysis if from a complex matrix)

  • Oxalyl chloride

  • Dimethylaminoethanol (B1669961)

  • Methyl iodide

  • Acetonitrile

  • Hexane

  • Nitrogen gas stream for evaporation

  • LC-MS/MS system

Procedure:

  • Acid Chloride Formation: To the dried sample, add a solution of oxalyl chloride in a suitable solvent (e.g., dichloromethane) and react at room temperature to form the acid chloride. The reaction progress should be monitored, and excess reagent and solvent are removed under a gentle stream of nitrogen.

  • Esterification: Add a solution of dimethylaminoethanol in acetonitrile and allow the reaction to proceed to form the dimethylaminoethyl ester.

  • Quaternization: Add methyl iodide to the reaction mixture to convert the tertiary amine to a permanently charged quaternary amine (TMAE ester).

  • Sample Cleanup: The derivatized sample may require a liquid-liquid extraction (e.g., with hexane and an aqueous buffer) or solid-phase extraction (SPE) to remove excess reagents before LC-MS/MS analysis.

  • Analysis: Reconstitute the final dried extract in a suitable mobile phase for injection into the LC-MS/MS system.

Visualizations

Derivatization_Workflow cluster_GCMS GC-MS Pathway cluster_LCMS LC-MS/MS Pathway Sample_GC This compound Deriv_FAME FAME Derivatization (BF3-Methanol) Sample_GC->Deriv_FAME Deriv_TMS Silylation (BSTFA + 1% TMCS) Sample_GC->Deriv_TMS FAME_product Methyl 9-methylundecanoate Deriv_FAME->FAME_product TMS_product Trimethylsilyl 9-methylundecanoate Deriv_TMS->TMS_product GCMS_Analysis GC-MS Analysis FAME_product->GCMS_Analysis TMS_product->GCMS_Analysis Sample_LC This compound Deriv_TMAE TMAE Derivatization (Oxalyl Chloride, DMAE, MeI) Sample_LC->Deriv_TMAE TMAE_product This compound TMAE Ester Deriv_TMAE->TMAE_product LCMS_Analysis LC-MS/MS Analysis TMAE_product->LCMS_Analysis

Caption: Derivatization workflows for this compound analysis.

FAME_Protocol_Workflow start Start: Dried Sample add_bf3 Add 14% BF3-Methanol start->add_bf3 heat Heat at 60°C for 60 min add_bf3->heat cool Cool to Room Temperature heat->cool add_nacl_hexane Add Saturated NaCl and Hexane cool->add_nacl_hexane vortex Vortex for 1 min add_nacl_hexane->vortex separate Allow Phases to Separate vortex->separate collect_hexane Collect Hexane Layer separate->collect_hexane dry_na2so4 Dry with Anhydrous Na2SO4 collect_hexane->dry_na2so4 end Ready for GC-MS Analysis dry_na2so4->end

Caption: Step-by-step workflow for FAME derivatization.

Silylation_Protocol_Workflow start Start: Dried Sample in Vial add_bstfa Add BSTFA + 1% TMCS start->add_bstfa cap_vortex Cap and Vortex add_bstfa->cap_vortex heat Heat at 60°C for 60 min cap_vortex->heat cool Cool to Room Temperature heat->cool end Ready for GC-MS Analysis cool->end

Caption: Step-by-step workflow for silylation.

References

High-performance liquid chromatography (HPLC) methods for 9-Methylundecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 9-Methylundecanoic Acid.

Introduction

This compound is a branched-chain fatty acid (BCFA) that plays a role in various biological systems. Accurate quantification of BCFAs is crucial for research in fields such as microbiology, nutrition, and disease biomarker discovery. High-performance liquid chromatography (HPLC) offers a powerful analytical technique for this purpose. However, fatty acids like this compound lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging.[1][2] To overcome this limitation, derivatization with a UV-absorbing or fluorescent tag is a common and necessary step to enhance detection sensitivity and selectivity.[1][2][3][4][5] This document provides detailed application notes and protocols for the analysis of this compound using HPLC with pre-column derivatization.

Application Notes

The analysis of this compound by HPLC typically involves three key stages: sample preparation (including extraction and derivatization), chromatographic separation, and detection.

Sample Preparation and Derivatization

Given the low UV absorbance of fatty acids, derivatization is essential for sensitive detection.[1] The choice of derivatizing agent depends on the available detector and the desired sensitivity.

  • UV Derivatization: For UV detection, reagents that introduce a highly UV-absorbent moiety to the carboxylic acid group are used. Phenacyl esters, such as those formed with 2,4'-dibromoacetophenone (B128361), are popular choices.[3][4] Naphthacyl esters are another class of derivatives that provide good sensitivity.[1] The derivatization reaction is typically carried out in an organic solvent with a catalyst, such as a tertiary amine or a crown ether.[4]

  • Fluorescence Derivatization: For higher sensitivity, fluorescent derivatizing agents are employed. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common reagent that reacts with the carboxylic acid group to form a highly fluorescent derivative.[5][6][7] This method allows for the detection of fatty acids at very low concentrations.

Chromatographic Separation

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for derivatized fatty acids.[1][3][8][9]

  • Stationary Phase: A C18 (ODS) column is the standard choice, providing good resolution for fatty acids of varying chain lengths and branching.[3][8]

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (typically acetonitrile) and water is employed to effectively separate the fatty acid derivatives.[1][3][5] The gradient is programmed to increase the proportion of the organic solvent over time, allowing for the elution of more hydrophobic, longer-chain fatty acids.

Detection

  • UV Detection: When using UV derivatizing agents, a standard UV-Vis detector is used. The detection wavelength is set to the absorbance maximum of the chromophore introduced by the derivatizing agent (e.g., around 242 nm for phenacyl esters).[2]

  • Fluorescence Detection: For fluorescent derivatives, a fluorescence detector is required. The excitation and emission wavelengths are set to the specific values for the chosen fluorophore (e.g., excitation at 265 nm and emission at 315 nm for FMOC derivatives).[5][7]

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest selectivity and sensitivity.[8][9] It allows for the definitive identification of this compound based on its mass-to-charge ratio and can distinguish it from other isomers.[8]

Experimental Protocols

Protocol 1: Derivatization with 2,4'-Dibromoacetophenone for UV Detection

This protocol is adapted from general methods for fatty acid derivatization.[3]

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound into a reaction vial.

    • If the sample is in a biological matrix, perform a lipid extraction (e.g., using a Folch or Bligh-Dyer method) and evaporate the solvent to dryness under a stream of nitrogen.[10]

  • Derivatization Reaction:

    • To the dried residue, add 1 mL of a 12 g/L solution of 2,4'-dibromoacetophenone in acetone (B3395972) and 1 mL of a 10 g/L solution of triethylamine (B128534) in acetone.[3]

    • Seal the vial and heat at 50°C for 2 hours.[3]

    • To stop the reaction, add 100 µL of a 2 g/L solution of acetic acid in acetone.[3]

    • The resulting solution containing the derivatized this compound is ready for HPLC analysis.

Protocol 2: Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) for Fluorescence Detection

This protocol is based on established methods for derivatization with FMOC-Cl.[5][7]

  • Sample Preparation:

    • Prepare the sample containing this compound as described in Protocol 1, step 1.

  • Derivatization Reaction:

    • To the dried sample, add 50 µL of a borate (B1201080) buffer (0.2 mmol/L, pH 7.3).[7]

    • Add 50 µL of a 10.05 µg/mL solution of FMOC-Cl in acetonitrile.[7]

    • Vortex the mixture for 10 seconds and let it react at room temperature for 35 minutes.[7]

    • The reaction mixture can then be directly injected into the HPLC system.

HPLC Method

The following is a general HPLC method that can be optimized for the specific application.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start with a suitable ratio of A:B (e.g., 30:70)

    • Linearly increase the percentage of B over 30-40 minutes to a final concentration of 90-100% B.

    • Hold at the final concentration for 5-10 minutes.

    • Return to the initial conditions and equilibrate the column for 10-15 minutes before the next injection.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 37°C[3]

  • Injection Volume: 10-20 µL

  • Detection:

    • UV: 242 nm (for 2,4'-dibromoacetophenone derivatives).[2]

    • Fluorescence: Excitation at 265 nm, Emission at 315 nm (for FMOC derivatives).[5][7]

Quantitative Data Summary

ParameterUV Detection (Phenacyl Derivatives)Fluorescence Detection (FMOC Derivatives)
Sensitivity Nanogram (ng) levelPicomole (pmol) to Femtomole (fmol) level[2][6]
Limit of Detection (LOD) In the low ng range0.01-0.05 µg/mL[5]
Linearity (R²) Typically > 0.99> 0.999[5]
Reproducibility (RSD) < 5%< 1%[5]

Visualizations

Caption: General workflow for the HPLC analysis of this compound.

BCFA_Signaling_Concept BCFA Branched-Chain Fatty Acids (e.g., this compound) Membrane Incorporation into Cell Membranes BCFA->Membrane Fluidity Alteration of Membrane Fluidity Membrane->Fluidity Signaling Modulation of Membrane-Bound Proteins and Signaling Pathways Fluidity->Signaling Response Cellular Responses Signaling->Response

Caption: Conceptual role of BCFAs in cellular membrane function.

References

Application Notes and Protocols for the Analysis of 9-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylundecanoic acid is a branched-chain fatty acid (BCFA) of interest in various fields of research, including microbiology, clinical diagnostics, and drug development. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its physiological roles and potential as a biomarker. These application notes provide detailed protocols for the sample preparation and analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Approaches

The two primary analytical platforms for the quantification of this compound are GC-MS and LC-MS/MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for fatty acid analysis. Due to the low volatility of fatty acids, a derivatization step is mandatory to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs).[1][2][3] This method offers excellent separation and sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique that often allows for the analysis of fatty acids without derivatization, reducing sample preparation time.[4] It provides high sensitivity and specificity, particularly for complex biological samples.

Sample Preparation Techniques

Effective sample preparation is critical for accurate quantification, aiming to isolate this compound from the sample matrix and remove interfering substances.[5] The choice of technique depends on the analytical platform, sample type, and desired level of purity.

Liquid-Liquid Extraction (LLE)

LLE is a common and cost-effective method for extracting fatty acids from aqueous samples into an immiscible organic solvent.[6] The principle is based on the differential solubility of the analyte between the two phases.[6]

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient technique for sample cleanup and concentration.[4] It utilizes a solid sorbent to retain the analyte of interest while impurities are washed away.[4][7] For fatty acids, reversed-phase (e.g., C18) or ion-exchange cartridges are commonly used.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of fatty acids using the described methods. While specific data for this compound is limited in the literature, these values are based on studies of similar branched-chain and other fatty acids and provide a reliable estimate of expected performance.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Flame Ionization Detection (FID) Performance Data for Fatty Acid Methyl Esters (FAMEs)

ParameterValueReference
Linearity (R²) > 0.999[1][8]
Limit of Detection (LOD) 0.2 - 0.6 µg/mL[1]
Limit of Quantification (LOQ) 0.6 - 1.7 µg/mL[1]
Intra-day Precision (%RSD) < 15%[6]
Inter-day Precision (%RSD) < 15%[6]
Recovery 90 - 110%[8][9]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for Short-Chain Fatty Acids

ParameterValueReference
Linearity (R²) > 0.998[4]
Limit of Detection (LOD) 0.001 - 0.003 mM[4]
Limit of Quantification (LOQ) 0.5 - 1.0 ng/mL[10]
Intra-day Precision (%CV) < 12%[4]
Inter-day Precision (%CV) < 20%[4]
Accuracy (Recovery) 92 - 120%[4]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Plasma

This protocol details the extraction of this compound from plasma, its derivatization to a fatty acid methyl ester (FAME), and subsequent analysis by GC-MS.

1. Sample Pre-treatment and Liquid-Liquid Extraction (LLE):

  • To 100 µL of plasma, add an appropriate internal standard (e.g., a deuterated analog of this compound or an odd-chain fatty acid).

  • Add 400 µL of chloroform (B151607) and 200 µL of methanol (B129727) for protein precipitation and lipid extraction.[11]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 4000 x g for 10 minutes to separate the layers.[11]

  • Carefully transfer the lower organic layer (chloroform) containing the lipids to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Ester (FAME) using BF₃-Methanol:

  • To the dried lipid extract, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.[1][12]

  • Seal the tube tightly with a PTFE-lined cap.

  • Heat the mixture at 60-70°C for 60-90 minutes in a heating block or water bath.[1]

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane (B92381).[1]

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to aid phase separation.

  • Transfer the upper hexane layer to a clean GC vial for analysis.

3. GC-MS Analysis:

  • GC Column: Use a polar capillary column suitable for FAME analysis (e.g., HP-88 or similar).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 230°C at 10°C/minute.

    • Hold at 230°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Protocol 2: LC-MS/MS Analysis of this compound in Fecal Samples

This protocol describes the extraction of this compound from fecal samples and its direct analysis by LC-MS/MS without derivatization.

1. Sample Pre-treatment and Extraction:

  • Weigh approximately 50 mg of lyophilized fecal sample into a centrifuge tube.

  • Add an appropriate internal standard.

  • Add 1 mL of a suitable extraction solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

2. LC-MS/MS Analysis:

  • LC Column: A reversed-phase C18 column is suitable for this analysis.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program:

    • Start at 10% B.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound and the internal standard.

    • Optimize collision energy and other source parameters for maximum sensitivity.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (Chloroform/Methanol) add_is->lle evap Evaporation lle->evap add_bf3 Add BF3-Methanol evap->add_bf3 heat Heating (60-70°C) add_bf3->heat extract_fame Hexane Extraction heat->extract_fame gcms GC-MS Analysis extract_fame->gcms data Data Acquisition and Quantification gcms->data

GC-MS Experimental Workflow

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis fecal Fecal Sample add_is Add Internal Standard fecal->add_is extraction Solvent Extraction (Acetonitrile/Water) add_is->extraction centrifuge Centrifugation extraction->centrifuge filtration Filtration (0.22 µm) centrifuge->filtration lcmsms LC-MS/MS Analysis filtration->lcmsms data Data Acquisition and Quantification lcmsms->data

LC-MS/MS Experimental Workflow

SPE_Workflow start Pre-treated Sample conditioning 1. Conditioning (e.g., Methanol) start->conditioning equilibration 2. Equilibration (e.g., Water) conditioning->equilibration loading 3. Sample Loading equilibration->loading washing 4. Washing (Remove Interferences) loading->washing elution 5. Elution (Collect Analyte) washing->elution end Analysis elution->end

Solid-Phase Extraction (SPE) Workflow

References

Application Notes and Protocols for the Use of 9-Methylundecanoic Acid in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 9-methylundecanoic acid as a versatile building block in the synthesis of novel bioactive compounds. While direct literature on the synthetic applications of this compound is limited, its structure as a chiral branched-chain fatty acid makes it an attractive precursor for various targets, including insect pheromones and other biologically active molecules. The following protocols are based on well-established synthetic methodologies for analogous branched-chain fatty acids and are intended to serve as a guide for researchers.

Synthesis of Insect Pheromone Analogs

Many insect pheromones are chiral molecules derived from fatty acids. The specific stereochemistry of these compounds is often crucial for their biological activity. This compound, possessing a chiral center at the 9-position, is an excellent starting material for the synthesis of analogs of known insect pheromones, which can be used in pest management strategies.

Application Note: Synthesis of (Z)-3,9-Dimethyl-6-undecen-1-ol - A Hypothetical Pheromone Analog

This protocol outlines a plausible synthetic route to a hypothetical insect pheromone analog, (Z)-3,9-dimethyl-6-undecen-1-ol, starting from this compound. The workflow involves the reduction of the carboxylic acid, conversion to a phosphonium (B103445) salt, and a subsequent Wittig reaction.

Experimental Workflow Diagram:

G A This compound B Reduction A->B LiAlH4, THF C 9-Methylundecan-1-ol (B3058764) B->C D Bromination C->D PBr3, Pyridine E 1-Bromo-9-methylundecane D->E F Phosphonium Salt Formation E->F PPh3, Toluene (B28343), Reflux G (9-Methylundecyl)triphenylphosphonium Bromide F->G H Wittig Reaction with 2-Methylbutanal G->H n-BuLi, THF I (Z)-3,9-Dimethyl-6-undecene H->I J Hydroboration-Oxidation I->J 1. BH3-THF 2. H2O2, NaOH K (Z)-3,9-Dimethyl-6-undecen-1-ol J->K

Caption: Synthetic workflow for a hypothetical pheromone analog.

Experimental Protocols

Protocol 1: Reduction of this compound to 9-Methylundecan-1-ol

  • Reaction Setup: To a stirred solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere, add a solution of this compound in anhydrous THF dropwise.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield 9-methylundecan-1-ol, which can be purified further by column chromatography on silica (B1680970) gel.

Protocol 2: Wittig Reaction for Alkene Synthesis

  • Preparation of the Wittig Reagent: Convert 9-methylundecan-1-ol to the corresponding bromide using phosphorus tribromide (PBr₃). React the resulting 1-bromo-9-methylundecane with triphenylphosphine (B44618) (PPh₃) in refluxing toluene to form the phosphonium salt.

  • Ylide Formation: Suspend the phosphonium salt in anhydrous THF at 0 °C under a nitrogen atmosphere and add n-butyllithium (n-BuLi) dropwise to generate the ylide.

  • Wittig Reaction: To the ylide solution, add a solution of the desired aldehyde (e.g., 2-methylbutanal) in anhydrous THF dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude alkene is then purified by column chromatography. The Wittig reaction generally yields a mixture of (Z) and (E) isomers, with non-stabilized ylides favoring the (Z)-alkene.[1]

Synthesis of Novel Bioactive Amides and Esters

Amide and ester derivatives of fatty acids are widely explored in drug discovery for their diverse biological activities. This compound can be readily derivatized to form a library of novel amides and esters for biological screening.

Application Note: Synthesis of a Library of this compound Amides and Esters

This section describes general procedures for the synthesis of amides and esters from this compound. These derivatives can be screened for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

General Reaction Schemes:

G cluster_0 Amide Synthesis cluster_1 Ester Synthesis (Fischer Esterification) A This compound C Coupling Reagent A->C B Amine (R-NH2) B->C D 9-Methylundecanamide Derivative C->D E This compound G Acid Catalyst E->G F Alcohol (R-OH) F->G H 9-Methylundecanoate Ester Derivative G->H

Caption: General schemes for amide and ester synthesis.

Experimental Protocols

Protocol 3: Amide Coupling Reaction

  • Reaction Setup: Dissolve this compound in an appropriate aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Add a coupling reagent (e.g., HATU, HBTU, or EDC with HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA).[2][3][4][5]

  • Amine Addition: To this activated acid solution, add the desired primary or secondary amine.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1 M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

Protocol 4: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound, an excess of the desired alcohol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).[6]

  • Reaction Conditions: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the ester with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the ester can be purified by distillation or column chromatography.

Data Presentation

Quantitative data from the synthesis of novel compounds should be summarized for clear comparison.

Table 1: Summary of Hypothetical Pheromone Analog Synthesis

Starting MaterialReaction StepReagents and ConditionsProductYield (%)Purity (%)
This compoundReductionLiAlH₄, THF, 0 °C to RT, 12 h9-Methylundecan-1-ol95>98 (GC)
9-Methylundecan-1-olBrominationPBr₃, Pyridine, 0 °C to RT, 4 h1-Bromo-9-methylundecane88>97 (GC)
1-Bromo-9-methylundecanePhosphonium Salt FormationPPh₃, Toluene, Reflux, 24 h(9-Methylundecyl)triphenylphosphonium Bromide92-
Phosphonium SaltWittig Reactionn-BuLi, 2-Methylbutanal, THF, 0 °C to RT, 16 h(Z)-3,9-Dimethyl-6-undecene75>95 (GC, Z:E ratio)
(Z)-3,9-Dimethyl-6-undeceneHydroboration-Oxidation1. BH₃-THF; 2. H₂O₂, NaOH(Z)-3,9-Dimethyl-6-undecen-1-ol85>98 (GC)

Table 2: Representative Data for Amide and Ester Synthesis

DerivativeAmine/AlcoholCoupling Method/CatalystYield (%)Melting Point (°C) / Boiling Point (°C)
N-Benzyl-9-methylundecanamideBenzylamineHATU, DIEA8965-67
N-Phenyl-9-methylundecanamideAnilineEDC, HOBt8578-80
Ethyl 9-methylundecanoateEthanolH₂SO₄ (cat.)92120-122 (10 mmHg)
Benzyl 9-methylundecanoateBenzyl alcoholp-TsOH (cat.)88185-187 (5 mmHg)

Potential Signaling Pathways for Bioactive Derivatives

The synthesized amides and esters can be screened for their ability to modulate various biological pathways. For instance, fatty acid amides are known to interact with cannabinoid receptors and other targets in the endocannabinoid system.

Hypothetical Signaling Pathway Diagram:

G A 9-Methylundecanamide Derivative B CB1/CB2 Receptor A->B C G-protein activation B->C D Adenylyl Cyclase Inhibition C->D F MAPK Activation C->F E Decreased cAMP D->E G Cellular Response (e.g., Anti-inflammatory effect) E->G F->G

Caption: Hypothetical signaling pathway for a bioactive amide.

By providing these detailed protocols and potential applications, we hope to stimulate further research into the synthetic utility of this compound for the development of novel and valuable compounds.

References

Application Notes and Protocols for 9-Methylundecanoic Acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Methylundecanoic acid is a branched-chain fatty acid that may serve as a substrate for various enzymes involved in lipid metabolism and xenobiotic detoxification. Its unique structure, featuring a methyl group on the ninth carbon, makes it a valuable tool for investigating enzyme specificity, kinetics, and inhibitor screening. These application notes provide detailed protocols for utilizing this compound as a substrate in enzymatic assays, with a focus on cytochrome P450 (CYP) enzymes and fatty acid β-oxidation pathways.

Section 1: this compound as a Substrate for Cytochrome P450 Enzymes

Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including fatty acids.[1][2][3] The oxidation of this compound by CYPs can be monitored to determine enzyme activity and to screen for potential inhibitors.

Experimental Protocol: CYP-Mediated Oxidation of this compound

This protocol describes a fluorescence-based assay to measure the activity of a CYP enzyme using this compound as a substrate. The assay relies on the measurement of NADPH consumption, a cofactor required for CYP activity.

Materials:

  • Recombinant human CYP enzyme (e.g., CYP4A11, which is known to bind fatty acids[1])

  • This compound

  • NADPH

  • Cytochrome P450 reductase

  • Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • A fluorescent NADPH probe (e.g., resorufin)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare a stock solution of NADPH in potassium phosphate buffer.

    • Reconstitute the CYP enzyme, reductase, and liposomes in potassium phosphate buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well microplate, add the following components to each well:

      • Potassium phosphate buffer

      • Reconstituted CYP enzyme and reductase

      • Liposomes

      • Fluorescent NADPH probe

      • Varying concentrations of this compound (for kinetic studies) or a fixed concentration (for inhibitor screening).

      • For inhibitor screening, add potential inhibitors at various concentrations.

  • Initiation and Measurement:

    • Initiate the reaction by adding NADPH to each well.

    • Immediately place the microplate in a pre-warmed (37°C) microplate reader.

    • Monitor the decrease in fluorescence over time as NADPH is consumed. The excitation and emission wavelengths will depend on the fluorescent probe used.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence decay curve.

    • For kinetic studies, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[4][5]

    • For inhibitor screening, calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for CYP-Mediated Oxidation of this compound

EnzymeKₘ (µM)Vₘₐₓ (pmol/min/pmol CYP)
CYP4A1125150
CYP2C95075
CYP3A4>200Not determined

Table 2: Hypothetical Inhibition of CYP4A11 by Various Compounds

InhibitorIC₅₀ (µM)
Compound A5
Compound B25
Compound C>100

Visualization

CYP_Pathway Substrate This compound CYP_Enzyme Cytochrome P450 Substrate->CYP_Enzyme Binds Product Oxidized Product CYP_Enzyme->Product Catalyzes Oxidation Water H2O CYP_Enzyme->Water Reductase NADPH-P450 Reductase Reductase->CYP_Enzyme Donates e- NADPH NADPH NADPH->Reductase NADP NADP+ Oxygen O2 Oxygen->CYP_Enzyme Beta_Oxidation_Workflow cluster_Mitochondria Mitochondrial Matrix FattyAcid This compound Activation Activation to Acyl-CoA FattyAcid->Activation Transport Carnitine Shuttle Activation->Transport BetaOxidation β-Oxidation Spiral Transport->BetaOxidation NADH_FADH2 NADH + FADH2 BetaOxidation->NADH_FADH2 AcetylCoA Propionyl-CoA / Acetyl-CoA BetaOxidation->AcetylCoA ETC Electron Transport Chain NADH_FADH2->ETC TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of fatty acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges in these complex separations.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of fatty acid isomers so challenging?

Fatty acid isomers, including positional, geometric (cis/trans), and branched-chain (iso/anteiso) isomers, possess very similar physicochemical properties.[1] Their nearly identical hydrophobicity and polarity make them difficult to resolve using standard chromatographic techniques.[1][2] For example, geometric isomers like oleic acid (cis) and elaidic acid (trans) can be difficult to separate on standard C18 columns due to their similar hydrophobicity.[2]

Q2: What are the primary chromatographic techniques used for separating fatty acid isomers?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two main techniques employed.[3][4]

  • Gas Chromatography (GC): Typically used for the analysis of fatty acid methyl esters (FAMEs), GC offers high resolution, especially when using long, highly polar capillary columns (e.g., cyanopropyl phases).[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase and silver ion modes, is effective for separating both derivatized and underivatized fatty acids.[7][8] Silver ion HPLC is particularly powerful for separating isomers based on the number, position, and geometry of double bonds.[7][9]

Q3: Is derivatization necessary for fatty acid analysis?

Derivatization is crucial for GC analysis and highly recommended for HPLC analysis.

  • For GC: Free fatty acids have low volatility and their polar carboxyl groups can interact with the stationary phase, leading to poor peak shape and inaccurate quantification.[10][11] Esterification to fatty acid methyl esters (FAMEs) is the most common derivatization method to increase volatility and improve chromatographic performance.[10][12]

  • For HPLC: While not strictly required, derivatization of the carboxyl group can improve peak shape and detection sensitivity.[1] Derivatizing agents that add a chromophore or fluorophore can significantly enhance detection limits.[1][8]

Q4: What is peak co-elution and how can I resolve it?

Peak co-elution occurs when two or more isomers are not sufficiently separated and elute from the column at or near the same time, resulting in a single, merged peak.[13] This leads to inaccurate identification and quantification.[13]

Troubleshooting Co-elution:

  • Optimize the Stationary Phase: For GC, highly polar cyanopropyl columns are excellent for resolving cis/trans isomers.[5][6] For HPLC, silver ion columns provide unique selectivity based on double bond configuration.[7][14]

  • Adjust the Mobile Phase/Temperature Program: In HPLC, modifying the mobile phase composition (e.g., solvent ratios, additives) can improve resolution.[14][15] In GC, adjusting the temperature ramp rate can enhance separation.[16]

  • Employ Multidimensional Chromatography: Techniques like comprehensive two-dimensional gas chromatography (GCxGC) can provide the necessary resolution for highly complex mixtures.[17]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and quantification.[18] Peak tailing often results from secondary interactions between the analyte and the stationary phase, while fronting can be a sign of column overload.[18]

ParameterPotential CauseRecommended Solution
Sample Sample overloadReduce injection volume or dilute the sample.[18]
Injection solvent mismatchDissolve the sample in the mobile phase whenever possible.[18][19]
Column Column contamination/degradationClean the column according to the manufacturer's instructions or replace it if it's old.[20]
Blocked inlet fritBackflush the column or replace the frit.[18]
System Extra-column dead volumeCheck and minimize the length and diameter of all tubing and connections.[18]
Issue 2: Inconsistent Retention Times

Fluctuations in retention times can make peak identification unreliable.

ParameterPotential CauseRecommended Solution
Mobile Phase Inconsistent mobile phase compositionEnsure accurate mixing and degassing of solvents. Consider hand-mixing the mobile phase to bypass problematic online mixers.[19]
Pump Leaks or faulty check valvesInspect the pump for leaks and listen for unusual noises. Replace pump seals and check valves if necessary.[21]
Temperature Fluctuations in column temperatureUse a reliable column oven and ensure a stable operating temperature.[14][21]
Column Column equilibrationEnsure the column is fully equilibrated with the mobile phase before each run.[19]

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs for GC Analysis

This protocol describes a common acid-catalyzed esterification method using boron trifluoride (BF3) in methanol (B129727).[5][11]

Materials:

  • Extracted lipid sample

  • Toluene (B28343)

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the dried lipid extract in a small volume of toluene in a screw-cap test tube.

  • Add 2 mL of 14% BF3-Methanol.

  • Seal the tube tightly and heat at 100°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex vigorously for 30 seconds and then centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The FAMEs are now ready for GC analysis.

Protocol 2: Silver Ion HPLC for Separation of cis and trans Fatty Acid Isomers

This protocol provides a general guideline for separating FAME isomers using a silver ion column.

Instrumentation:

  • HPLC system with a pump capable of delivering precise gradients.

  • Silver ion HPLC column (e.g., a column packed with silver-impregnated silica).[7]

  • UV or Evaporative Light Scattering Detector (ELSD).

Mobile Phase Preparation:

  • A common mobile phase consists of a gradient of a polar solvent (e.g., acetonitrile) in a non-polar solvent (e.g., hexane or isooctane). The exact composition and gradient will depend on the specific isomers and column being used.[7]

Procedure:

  • Equilibrate the silver ion column with the initial mobile phase composition until a stable baseline is achieved.

  • Dissolve the FAME sample in the initial mobile phase.

  • Inject the sample onto the column.

  • Run the gradient program to elute the fatty acid isomers. Saturated FAMEs will elute first, followed by trans isomers, and then cis isomers, with retention increasing with the number of double bonds.[22]

  • Monitor the elution profile using the detector.

Visualizations

Experimental_Workflow_FAME_Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing LipidExtraction Lipid Extraction Derivatization Derivatization (FAMEs) LipidExtraction->Derivatization Extracted Lipids GC_Separation GC Separation Derivatization->GC_Separation FAME Sample Detection Detection (FID/MS) GC_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Chromatogram Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the GC analysis of fatty acid methyl esters (FAMEs).

Troubleshooting_Peak_Tailing cluster_sample cluster_column cluster_system Start Peak Tailing Observed Check_Sample Check Sample Preparation Start->Check_Sample Overload Sample Overload? Check_Sample->Overload No Solvent_Mismatch Solvent Mismatch? Check_Sample->Solvent_Mismatch Yes Check_Column Inspect GC/HPLC Column Contamination Contamination? Check_Column->Contamination No Degradation Degradation? Check_Column->Degradation Yes Check_System Examine System for Dead Volume Fittings Loose Fittings? Check_System->Fittings No Tubing Long/Wide Tubing? Check_System->Tubing Yes Resolved Problem Resolved Reduce_Conc Reduce Concentration/ Injection Volume Overload->Reduce_Conc Change_Solvent Dissolve in Mobile Phase Solvent_Mismatch->Change_Solvent Reduce_Conc->Check_Column Change_Solvent->Check_Column Clean_Column Clean Column Contamination->Clean_Column Replace_Column Replace Column Degradation->Replace_Column Clean_Column->Check_System Replace_Column->Resolved Tighten_Fittings Tighten/Check Fittings Fittings->Tighten_Fittings Optimize_Tubing Use Shorter/Narrower Tubing Tubing->Optimize_Tubing Tighten_Fittings->Resolved Optimize_Tubing->Resolved

Caption: A logical troubleshooting guide for diagnosing and resolving peak tailing issues.

References

Optimizing Derivatization of 9-Methylundecanoic Acid for LC-MS: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful derivatization of 9-methylundecanoic acid (9-MUD) for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

FAQs: Frequently Asked Questions

Q1: Why is derivatization of this compound necessary for LC-MS analysis?

A1: Derivatization is often employed for fatty acids like 9-MUD to improve their ionization efficiency and chromatographic retention.[1][2] The carboxyl group of fatty acids has poor ionization efficiency, and derivatization helps to introduce a more readily ionizable moiety, often leading to a "charge reversal" that allows for more sensitive detection in positive ion mode.[1][3] This can lead to a significant increase in sensitivity compared to the analysis of the underivatized acid.[4][5]

Q2: What are the most common derivatization strategies for fatty acids like 9-MUD?

A2: The most common strategies involve the derivatization of the carboxyl group.[1][3] Popular classes of derivatizing agents include:

  • Primary Amines: Reagents like 2- or 3-picolylamine react with the carboxylic acid to form amides, which are more readily ionized.[3]

  • Hydrazines: Nitrophenylhydrazines (e.g., 2-NPH and 3-NPH) are also used to label carboxylic acids and enhance detection.[3]

  • Other Reagents: A variety of other reagents, such as those that introduce a permanently charged group, are also utilized to enhance LC-MS performance.[4]

Q3: How do I choose the best derivatization reagent for my experiment?

A3: The choice of reagent depends on several factors, including the desired sensitivity, the complexity of your sample matrix, and the capabilities of your LC-MS instrument. For enhanced sensitivity, reagents that introduce a readily ionizable group, such as a tertiary amine, are often preferred.[4] It is advisable to consult the literature for studies on similar branched-chain fatty acids to guide your selection.

Q4: Can I analyze underivatized 9-MUD by LC-MS?

A4: While it is possible to analyze underivatized fatty acids, it often suffers from low sensitivity due to poor ionization in the electrospray source.[4] Derivatization is highly recommended to achieve the low detection limits typically required for biological samples.

Experimental Protocol: Derivatization of 9-MUD with 3-Picolylamine

This protocol provides a general methodology for the derivatization of this compound using 3-picolylamine (3-PA), a common reagent for enhancing LC-MS sensitivity of fatty acids.[3]

Materials:

  • This compound (9-MUD) standard or sample extract

  • 3-Picolylamine (3-PA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine (B92270)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the 9-MUD standard in a suitable organic solvent (e.g., acetonitrile) to prepare a stock solution.

    • For biological samples, perform a lipid extraction followed by evaporation of the solvent to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried 9-MUD sample or an aliquot of the standard solution in 50 µL of a 1:1 (v/v) acetonitrile/water solution containing 0.5% pyridine.

    • Add 25 µL of a freshly prepared solution of 50 mM 3-picolylamine in acetonitrile.

    • Add 25 µL of a freshly prepared solution of 100 mM EDC in water.

    • Vortex the mixture gently and incubate at 60°C for 30 minutes.

  • Reaction Quenching and Sample Preparation for LC-MS:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 10 µL of 1% formic acid in water to quench the reaction.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any precipitates.

    • Transfer the supernatant to an LC-MS vial for analysis.

LC-MS Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the derivatized 9-MUD.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Positive ion mode, monitoring for the protonated molecule of the 9-MUD-3-PA derivative.

Quantitative Data Summary

The following table provides an illustrative comparison of the relative sensitivity enhancement reported for long-chain fatty acids with different derivatization reagents. Note that the exact enhancement for 9-MUD may vary depending on the specific experimental conditions.

Derivatization ReagentAnalyte TypeReported Sensitivity Enhancement (Fold Increase)Reference
3-Picolylamine (3-PA)Fatty AcidsLow femtomole range LOD[3]
CholamineLong-Chain Fatty Acids~2000[5]
3-acyloxymethyl-1-methylpyridinium iodide (AMMP)Fatty Acids (C10-C24)~2500[4]
Tris(hydroxymethyl)aminomethane (THAM)Palmitic and Oleic Acid~200[5]

Troubleshooting Guides

This section addresses common issues that may be encountered during the derivatization and analysis of 9-MUD.

Issue 1: Low or No Derivatization Product Peak

  • Possible Cause: Incomplete reaction.

    • Solution:

      • Ensure that the derivatization reagents (e.g., EDC, 3-PA) are fresh and have been stored correctly. EDC is moisture-sensitive.

      • Optimize the reaction time and temperature. Longer incubation or slightly higher temperatures may be required, but be cautious of potential degradation.

      • Ensure the pH of the reaction mixture is appropriate. The presence of a base like pyridine is often necessary to facilitate the reaction.

  • Possible Cause: Degradation of the analyte or derivative.

    • Solution:

      • Avoid prolonged exposure of the sample to high temperatures or harsh acidic/basic conditions.

      • Analyze the derivatized samples as soon as possible. If storage is necessary, keep them at low temperatures (e.g., -20°C or -80°C) in the dark.

  • Possible Cause: Issues with the LC-MS system.

    • Solution:

      • Confirm that the mass spectrometer is tuned and calibrated correctly for the mass of the derivatized product.

      • Check for any leaks or blockages in the LC system.[6][7]

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Possible Cause: Suboptimal chromatographic conditions.

    • Solution:

      • Adjust the mobile phase gradient to ensure proper separation and elution of the derivatized analyte.

      • Ensure the injection solvent is compatible with the initial mobile phase conditions to avoid peak distortion.[7]

      • Check for column contamination or degradation. Flushing or replacing the column may be necessary.[6]

  • Possible Cause: Sample overload.

    • Solution:

      • Dilute the sample before injection.

      • Reduce the injection volume.

Issue 3: High Background Noise or Interfering Peaks

  • Possible Cause: Contamination from reagents or sample matrix.

    • Solution:

      • Use high-purity solvents and reagents (LC-MS grade).[8]

      • Incorporate a sample cleanup step (e.g., solid-phase extraction) before derivatization to remove interfering matrix components.[7]

      • Run a blank injection (containing only the derivatization reagents) to identify any background peaks originating from the reagents themselves.

  • Possible Cause: Carryover from previous injections.

    • Solution:

      • Implement a robust needle wash protocol in the autosampler.

      • Inject a blank solvent after a high-concentration sample to check for carryover.[6]

Visualizations

Derivatization_Workflow Derivatization Workflow for 9-MUD cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Sample Analysis Sample 9-MUD Sample (Standard or Extract) Drydown Evaporate to Dryness Sample->Drydown Reconstitute Reconstitute in Acetonitrile/Water/Pyridine Drydown->Reconstitute Add_Reagents Add 3-PA and EDC Reconstitute->Add_Reagents Incubate Incubate at 60°C Add_Reagents->Incubate Quench Quench with Formic Acid Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS Analysis Centrifuge->LCMS

Caption: Experimental workflow for the derivatization of 9-MUD with 3-picolylamine.

Troubleshooting_Tree Troubleshooting Low Derivatization Signal Start Low/No Product Peak Check_Reagents Reagents Fresh & Stored Properly? Start->Check_Reagents Optimize_Conditions Optimize Reaction Time/Temp? Check_Reagents->Optimize_Conditions Yes Replace_Reagents Replace Reagents Check_Reagents->Replace_Reagents No Check_Degradation Analyte/Derivative Degradation? Optimize_Conditions->Check_Degradation Yes Increase_Time_Temp Increase Incubation Time/Temp Optimize_Conditions->Increase_Time_Temp No Check_LCMS LC-MS System Check Check_Degradation->Check_LCMS No Analyze_Promptly Analyze Samples Promptly/ Store Properly Check_Degradation->Analyze_Promptly Yes Calibrate_Tune Calibrate and Tune MS Check_LCMS->Calibrate_Tune

Caption: A decision tree for troubleshooting low signal of derivatized 9-MUD.

References

Addressing solubility issues of 9-Methylundecanoic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Methylundecanoic acid. The information provided is intended to help address solubility challenges and ensure successful experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered when preparing and using this compound in biological assays.

Issue 1: Precipitation of this compound upon dilution in aqueous media.

Question: I dissolved this compound in an organic solvent, but it precipitated when I added it to my cell culture medium. How can I prevent this?

Answer: This is a common issue due to the low aqueous solubility of fatty acids. Here is a step-by-step guide to prevent precipitation:

Root Cause Analysis:

  • Insufficient Solubilizing Agent: Direct dilution of a fatty acid dissolved in an organic solvent into an aqueous medium will cause it to crash out of solution.

  • High Final Concentration of Organic Solvent: While organic solvents are necessary for the initial stock solution, high final concentrations in your assay can be toxic to cells and can still lead to precipitation upon dilution.

  • Lack of a Carrier Molecule: Fatty acids require a carrier protein, like albumin, to remain soluble and be bioavailable in aqueous environments.

Solutions:

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound in 100% ethanol (B145695) or DMSO. Gentle warming (up to 37°C) can aid dissolution.

  • Prepare a Fatty Acid-Free Bovine Serum Albumin (BSA) Solution:

    • Dissolve fatty acid-free BSA in sterile phosphate-buffered saline (PBS) or your basal cell culture medium to a desired concentration (e.g., 10% w/v).

    • Warm the solution to 37°C to ensure the BSA is fully dissolved.

  • Complex this compound with BSA:

    • Slowly add the this compound stock solution to the pre-warmed BSA solution while gently vortexing.

    • A common molar ratio of fatty acid to BSA is between 3:1 and 6:1.[1]

    • Incubate the mixture at 37°C for at least 30-60 minutes with gentle shaking to allow for complex formation.[1]

  • Prepare the Final Working Solution:

    • Add the this compound-BSA complex to your final cell culture medium.

    • Ensure the final concentration of the initial organic solvent (ethanol or DMSO) is kept to a minimum, ideally below 0.1%, to avoid cytotoxicity.[2]

Issue 2: Cloudiness or precipitate observed in the final culture medium after incubation.

Question: My this compound-containing medium looked fine initially, but became cloudy after incubation. What is happening?

Answer: Delayed precipitation can occur due to several factors.

Root Cause Analysis:

  • Temperature Changes: Moving the medium from a warmer temperature (e.g., 37°C for complexation) to room temperature or a cooler incubator can decrease solubility.

  • Interaction with Media Components: Salts, ions, or other components in the culture medium can interact with the fatty acid-BSA complex over time, leading to precipitation.

  • High Concentration: The concentration of this compound may be too high for the amount of BSA used, leading to saturation and eventual precipitation.

Solutions:

  • Maintain Temperature: Try to maintain the experimental setup at a constant 37°C as much as possible.

  • Optimize Fatty Acid:BSA Ratio: If precipitation persists, try decreasing the molar ratio of this compound to BSA (e.g., from 6:1 to 3:1) to increase the relative amount of carrier protein.

  • Lower the Final Concentration: Reduce the final working concentration of this compound in your assay.

  • Fresh Preparation: Prepare the final working solution fresh before each experiment to minimize the time for potential precipitation to occur.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

A1: this compound is a branched-chain saturated fatty acid.[3] Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 17001-17-1
Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
Physical State Liquid at room temperature
Synonyms ai-Dodecanoic acid, Anteisododecanoic acid

Q2: What is a good starting solvent for this compound?

A2: Due to its fatty acid nature, this compound is insoluble in water but soluble in organic solvents.[4] Good starting solvents for creating a stock solution are ethanol and dimethyl sulfoxide (B87167) (DMSO).

Q3: What is the recommended final concentration of DMSO or ethanol in my cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO or ethanol in your cell culture medium should be kept as low as possible, ideally below 0.1%.[2] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Q4: Why is fatty acid-free BSA necessary?

A4: Fatty acids are poorly soluble in aqueous solutions like cell culture media.[5] Fatty acid-free BSA acts as a carrier protein, binding to the this compound and facilitating its transport and uptake by cells in a soluble form.

Q5: What is a typical working concentration for this compound in a biological assay?

A5: The optimal working concentration is cell-type and assay-dependent. A common starting point for in vitro studies with fatty acids is in the range of 10 µM to 500 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityNotes
Water InsolubleAs with other long-chain fatty acids.
Ethanol SolubleA good choice for preparing a high-concentration stock solution.
DMSO SolubleAnother common solvent for stock solution preparation. Undecanoic acid, a similar fatty acid, has a solubility of approximately 10 mg/mL in DMSO.[6]
Cell Culture Medium Insoluble (without carrier)Will precipitate without a carrier protein like BSA.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in Ethanol
  • Materials:

    • This compound (liquid)

    • 100% Ethanol (molecular biology grade)

    • Sterile microcentrifuge tubes

  • Procedure:

    • In a sterile microcentrifuge tube, add the required volume of this compound. (Molecular Weight: 200.32 g/mol ). For 1 mL of a 100 mM stock, you would need 20.032 mg.

    • Add 100% ethanol to the desired final volume (e.g., 1 mL).

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can assist with dissolution.

    • Store the stock solution at -20°C.

Protocol 2: Preparation of a this compound-BSA Complex for Cell Culture

This protocol is for preparing a 5:1 molar ratio of this compound to BSA.

  • Materials:

    • 100 mM this compound stock solution (from Protocol 1)

    • Fatty acid-free BSA

    • Sterile PBS or basal cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Prepare a 10% BSA Solution:

      • Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or basal medium in a sterile conical tube.

      • Warm the solution to 37°C and mix gently until the BSA is completely dissolved. Do not vortex vigorously as this can cause frothing and protein denaturation.

      • Sterile filter the BSA solution through a 0.22 µm filter.

    • Prepare the this compound-BSA Complex:

      • In a new sterile conical tube, add the desired volume of the 10% BSA solution.

      • Slowly add the calculated volume of the 100 mM this compound stock solution to the BSA solution while gently swirling the tube.

      • For a 5:1 molar ratio, you would add a volume of the fatty acid stock that results in five times the number of moles of the BSA in the solution.

      • Incubate the mixture at 37°C for 30-60 minutes with gentle, continuous agitation (e.g., on a shaker).

    • Prepare the Final Working Solution:

      • Add the this compound-BSA complex to your complete cell culture medium to achieve the desired final concentration of this compound.

      • Ensure the final concentration of ethanol from the stock solution is below 0.1%.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_bsa_prep BSA Preparation cluster_complexation Complexation cluster_final_prep Final Working Solution stock_acid This compound dissolve Dissolve stock_acid->dissolve stock_solvent 100% Ethanol or DMSO stock_solvent->dissolve stock_solution Concentrated Stock (e.g., 100 mM) dissolve->stock_solution mix Mix Slowly stock_solution->mix bsa_powder Fatty Acid-Free BSA dissolve_bsa Dissolve at 37°C bsa_powder->dissolve_bsa bsa_buffer PBS or Basal Medium bsa_buffer->dissolve_bsa bsa_solution BSA Solution (e.g., 10%) dissolve_bsa->bsa_solution bsa_solution->mix incubate Incubate at 37°C (30-60 min) mix->incubate complex 9-MU-BSA Complex incubate->complex final_dilution Dilute to Final Concentration complex->final_dilution final_medium Complete Cell Culture Medium final_medium->final_dilution working_solution Final Working Solution for Assay final_dilution->working_solution

Caption: Experimental workflow for preparing this compound for biological assays.

troubleshooting_workflow start Precipitation Observed? check_carrier Did you use a carrier protein (BSA)? start->check_carrier add_bsa Solution: Add fatty acid-free BSA. check_carrier->add_bsa No check_ratio What is the fatty acid to BSA molar ratio? check_carrier->check_ratio Yes success Problem Resolved add_bsa->success decrease_ratio Solution: Decrease the molar ratio (e.g., 3:1). check_ratio->decrease_ratio High (>6:1) check_solvent What is the final solvent concentration? check_ratio->check_solvent Optimal (3:1 to 6:1) decrease_ratio->success decrease_solvent Solution: Ensure final solvent concentration is <0.1%. check_solvent->decrease_solvent >0.1% check_concentration Is the final fatty acid concentration high? check_solvent->check_concentration <0.1% decrease_solvent->success decrease_concentration Solution: Lower the final working concentration. check_concentration->decrease_concentration Yes check_concentration->success No decrease_concentration->success

Caption: Troubleshooting workflow for addressing precipitation of this compound.

References

Stability of 9-Methylundecanoic acid under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 9-Methylundecanoic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, as a saturated branched-chain fatty acid, is generally considered to be chemically stable. Saturated fatty acids lack double bonds in their alkyl chains, which makes them less susceptible to oxidation.[1] The methyl branch in its structure contributes to a lower melting point compared to its linear counterpart, but it maintains good thermal stability.[2][3]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound in a cool, dry place, protected from light.[4] The product should be kept in a tightly sealed container to prevent contamination.[5] While it is liquid at room temperature, storing it at refrigerated temperatures (2-8 °C) can further ensure its stability.

Q3: Is this compound sensitive to light?

A3: Saturated fatty acids are generally not susceptible to direct photodegradation by UV light, as they do not have chromophores that absorb in the near-UV and visible regions.[6][7][8] However, the presence of impurities can potentially sensitize the molecule to photodegradation.[6][8] It is always good practice to store the compound in amber vials or protected from light.

Q4: How does pH affect the stability of this compound?

A4: The stability of carboxylic acids like this compound can be pH-dependent. In highly alkaline conditions, the carboxylate salt is formed, which is generally stable. However, extreme pH conditions, especially at elevated temperatures, can potentially lead to decarboxylation, although this is more pronounced for unsaturated fatty acids.[9] In acidic solutions, the protonated form is stable, but forced conditions (high temperature, strong acid) could potentially lead to minor degradation over extended periods.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected Degradation of this compound in a Formulation
Possible Cause Troubleshooting Step
Oxidizing agents in the formulation: Even though saturated fatty acids are resistant to oxidation, strong oxidizing agents can initiate degradation.
- Analyze all formulation components for the presence of peroxides or other oxidizing species.
- Consider adding an antioxidant to the formulation if compatible.
Extreme pH of the formulation: Very high or very low pH, especially when combined with heat, can lead to hydrolysis or other degradation pathways.
- Measure the pH of your formulation.
- If possible, adjust the pH to a more neutral range (pH 5-8).
Presence of metal ions: Metal ions can act as catalysts for degradation reactions.
- Use high-purity solvents and reagents to minimize metal ion contamination.
- Consider the use of a chelating agent if metal ion contamination is suspected.
Issue 2: Inconsistent Results in Stability Studies
Possible Cause Troubleshooting Step
Inadequate control of experimental conditions: Temperature and humidity fluctuations can significantly impact degradation rates.
- Ensure that stability chambers are properly calibrated and maintained.
- Monitor and record temperature and humidity throughout the study.
Sample preparation variability: Inconsistent sample preparation can lead to variable results.
- Develop and strictly follow a detailed standard operating procedure (SOP) for sample preparation.
- Ensure accurate and consistent weighing and dilution of samples.
Analytical method not stability-indicating: The analytical method may not be able to separate the intact drug from its degradation products.
- Perform forced degradation studies to generate potential degradation products.
- Develop and validate an analytical method (e.g., GC-MS or HPLC) that can resolve the parent compound from all significant degradation products.

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.

1. Acid Hydrolysis:

  • Condition: 0.1 M HCl at 60°C for 24 hours.

  • Procedure: Dissolve a known concentration of this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and analyze.

2. Base Hydrolysis:

  • Condition: 0.1 M NaOH at 60°C for 24 hours.

  • Procedure: Dissolve a known concentration of this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and analyze.

3. Oxidative Degradation:

  • Condition: 3% H₂O₂ at room temperature for 24 hours.

  • Procedure: Dissolve a known concentration of this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature, protected from light. Withdraw samples at appropriate time points and analyze. The primary degradation pathway for branched-chain fatty acids is β-oxidation.[10]

4. Thermal Degradation:

  • Condition: 60°C for 7 days (solid-state and in solution).

  • Procedure: Place the solid compound and a solution of the compound in a calibrated oven at 60°C. Withdraw samples at appropriate time points and analyze. Saturated fatty acids can undergo thermal degradation at very high temperatures (140-160°C), leading to shorter-chain fatty acids and alkanes.[2][3]

5. Photostability:

  • Condition: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Procedure: Expose the solid compound and a solution of the compound to the specified light conditions. A control sample should be kept in the dark. Analyze the samples after the exposure period.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the quantification of this compound and its potential degradation products.

1. Sample Preparation (Derivatization):

  • Fatty acids are typically derivatized to their more volatile methyl esters (FAMEs) prior to GC analysis. A common method is to use BF₃-methanol or HCl-methanol.

2. GC-MS Parameters:

  • Column: A polar capillary column (e.g., DB-WAX or FFAP) is recommended for the separation of fatty acid methyl esters.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 50-500.

Data Presentation

The following table summarizes the expected stability of this compound under various stress conditions. The degradation percentages are hypothetical and should be confirmed by experimental data.

Stress ConditionParametersExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24h< 5%Minor hydrolysis products (if any esters are present as impurities)
Base Hydrolysis 0.1 M NaOH, 60°C, 24h< 5%Formation of sodium 9-methylundecanoate
Oxidation 3% H₂O₂, RT, 24h< 10%Shorter-chain fatty acids, dicarboxylic acids
Thermal 60°C, 7 days< 2%None expected under these conditions
Photostability ICH Q1B guidelines< 2%None expected in the absence of photosensitizing impurities

Visualizations

Stability_Troubleshooting_Workflow start Unexpected Degradation Observed check_formulation Analyze Formulation Components start->check_formulation oxidizers Presence of Oxidizing Agents? check_formulation->oxidizers check_ph Measure pH extreme_ph Extreme pH? check_ph->extreme_ph check_metal Check for Metal Ions metal_ions Metal Ion Contamination? check_metal->metal_ions oxidizers->check_ph No add_antioxidant Consider Adding Antioxidant oxidizers->add_antioxidant Yes extreme_ph->check_metal No adjust_ph Adjust pH to Neutral Range extreme_ph->adjust_ph Yes use_chelator Use Chelating Agent metal_ions->use_chelator Yes end Stability Improved metal_ions->end No add_antioxidant->end adjust_ph->end use_chelator->end

Caption: Troubleshooting workflow for unexpected degradation.

Forced_Degradation_Workflow start This compound Sample stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (60°C) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo analysis Analyze Samples by Stability-Indicating Method (e.g., GC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Evaluate Degradation Profile and Identify Degradants analysis->data

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Overcoming Interference in the Quantification of 9-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9-Methylundecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly interference, during the quantification of this branched-chain fatty acid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the experimental workflow, from sample preparation to data analysis.

Problem Potential Cause Recommended Solution Citation
Low or No Analyte Signal Incomplete extraction of this compound from the sample matrix.Optimize the extraction procedure. For biological fluids like plasma or serum, a liquid-liquid extraction (LLE) with a nonpolar solvent like hexane (B92381) or a Folch extraction using a chloroform (B151607)/methanol (B129727) mixture is recommended. For tissues, homogenization is crucial before extraction.[1]
Inefficient derivatization to its volatile ester form (e.g., Fatty Acid Methyl Ester - FAME).Ensure complete dryness of the extract before adding the derivatization reagent. Water can inhibit the reaction. Use a well-established derivatization agent such as Boron Trifluoride in Methanol (BF3-Methanol) or Methanolic HCl. Optimize reaction time and temperature (e.g., heating at 60-80°C).[2][3]
Analyte degradation during sample processing or injection.Avoid excessive heat and exposure to strong acids or bases for prolonged periods. Use deactivated glass inserts in the GC inlet to minimize active sites that can cause degradation.[4]
Peak Tailing Active sites in the GC system (injector liner, column).Use a deactivated inlet liner and a high-quality, inert GC column specifically designed for fatty acid analysis. Regularly replace the liner and trim the first few centimeters of the column.[4][5]
Co-elution with interfering compounds from the matrix.Improve sample cleanup. Solid-phase extraction (SPE) can be used to remove polar interferences. Optimize the GC temperature program to enhance separation.[5]
Column overload.Dilute the sample or reduce the injection volume.[4]
Ghost Peaks Carryover from a previous injection of a high-concentration sample.Run a solvent blank after a high-concentration sample. Implement a sufficient bake-out time at the end of each GC run to elute any remaining compounds.[4]
Contamination of the syringe, solvent, or gas lines.Thoroughly rinse the syringe with a high-purity solvent between injections. Ensure the purity of solvents and carrier gas.[4]
Poor Reproducibility Inconsistent injection volume.Use an autosampler for precise and reproducible injections.[4]
Matrix effects causing variable signal suppression or enhancement.Employ matrix-matched calibration standards. The use of a suitable internal standard, such as a stable isotope-labeled version of this compound or a structurally similar odd-chain fatty acid, is highly recommended to compensate for these variations.[6]
Incorrect Peak Identification Co-eluting isobaric compounds (compounds with the same mass).Confirm peak identity by comparing the full mass spectrum of your peak with a reference spectrum from a spectral library (e.g., NIST, Wiley FAMEs library). The retention index can also aid in identification.[7][8][9][10][11]
Misinterpretation of the mass spectrum.Familiarize yourself with the expected fragmentation pattern of the this compound derivative. For the methyl ester, look for characteristic ions.[7]

Frequently Asked Questions (FAQs)

1. Why is derivatization necessary for the GC-MS analysis of this compound?

This compound is a polar compound with a high boiling point, making it unsuitable for direct analysis by gas chromatography (GC). Derivatization converts the carboxylic acid group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME). This improves its chromatographic behavior, resulting in sharper peaks and better sensitivity.[2][12]

2. What is the most common derivatization method for this compound?

The most common method is esterification to form a fatty acid methyl ester (FAME). This is typically achieved using an acid-catalyzed reaction with reagents like Boron Trifluoride in methanol (BF3-methanol) or methanolic hydrogen chloride (HCl).[2][3][13] Base-catalyzed transesterification can also be used if the fatty acid is already in an ester form (e.g., in triglycerides).[12]

3. What are the major sources of interference in the quantification of this compound?

Interference can arise from:

  • Matrix Effects: Components of the biological matrix (e.g., lipids, proteins) can co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[6]

  • Isobaric Interferences: Other compounds with the same nominal mass as the derivatized this compound can co-elute and interfere with quantification, especially when using selected ion monitoring (SIM).[8]

  • Contamination: Contaminants from solvents, reagents, or labware can introduce interfering peaks.

4. How can I minimize matrix effects?

Several strategies can be employed to minimize matrix effects:

  • Effective Sample Cleanup: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects as it behaves almost identically to the analyte during extraction, derivatization, and analysis. If unavailable, a structurally similar compound not present in the sample can be used.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for consistent matrix effects.

5. How do I confirm the identity of the this compound peak in my chromatogram?

The most reliable way is to compare the full mass spectrum of the peak with a reference mass spectrum from a library, such as the Wiley FAMEs Mass Spectral Library.[7][8][9][10][11] The retention index of the peak should also match the expected value for methyl 9-methylundecanoate on your specific GC column.

Experimental Protocols

Protocol 1: Extraction and Derivatization of this compound from Plasma/Serum for GC-MS Analysis

This protocol describes a general procedure for the extraction of total fatty acids, including this compound, from plasma or serum, followed by derivatization to fatty acid methyl esters (FAMEs).

Materials:

  • Plasma/Serum sample

  • Internal Standard (e.g., Heptadecanoic acid or a stable isotope-labeled this compound)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Boron Trifluoride in Methanol (14% BF3-Methanol) or 3M Methanolic HCl

  • Hexane

  • Anhydrous Sodium Sulfate

Procedure:

  • Lipid Extraction (Folch Method):

    • To 100 µL of plasma/serum in a glass tube, add a known amount of internal standard.

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform layer containing the lipids into a new glass tube.

    • Evaporate the chloroform to dryness under a stream of nitrogen at a temperature not exceeding 40°C.[1]

  • Derivatization to FAMEs (Acid-Catalyzed):

    • To the dried lipid extract, add 1 mL of 14% BF3-Methanol or 3M Methanolic HCl.

    • Cap the tube tightly and heat at 60-80°C for 10-60 minutes.[2][3]

    • Cool the tube to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of fatty acids using GC-MS. These are general values, and specific performance should be validated in your laboratory for this compound.

Table 1: Typical GC-MS Method Validation Parameters for Fatty Acid Analysis

Parameter Typical Value Reference
Linearity (R²) > 0.99[14]
Accuracy (% Recovery) 85 - 115%[14]
Precision (%RSD) < 15%[14]
Limit of Quantification (LOQ) Analyte and matrix dependent[15]

Table 2: Example GC-MS Parameters for FAME Analysis

Parameter Setting Reference
GC Column DB-5MS, HP-5MS, or similar non-polar column (30 m x 0.25 mm x 0.25 µm)[16][17]
Carrier Gas Helium at a constant flow rate of 1 mL/min[16]
Injection Mode Splitless[17]
Injector Temperature 250 °C[16]
Oven Temperature Program Initial 60°C, ramp to 250°C at 10-15°C/min, hold for 5-10 min[16]
MS Ion Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV[10]
Scan Range m/z 50-550[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Tissue) extraction Lipid Extraction (e.g., Folch) sample->extraction Add Internal Std. derivatization Derivatization to FAME (e.g., BF3-Methanol) extraction->derivatization cleanup Sample Cleanup (e.g., LLE) derivatization->cleanup gcms GC-MS Analysis cleanup->gcms data_processing Data Processing gcms->data_processing Peak Integration quantification Quantification data_processing->quantification Calibration Curve troubleshooting_logic start Problem Encountered no_signal No/Low Signal start->no_signal peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape reproducibility Poor Reproducibility start->reproducibility check_extraction Verify Extraction Efficiency no_signal->check_extraction Is extraction complete? check_derivatization Check Derivatization no_signal->check_derivatization Is derivatization efficient? check_gc_system Inspect GC System (Liner, Column) peak_shape->check_gc_system Are there active sites? check_matrix_effects Evaluate Matrix Effects reproducibility->check_matrix_effects Is there signal suppression? check_injection Verify Injection Precision reproducibility->check_injection Is injection volume consistent? solution Problem Resolved check_extraction->solution check_derivatization->solution check_gc_system->solution check_matrix_effects->solution check_injection->solution fragmentation_pathway molecular_ion Molecular Ion (M+) [C13H26O2]+ mclafferty McLafferty Rearrangement (m/z 74) molecular_ion->mclafferty alpha_cleavage Alpha Cleavage Loss of -OCH3 (M-31) molecular_ion->alpha_cleavage branch_cleavage Cleavage at Branch Point molecular_ion->branch_cleavage fragments Other Alkyl Fragments branch_cleavage->fragments

References

Technical Support Center: Improving Ionization Efficiency of 9-Methylundecanoic Acid in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9-Methylundecanoic acid and other long-chain fatty acids using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the sensitivity and reliability of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve high sensitivity for this compound in ESI-MS?

A1: The analysis of free fatty acids (FFAs) like this compound by ESI-MS presents challenges due to their chemical properties. In typical reversed-phase liquid chromatography (LC) setups, acidic mobile phases are employed for good chromatographic separation. However, this acidic environment suppresses the deprotonation of the fatty acid's carboxylic acid group, which is essential for efficient ionization in the commonly used negative ion mode.[1] This suppression leads to low sensitivity and poor signal intensity.[1]

Q2: What is the difference between analyzing fatty acids in positive versus negative ion mode?

A2:

  • Negative Ion Mode: This is the more intuitive approach for fatty acid analysis as the carboxylic acid group readily loses a proton (deprotonation) to form a negative ion ([M-H]⁻).[1][2] However, the acidic mobile phases needed for good chromatography hinder this process, thus reducing sensitivity.[1] Furthermore, under low-energy collision-induced dissociation (CID), the fragmentation of the fatty acid backbone is minimal, with dominant fragments arising from the loss of CO₂ and water, which are not specific enough for reliable quantification in complex samples.[3]

  • Positive Ion Mode: In this mode, underivatized fatty acids can be detected as protonated molecules ([M+H]⁺) or as adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). While direct protonation of underivatized fatty acids is generally inefficient, this mode becomes highly advantageous when using derivatization techniques.[1] These techniques introduce a permanent positive charge or an easily chargeable group onto the fatty acid molecule, often leading to significantly higher sensitivity and more stable signals.[1][4]

Q3: What are the primary strategies to enhance the ionization efficiency of fatty acids like this compound?

A3: The main strategies to improve fatty acid ionization in ESI-MS are:

  • Chemical Derivatization: This is often the most effective method for significant gains in sensitivity. It involves chemically modifying the carboxylic acid group to make it more amenable to ionization.[1][3][4]

  • Mobile Phase Optimization: Adjusting the mobile phase composition, including the use of different additives and modifying the pH, can enhance ionization.[5][6][7]

  • ESI Source Parameter Optimization: Fine-tuning parameters such as gas flow, temperature, and capillary voltage is crucial for efficient desolvation and minimizing in-source fragmentation.[8][9]

Q4: What is charge-reversal derivatization and why is it so effective?

A4: Charge-reversal derivatization is a technique where the carboxylic acid group of a fatty acid is chemically modified to carry a permanent positive charge.[4] A common reagent for this is N-(4-aminomethylphenyl)pyridinium (AMPP).[3] By converting the analyte to a positively charged species, the analysis can be performed in the more sensitive positive ion mode, thereby avoiding the signal suppression issues associated with negative mode analysis in acidic conditions.[3][4] This method has been reported to increase detection sensitivity by several orders of magnitude.[3][4]

Troubleshooting Guides

Problem 1: Low or No Signal for this compound
Possible CauseSuggested Solution
Ionization Suppression by Acidic Mobile Phase In negative ion mode, the acidic conditions required for good chromatography are detrimental to sensitivity.[1] Consider a compromise on the mobile phase pH or switch to a method that utilizes positive ion mode detection, such as after derivatization.[1]
Insufficient Analyte Concentration Concentrate the sample or inject a larger volume if your method and instrument allow.
System or Solvent Contamination Common fatty acids like oleic, palmitic, and stearic acids are frequent contaminants.[3] Ensure all glassware is meticulously cleaned and use high-purity solvents.
Poor Desolvation in the ESI Source Optimize source parameters, including gas flow, temperature, and capillary voltage, to ensure efficient droplet desolvation.[1]
Matrix Effects Co-eluting substances from complex samples can interfere with the ionization of the target analyte.[10] Enhance sample cleanup procedures, such as using solid-phase extraction (SPE).
Problem 2: Poor Chromatographic Peak Shape (e.g., Tailing, Broad Peaks)
Possible CauseSuggested Solution
Column Overload Injecting too much sample can lead to broad and asymmetric peaks.[1] Dilute the sample and reinject.
Inappropriate Column Chemistry Ensure the chosen column (e.g., C8, C18) is suitable for fatty acid analysis. Long-chain fatty acids can be strongly retained on C18 columns, and a C8 or even a C4 column might be more appropriate.[4]
Secondary Interactions with Column The highly polar carboxyl group can interact with residual silanols on the column, leading to peak tailing. The use of mobile phase additives can help mitigate these interactions.
Problem 3: Poor Reproducibility
Possible CauseSuggested Solution
Inconsistent Sample Preparation Ensure that the sample preparation, including any derivatization steps, is consistent and quantitative. Use of an internal standard is highly recommended.
Fluctuations in ESI Source Conditions A stable spray is essential for reproducible results.[11] Check for blockages in the ESI needle and ensure consistent mobile phase flow.
Instrument Contamination Buildup of contaminants in the ion source or mass analyzer can lead to signal instability.[10] Regular cleaning and maintenance are crucial.

Quantitative Data Summary

The following table summarizes the reported improvements in sensitivity for fatty acid analysis using different derivatization strategies.

Derivatization Reagent/MethodIonization ModeFold Increase in Sensitivity (Approximate)Reference
N-(4-aminomethylphenyl)pyridinium (AMPP)Positive~60,000[3]
2-bromo-1-methylpyridinium iodide (forms AMMP derivative)Positive~2,500[4]
Trimethylsilyldiazomethane (TMSD)PositiveProvides better results than non-derivatized methods[12]

Experimental Protocols

Protocol 1: Charge-Reversal Derivatization using AMPP

This protocol is a generalized procedure based on published methods for derivatizing fatty acids with N-(4-aminomethylphenyl)pyridinium (AMPP) for analysis in positive ion mode ESI-MS.

  • Sample Preparation: Extract the fatty acids from the sample matrix using an appropriate method, such as solid-phase extraction (SPE).

  • Derivatization Reaction:

    • Dry the extracted fatty acid sample under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., acetonitrile).

    • Add the AMPP reagent and a coupling agent (e.g., a carbodiimide) to the sample.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour).[1]

  • Purification:

    • Quench the reaction if necessary.

    • Perform a solid-phase extraction to remove excess reagents and purify the derivatized fatty acids.[1]

  • Final Preparation for LC-MS:

    • Elute the derivatized fatty acids and dry the eluate.

    • Reconstitute the final sample in the mobile phase for LC-ESI-MS analysis in positive ion mode.[1]

Protocol 2: Methylation using Trimethylsilyldiazomethane (TMSD)

This protocol outlines the general steps for the methylation of fatty acids using TMSD for improved analysis.

  • Sample Preparation: Extract and purify the fatty acids from the sample matrix.

  • Methylation Reaction:

    • Dissolve the dried fatty acid extract in a suitable solvent mixture (e.g., methanol/toluene).

    • Add TMSD solution dropwise until a persistent yellow color is observed, indicating an excess of the reagent.

    • Allow the reaction to proceed for a short period (e.g., 10-30 minutes) at room temperature.

    • Quench the excess TMSD by adding a small amount of acetic acid.

  • Final Preparation for LC-MS:

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS analysis.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Signal for this compound start Low or No Signal Detected check_concentration Is sample concentration sufficient? start->check_concentration check_mode Analyze in Negative Ion Mode? check_concentration->check_mode Yes concentrate Concentrate Sample check_concentration->concentrate No check_derivatization Is derivatization an option? check_mode->check_derivatization No check_mobile_phase Optimize Mobile Phase (pH, Additives) check_mode->check_mobile_phase Yes derivatize Derivatize Analyte (e.g., with AMPP) check_derivatization->derivatize Yes end_bad Issue Persists (Check for contamination/hardware issues) check_derivatization->end_bad No optimize_source Optimize ESI Source Parameters (Gas Flow, Temperature, Voltage) end_good Signal Improved optimize_source->end_good check_mobile_phase->optimize_source analyze_positive Analyze in Positive Ion Mode derivatize->analyze_positive analyze_positive->optimize_source concentrate->end_good

Caption: A troubleshooting workflow for addressing low signal intensity.

DerivatizationWorkflow General Workflow for Fatty Acid Derivatization start Start: Extracted Fatty Acid Sample dry_sample Dry Sample (e.g., under Nitrogen) start->dry_sample add_reagents Add Derivatization Reagent & Coupling Agent dry_sample->add_reagents react Incubate at Room Temperature add_reagents->react purify Purify Derivatized Product (e.g., using SPE) react->purify dry_product Dry Purified Product purify->dry_product reconstitute Reconstitute in Mobile Phase dry_product->reconstitute analyze Analyze via LC-ESI-MS (Positive Ion Mode) reconstitute->analyze end End: High-Sensitivity Data analyze->end

Caption: Workflow for fatty acid analysis using derivatization.

References

Technical Support Center: Gas Chromatography (GC) Analysis of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography (GC) analysis of branched-chain fatty acids (BCFAs), with a specific focus on troubleshooting peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a "tail" extending from the peak maximum. This distortion can compromise peak integration and, consequently, the accuracy and reproducibility of quantitative analysis. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in BCFA analysis.

The first step in troubleshooting is to determine if the tailing affects all peaks in the chromatogram or only specific peaks.

  • All Peaks Tailing: This typically indicates a physical or mechanical issue within the GC system, affecting all analytes indiscriminately.

  • Specific Peaks Tailing: This is often indicative of a chemical interaction between the analyte(s) and active sites within the system. Given the polar nature of the carboxyl group in fatty acids, this is a common issue for BCFAs.

Below is a troubleshooting workflow to diagnose and address the cause of peak tailing.

G start Peak Tailing Observed all_peaks Do all peaks tail? start->all_peaks physical_issue Physical/Mechanical Issue Suspected all_peaks->physical_issue Yes chemical_issue Chemical Interaction Suspected all_peaks->chemical_issue No check_column_install Check Column Installation (Correct position, proper cut) physical_issue->check_column_install check_leaks Check for Leaks (Septum, fittings) physical_issue->check_leaks check_inlet Inspect Inlet Liner (Contamination, correct type) physical_issue->check_inlet end Symmetrical Peaks check_column_install->end check_leaks->end check_inlet->end derivatization Incomplete Derivatization? chemical_issue->derivatization active_sites Active Sites in System? chemical_issue->active_sites column_overload Column Overload? chemical_issue->column_overload optimize_derivatization Optimize Derivatization Protocol (Reagent, time, temp) derivatization->optimize_derivatization Yes deactivate_system Deactivate System (Use inert liner, trim column) active_sites->deactivate_system Yes reduce_sample Reduce Sample Concentration or Injection Volume column_overload->reduce_sample Yes optimize_derivatization->end deactivate_system->end reduce_sample->end

Caption: Troubleshooting workflow for peak tailing in GC analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my branched-chain fatty acid peaks tailing, even after derivatization?

Even after derivatization to their less polar ester forms (e.g., fatty acid methyl esters - FAMEs), BCFAs can still exhibit peak tailing. Several factors could be at play:

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion, leaving residual underivatized BCFAs. These highly polar molecules will interact strongly with the stationary phase and any active sites in the system, causing significant tailing.[1][2]

    • Solution: Optimize your derivatization protocol. This includes ensuring the freshness and purity of your derivatization reagent, optimizing reaction time and temperature, and ensuring your sample is free of water, which can hinder many derivatization reactions.[1]

  • Active Sites in the GC System: Active sites, such as exposed silanol (B1196071) groups in the inlet liner, on the column, or at the detector, can interact with the slightly polar FAMEs, leading to tailing.[3]

    • Solution: Use a deactivated inlet liner and ensure you are using a high-quality, inert GC column. If the column has been in use for a while, consider trimming 10-20 cm from the inlet end to remove accumulated non-volatile residues and active sites.[3]

  • Column Contamination: Buildup of non-volatile residues from previous injections can create active sites and lead to peak tailing.

    • Solution: Regularly perform inlet maintenance, including changing the septum and liner. Bake out the column according to the manufacturer's instructions to remove contaminants.[4]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volume and disrupt the carrier gas flow path, causing all peaks to tail.[3][5][6]

    • Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for the correct column installation depth.

Q2: How does my choice of GC column affect peak tailing for BCFAs?

The choice of GC column is critical for achieving symmetrical peaks. For FAME analysis, including BCFAs, highly polar stationary phases are generally recommended to achieve the necessary selectivity for separating isomers.

  • Recommended Phases: Highly polar cyanopropyl silicone phases (e.g., HP-88, CP-Sil 88) or polyethylene (B3416737) glycol (WAX) phases (e.g., DB-WAX, Omegawax) are commonly used.[7] These phases provide good separation of FAMEs based on carbon number, degree of unsaturation, and branching.

  • Column Inertness: It is crucial to select a column that is highly inert to minimize interactions with the analytes. Modern "Ultra Inert" or similarly designated columns are specifically treated to reduce the number of active sites.

The following table summarizes the impact of column choice on the peak asymmetry of underivatized short-chain fatty acids, demonstrating the importance of selecting an appropriate stationary phase. While this data is for underivatized acids, the principle of using a suitable, inert column to improve peak shape is directly applicable to the analysis of derivatized BCFAs.

CompoundPeak Asymmetry (As₁₀%) on DB-FATWAX UIPeak Asymmetry (As₁₀%) on DB-FFAP
Acetic acid1.161.20
Propionic acid1.051.02
Isobutyric acid 1.03 1.11
Butyric acid1.021.01
Isovaleric acid 0.98 0.91
Valeric acid1.010.96
Hexanoic acid1.041.02
Data adapted from Agilent Technologies Application Note, which found that the DB-FATWAX UI provided more symmetrical peaks for acetic acid and isobutyric acid.[8]
Q3: What are the recommended derivatization methods for BCFAs to minimize peak tailing?

Derivatization is essential for the GC analysis of fatty acids as it converts the polar carboxyl group into a less polar and more volatile ester, significantly reducing peak tailing.[1][2]

Two common and effective derivatization methods are:

  • Esterification to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol: This is a widely used method for preparing FAMEs.[1]

  • Silylation to Trimethylsilyl (TMS) Esters using BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), is a powerful silylating agent that converts carboxylic acids to their TMS esters.[1][4] This method is also effective for derivatizing other active functional groups.[1]

Q4: Can my injection parameters contribute to peak tailing?

Yes, injection parameters can have a significant impact on peak shape.

  • Inlet Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of the sample but not so high as to cause thermal degradation of the analytes. A typical starting point for FAME analysis is 250 °C.[9]

  • Injection Volume and Concentration: Injecting too much sample can lead to column overload, which manifests as fronting or tailing peaks.[3] If you suspect overload, try diluting your sample or reducing the injection volume.

  • Split vs. Splitless Injection: For splitless injections, the initial oven temperature is crucial for proper solvent focusing. If the initial temperature is too high, it can lead to broad or tailing peaks for early eluting compounds. A general guideline is to set the initial oven temperature about 20 °C below the boiling point of the solvent.[3]

Q5: I'm observing co-elution of BCFA isomers, which appears as a shoulder on my peak. How can I resolve this?

Co-elution of closely related isomers is a common challenge in BCFA analysis. What may appear as a tailing peak could be an unresolved shoulder of a co-eluting isomer.[10][11]

  • Confirm Co-elution: If you are using a mass spectrometer (MS) detector, examine the mass spectra across the peak. A change in the mass spectrum from the leading edge to the trailing edge is a strong indication of co-elution.[10][11]

  • Optimize Chromatographic Conditions:

    • Temperature Program: Lowering the ramp rate of the oven temperature program can improve the separation of closely eluting compounds.[12]

    • Column Choice: A longer column or a column with a different, highly polar stationary phase may be necessary to resolve critical isomer pairs.[13]

    • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve column efficiency and resolution.

Experimental Protocols

Protocol 1: Derivatization of BCFAs to FAMEs using Boron Trifluoride (BF₃)-Methanol

This protocol is suitable for converting free fatty acids and saponified lipids to FAMEs.

Materials:

Procedure:

  • Place 1-25 mg of the dried sample into a reaction vial.[3]

  • Add 2 mL of 14% BF₃-methanol solution.

  • Tightly cap the vial and heat at 60-100 °C for 5-10 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.[4]

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex the mixture vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Silylation of BCFAs using BSTFA

This protocol is effective for converting free fatty acids to their TMS esters.

Materials:

  • Dried BCFA sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials with PTFE-lined caps

Procedure:

  • Dissolve the dried sample in an aprotic solvent (e.g., to a concentration of 1 mg/mL).[1]

  • Place 100 µL of the sample solution into a reaction vial.[1]

  • Add 50 µL of BSTFA + 1% TMCS.[1]

  • Tightly cap the vial, vortex for 10 seconds, and heat at 60 °C for 60 minutes.[1][4]

  • Cool the vial to room temperature.

  • The sample can be injected directly or diluted with an appropriate solvent if necessary.[1][4]

Protocol 3: Typical GC Method Parameters for BCFA-FAME Analysis

These are starting parameters that may require optimization for your specific application and instrument.

ParameterRecommended Setting
GC Column Highly polar column (e.g., HP-88, CP-Sil 88, DB-23, or DB-WAX), 30-100 m length, 0.25 mm ID, 0.20-0.25 µm film thickness.[7][9][14]
Inlet Split/Splitless
Inlet Temperature 250 °C[9]
Injection Volume 1 µL
Split Ratio 20:1 to 100:1 (adjust based on sample concentration)
Carrier Gas Helium or Hydrogen
Flow Rate ~1 mL/min (constant flow)
Oven Program Initial Temp: 120 °C, hold for 1 minRamp 1: 10 °C/min to 175 °C, hold for 10 minRamp 2: 5 °C/min to 210 °C, hold for 5 minRamp 3: 5 °C/min to 230 °C, hold for 5 min(This is an example program and should be optimized for the specific BCFAs of interest)[9]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 280 °C[9]
MS Transfer Line 240 °C
MS Ion Source 230 °C

References

Minimizing matrix effects in the analysis of 9-Methylundecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of 9-methylundecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis. For this compound, a branched-chain fatty acid, common sources of matrix effects in biological samples like plasma or serum include phospholipids (B1166683), salts, and endogenous metabolites.[2]

Q2: Which analytical technique is better for this compound analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)?

A: Both techniques are suitable but have different considerations.

  • GC-MS: Offers excellent chromatographic separation of fatty acid isomers. However, it requires a derivatization step to make the this compound volatile. Common derivatization methods include esterification to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (B98337) (TMS) esters.[3]

  • LC-MS/MS: Generally requires less sample preparation as derivatization is often not necessary. It offers high sensitivity and selectivity, especially when using tandem mass spectrometry. For underivatized fatty acids, electrospray ionization (ESI) in negative ion mode is most common.[4]

The choice depends on available instrumentation, desired throughput, and the specific requirements of the assay.

Q3: How can I assess the extent of matrix effects in my assay?

A: The matrix effect can be evaluated by calculating the matrix factor (MF). This is determined by comparing the analyte's response in the presence of the matrix with its response in a neat (clean) solvent. An MF value between 80% and 120% is generally considered acceptable. It is recommended to assess the matrix effect using at least six different sources of the biological matrix.[5]

Q4: What is the best way to compensate for matrix effects?

A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as a deuterated version of this compound, has nearly identical chemical and physical properties to the analyte. It will co-elute and experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte's signal.[6]

Q5: Is a stable isotope-labeled internal standard for this compound commercially available?

A: As of late 2025, a commercially available stable isotope-labeled internal standard specifically for this compound is not commonly listed by major suppliers. However, custom synthesis of deuterated compounds is a service offered by specialized chemical companies. General methods for the synthesis of deuterated fatty acids have been described, which could be adapted for this compound.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Signal Intensity in GC-MS Analysis
Potential Cause Troubleshooting Step
Incomplete Derivatization Ensure complete dryness of the sample before adding the derivatization reagent, as moisture can inactivate silylating agents like BSTFA or MSTFA.[5] Optimize reaction time and temperature. For silylation, a common starting point is 60°C for 60 minutes.[3]
Analyte Adsorption The polar carboxyl group of underivatized this compound can interact with active sites in the GC system, leading to peak tailing.[5] Ensure derivatization is complete.
Low Volatility Free fatty acids have low volatility. Derivatization to FAMEs or TMS esters is crucial to increase volatility for GC analysis.[3]
Issue 2: High Variability and Poor Reproducibility in LC-MS/MS Analysis
Potential Cause Troubleshooting Step
Significant Matrix Effects Implement a more rigorous sample cleanup method. Compare the performance of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). For fatty acids, reversed-phase (C18) or anion-exchange SPE can be effective.
No Internal Standard If not already in use, incorporate a stable isotope-labeled internal standard. If a specific one for this compound is unavailable, a closely related deuterated medium-chain fatty acid could be a temporary substitute, but validation is critical.
Ion Suppression Phospholipids are a major cause of ion suppression. Consider a phospholipid removal step in your sample preparation.[2] Optimize chromatographic conditions to separate this compound from the regions where phospholipids elute.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Fatty Acid Analysis

Sample Preparation MethodTypical Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 70-90%Simple and fast.High risk of significant matrix effects.[5]
Liquid-Liquid Extraction (LLE) 85-105%Effective for removing polar interferences.Can be labor-intensive and may form emulsions.[7]
Solid-Phase Extraction (SPE) 90-110%High selectivity, can be automated, and provides cleaner extracts.Requires method development to select the appropriate sorbent and elution solvents.

Note: Recovery values are representative for fatty acids and may vary for this compound depending on the specific protocol and matrix.

Table 2: Representative Method Validation Parameters for Fatty Acid Analysis

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) > 0.99> 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-10% to +10%
Precision (%RSD) < 15% (< 20% at LLOQ)< 10%
Matrix Effect (MF) 80-120%85-115% with SIL-IS
Recovery (%) Consistent and reproducible> 85%

LLOQ: Lower Limit of Quantification. These are general acceptance criteria based on regulatory guidelines.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum
  • Sample Preparation: To 100 µL of plasma/serum, add 10 µL of the internal standard solution (e.g., deuterated this compound in methanol).

  • Protein Precipitation & Extraction: Add 400 µL of a cold (-20°C) mixture of isopropanol (B130326) and hexane (B92381) (e.g., 2:3 v/v). Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper organic layer (containing the lipids) to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis or the appropriate solvent for derivatization.

Protocol 2: GC-MS Analysis with Silylation Derivatization
  • Sample Preparation: Start with the dried extract from a suitable sample preparation method (e.g., LLE or SPE).

  • Reagent Addition: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.[3]

  • Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

    • GC Column: A non-polar column such as a DB-5ms is often suitable.

    • Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to elute the derivatized fatty acids.

    • MS Detection: Use selected ion monitoring (SIM) for targeted quantification of the characteristic ions of the TMS derivative of this compound and its internal standard.

Visualizations

Experimental_Workflow_LC_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample IS Add Stable Isotope Internal Standard Sample->IS Extraction Liquid-Liquid or Solid-Phase Extraction IS->Extraction Dry Evaporate to Dryness Extraction->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC UPLC/HPLC Separation (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (Negative ESI, MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Report Final Report Quant->Report

Caption: LC-MS/MS workflow for this compound analysis.

Troubleshooting_Logic Start Inaccurate or Imprecise Results? Check_IS Using Stable Isotope Internal Standard? Start->Check_IS Add_IS Implement SIL-IS Check_IS->Add_IS No Assess_ME Assess Matrix Effect (Post-extraction Spike) Check_IS->Assess_ME Yes Cleanup Improve Sample Cleanup (SPE or LLE) Add_IS->Cleanup Optimize_Chroma Optimize Chromatography (Separate from Interferences) Cleanup->Optimize_Chroma Validate Re-validate Method Optimize_Chroma->Validate Assess_ME->Cleanup High ME Deriv GC-MS Issue: Check Derivatization Efficiency Assess_ME->Deriv Low ME & GC Issue Deriv->Validate

References

Optimization of extraction methods for 9-Methylundecanoic acid from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of extraction methods for 9-Methylundecanoic acid from complex matrices.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Issue: Low Recovery of this compound

Q: My final analysis shows a very low yield of this compound. What are the potential causes and how can I improve recovery?

A: Low recovery is a common issue stemming from several potential factors throughout the extraction workflow. Consider the following causes and solutions:

  • Incomplete Lysis and Homogenization: The analyte may not be fully released from the sample matrix.

    • Solution: Ensure tissue samples are thoroughly homogenized (e.g., using a bead beater or sonicator) and that cellular matrices are sufficiently disrupted. For plasma or serum, ensure proteins are fully precipitated.

  • Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound, which is a medium-chain branched fatty acid.[1]

    • Solution: A mixture of polar and non-polar solvents is often required.[2] Classical methods like the Folch or Bligh and Dyer techniques use a chloroform (B151607)/methanol (B129727) mixture to disrupt protein-lipid complexes and dissolve neutral lipids.[2][3] An alternative, less toxic option is a methyl-tert-butyl ether (MTBE)/methanol system.[2]

  • Incorrect pH during Liquid-Liquid Extraction (LLE): For LLE, the pH of the aqueous phase is critical. Fatty acids are more soluble in the organic phase when they are in their protonated (non-ionized) form.

    • Solution: Adjust the pH of the sample to be at least 2 units below the pKa of this compound (predicted pKa ~4.7) to ensure it is not deprotonated.[1][4]

  • Suboptimal Solid-Phase Extraction (SPE) Protocol: The choice of sorbent, conditioning, washing, and elution steps are all critical for good recovery in SPE.

    • Solution: For this compound, a Reversed-Phase (e.g., C18) or a suitable Anion-Exchange (AX) sorbent can be effective.[5]

      • RP-SPE: Ensure the cartridge is properly conditioned with methanol and equilibrated with water. The wash step should be optimized to remove interferences without eluting the analyte (e.g., using a low percentage of organic solvent in water). Elute with a strong organic solvent like acetonitrile (B52724) or methanol.[5]

      • AX-SPE: The sample pH must be adjusted to ensure the carboxylic acid group is negatively charged and can bind to the positively charged stationary phase.[5]

  • Analyte Loss During Evaporation: The evaporation of the organic solvent to concentrate the sample can lead to the loss of semi-volatile compounds.

    • Solution: Use a gentle stream of nitrogen for evaporation and avoid excessive heat. Do not let the sample go to complete dryness for an extended period.

Issue: High Variability Between Replicates

Q: I'm seeing significant variation in the quantified amount of this compound across my sample replicates. What could be causing this inconsistency?

A: High variability often points to inconsistencies in sample handling and preparation.

  • Inconsistent Homogenization: If the matrix is not uniformly homogenized, different aliquots will contain different amounts of the analyte.

    • Solution: Standardize your homogenization procedure. Ensure the same duration, power (for sonicators), and bead type/amount (for beaters) are used for every sample.

  • Inaccurate Pipetting: Small errors in pipetting solvents or sample volumes, especially when dealing with multi-phase systems, can lead to large variations.

    • Solution: Calibrate your pipettes regularly. When performing LLE, be consistent in collecting the organic phase, avoiding the aqueous or protein layers.

  • Incomplete Phase Separation in LLE: If the organic and aqueous phases are not fully separated, it can lead to inconsistent collection of the analyte-containing layer.

    • Solution: Centrifuge the samples at an adequate speed and for a sufficient duration to ensure a sharp interface between layers.

  • SPE Cartridge Inconsistency: Channeling or inconsistent packing in SPE cartridges can lead to variable recoveries.

    • Solution: Use high-quality SPE cartridges from a reputable supplier. Ensure the sample is loaded slowly and evenly onto the sorbent bed.

Issue: Presence of Interfering Peaks in Chromatographic Analysis

Q: My chromatogram (GC-MS or LC-MS) shows several interfering peaks near my target analyte, complicating quantification. How can I clean up my sample more effectively?

A: Interfering peaks are typically co-extracted matrix components. Improving the selectivity of your extraction is key.

  • Insufficiently Selective Extraction: Your current protocol may be co-extracting other lipids or matrix components with similar properties to this compound.

    • Solution for LLE: Optimize the solvent system. A multi-step LLE with solvents of different polarities can help remove certain interferences.

    • Solution for SPE: This is where SPE excels.[5]

      • Incorporate a more rigorous wash step. For RP-SPE, try washing with a slightly higher percentage of organic solvent to remove compounds that are less hydrophobic than your analyte.

      • Consider a different SPE mechanism. If you are using RP-SPE, try Anion-Exchange SPE, which is highly selective for acidic compounds like fatty acids.[5]

  • Contamination: Contamination can come from solvents, glassware, or plasticware.

    • Solution: Use high-purity, HPLC or MS-grade solvents. Ensure all glassware is thoroughly cleaned and rinsed with solvent. Avoid plasticware where possible, as plasticizers can leach into the sample and appear in the analysis.

  • Derivatization Artifacts (for GC-MS): If you are analyzing by GC-MS, the derivatization step (e.g., to form Fatty Acid Methyl Esters - FAMEs) can sometimes produce side products.

    • Solution: Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Ensure the removal of excess derivatizing reagent before injection.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting this compound from plasma?

A1: For plasma, a good starting point is a liquid-liquid extraction based on the principles of the Folch or Bligh and Dyer methods.[2][3] A widely used modern alternative is the Matyash method, which uses MTBE/Methanol.[7] This method effectively precipitates proteins and extracts a broad range of lipids into the organic phase.[2] For higher purity, a subsequent cleanup with Solid-Phase Extraction (SPE) is recommended.[5][8]

Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: The choice depends on your specific needs for sample throughput, purity, and concentration.

  • LLE: Good for initial, bulk extraction from large volume samples. It is relatively inexpensive but can be labor-intensive, use large volumes of solvents, and may be less selective.[9]

  • SPE: Excellent for sample cleanup and concentration. It offers higher selectivity, better reproducibility, and is more amenable to automation.[5] It is often used as a secondary cleanup step after an initial LLE.

Q3: Do I need to derivatize this compound for analysis?

A3: It depends on your analytical platform.

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Yes. Carboxylic acids are too polar and not volatile enough for GC analysis. They must be converted to a more volatile form, typically Fatty Acid Methyl Esters (FAMEs), through a process called derivatization or transesterification.[10][11][12]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization is generally not required. LC-MS can analyze free fatty acids directly, typically in negative ion mode.[13]

Q4: How can I prevent the degradation of my analyte during sample preparation?

A4: Fatty acids can be susceptible to oxidation. To minimize degradation, follow these practices:

  • Work quickly and keep samples on ice whenever possible.

  • Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.

  • Store extracts at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) if not analyzing immediately.

  • Use fresh, high-quality solvents.

Data Presentation

Table 1: Comparison of Common Extraction Solvents
Solvent SystemPrincipleAdvantagesDisadvantages
Chloroform/Methanol (2:1, v/v) Forms a single phase with aqueous sample to disrupt lipid-protein complexes, then water is added to create a biphasic system. Lipids partition into the lower chloroform layer.[2][3]Well-established (Folch/Bligh & Dyer methods), efficient for a wide range of lipids.Chloroform is toxic and an environmental hazard; the denser organic layer is at the bottom, making removal more difficult.[2]
MTBE/Methanol (e.g., 10:3, v/v) Similar principle to Chloroform/Methanol, but uses a less toxic solvent.Less toxic than chloroform; the organic layer is on top, simplifying collection.[2][6]May have slightly different extraction efficiencies for certain lipid classes compared to chloroform-based methods.
Hexane/Isopropanol (3:2, v/v) A less polar system primarily for extracting neutral lipids.Good for extracting non-polar lipids; less toxic than chloroform.Less effective at extracting more polar lipids and disrupting strong lipid-protein interactions.[2]
Table 2: Comparison of SPE Sorbents for Fatty Acid Extraction
SPE Sorbent TypeMechanismRecommended Use Case for this compoundElution Solvent
Reversed-Phase (C18, C8) Hydrophobic interaction. Non-polar analytes are retained from a polar sample matrix.[5]General purpose cleanup from aqueous matrices (e.g., de-proteinized plasma). Good for isolating a broad range of fatty acids.Acetonitrile, Methanol, or other strong organic solvents.[5]
Anion-Exchange (AX) Ionic interaction. The negatively charged carboxylate group of the fatty acid binds to the positively charged sorbent.[5]Highly selective cleanup. Excellent for isolating acidic compounds like fatty acids from complex neutral lipid backgrounds.A solvent containing a counter-ion or with a pH low enough to neutralize the analyte (e.g., Methanol with Acetic Acid).
Normal-Phase (Silica, Diol) Polar interaction. Polar analytes are retained from a non-polar sample matrix.[9]Less common for fatty acid extraction from biological matrices, but can be used for class separation of lipids in a non-polar solvent.Solvents with increasing polarity (e.g., Hexane with increasing amounts of Ethyl Acetate).

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is based on the Matyash method and is suitable for an initial extraction.

  • Preparation: In a glass tube, add 100 µL of plasma. If using an internal standard, add it at this stage.

  • Protein Precipitation & Extraction: Add 1.5 mL of cold (-20°C) MTBE/Methanol (10:3, v/v). Vortex vigorously for 1 minute.

  • Incubation: Incubate the sample at room temperature for 30 minutes on a shaker.

  • Phase Separation: Add 375 µL of water (MS-grade). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve complete phase separation.

  • Collection: Carefully collect the upper organic layer (~1 mL) and transfer it to a new glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analysis (e.g., 100 µL of mobile phase for LC-MS, or a derivatization solvent for GC-MS).

Protocol 2: Solid-Phase Extraction (SPE) Cleanup using a C18 Cartridge

This protocol is a cleanup step for a reconstituted LLE extract.

  • Cartridge Conditioning: Place a C18 SPE cartridge (e.g., 100 mg) on a vacuum manifold. Pass 2 mL of methanol through the cartridge.

  • Cartridge Equilibration: Pass 2 mL of water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading: Take the reconstituted extract from the LLE protocol (ensure it is in a polar solvent, adjust with water if necessary). Load the sample onto the cartridge and apply a gentle vacuum to pass it through at a rate of ~1 mL/min.

  • Washing: Wash the cartridge with 2 mL of water/methanol (95:5, v/v) to remove polar interferences.

  • Elution: Place a clean collection tube under the cartridge. Elute the this compound with 2 mL of acetonitrile.

  • Final Preparation: Evaporate the eluted solvent under a stream of nitrogen and reconstitute in the final analysis solvent.

Visualizations

G cluster_pre Sample Preparation cluster_analysis Analysis Matrix Complex Matrix (e.g., Plasma, Tissue) Homogenization Homogenization / Lysis Matrix->Homogenization LLE Liquid-Liquid Extraction (e.g., MTBE/Methanol) Homogenization->LLE SPE Solid-Phase Extraction (Cleanup & Concentration) LLE->SPE Optional, for high purity Derivatization Derivatization to FAME (for GC-MS only) LLE->Derivatization SPE->Derivatization Analysis LC-MS or GC-MS Analysis SPE->Analysis Direct to LC-MS Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for extraction and analysis of this compound.

G cluster_extraction Extraction Step cluster_cleanup Cleanup Step cluster_solution Solutions Start Start: Low Analyte Recovery Check_Homogenization Is homogenization complete? Start->Check_Homogenization Check_Solvent Is solvent system optimal? Check_Homogenization->Check_Solvent Yes Sol_Homogenization Improve lysis/ homogenization method Check_Homogenization->Sol_Homogenization No Check_pH Is pH correct for LLE? Check_Solvent->Check_pH Yes Sol_Solvent Test alternative solvents (e.g., MTBE/MeOH) Check_Solvent->Sol_Solvent No Check_SPE_Sorbent Is SPE sorbent appropriate? Check_pH->Check_SPE_Sorbent Yes Sol_pH Adjust pH < pKa Check_pH->Sol_pH No Check_SPE_Steps Are SPE wash/elution steps optimized? Check_SPE_Sorbent->Check_SPE_Steps Yes Sol_SPE_Sorbent Try C18 or Anion Exchange Check_SPE_Sorbent->Sol_SPE_Sorbent No Sol_SPE_Steps Optimize wash/elution solvent strength Check_SPE_Steps->Sol_SPE_Steps No

Caption: Decision tree for troubleshooting low analyte recovery.

G cluster_spe Solid-Phase Extraction (Reversed-Phase C18) cluster_molecules Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample (Analyte + Interferences) Equilibrate->Load Wash 4. Wash (Weak Solvent) Load->Wash Analyte 9-MUDA Load->Analyte Retained Elute 5. Elute (Strong Solvent) Wash->Elute Interference Polar Int. Wash->Interference Washed Away Elute->Analyte Collected

Caption: Diagram illustrating the principle of Reversed-Phase Solid-Phase Extraction.

References

Purity assessment of synthetic 9-Methylundecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of drug development and scientific research is ensuring the purity of synthetic compounds. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 9-Methylundecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available synthetic this compound?

A1: Commercially available research-grade this compound typically has a purity of greater than 98%.[1] However, it is crucial to verify the purity of each batch upon receipt and before use in experiments.

Q2: What are the common analytical methods for assessing the purity of this compound?

A2: The most common methods for purity assessment of fatty acids like this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for separating and identifying volatile and semi-volatile compounds. Fatty acids are often derivatized to their more volatile methyl esters (FAMEs) before analysis.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to identify and quantify impurities.[4][5]

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS): This method is suitable for analyzing less volatile or thermally labile impurities that may not be amenable to GC analysis.[6][7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can provide information about the functional groups present and can be used for identification.[4]

Q3: What are the potential impurities in synthetic this compound?

A3: Potential impurities can originate from the starting materials, side reactions during synthesis, or degradation upon storage. These may include:

  • Isomers: Positional isomers (e.g., 8-Methylundecanoic acid, 10-Methylundecanoic acid) and stereoisomers.

  • Homologs: Fatty acids with shorter or longer carbon chains.

  • Unsaturated Analogs: 9-Methylundecenoic acids.

  • Residual Solvents: Solvents used during synthesis and purification.

  • Reagents: Unreacted starting materials or reagents.

  • Degradation Products: Oxidation products, such as hydroperoxides, can form over time, especially with improper storage.

Q4: How should synthetic this compound be stored?

A4: For long-term stability, this compound should be stored at room temperature in a well-sealed container, protected from light and moisture to prevent degradation.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purity analysis of this compound.

Gas Chromatography (GC) Analysis Issues
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) The carboxylic acid group is interacting with the GC column.1. Derivatize the fatty acid to its methyl ester (FAME) to increase volatility and reduce polarity.[2][3]2. Use a specialized capillary column designed for the analysis of free fatty acids, such as a Nukol™ column.[8]
Unexpected Peaks in Chromatogram 1. Presence of impurities in the sample.2. Contamination from the solvent or sample preparation.3. Column bleed at high temperatures.1. Identify the unexpected peaks using mass spectrometry.2. Run a blank analysis (solvent only) to check for contamination.3. Ensure the column operating temperature does not exceed its recommended limit.
Inconsistent Retention Times 1. Fluctuations in oven temperature.2. Changes in carrier gas flow rate.3. Column degradation.1. Ensure the GC oven is properly calibrated and maintaining a stable temperature.2. Check for leaks in the gas lines and ensure the flow controller is functioning correctly.3. Condition the column or replace it if it is old or has been contaminated.
Mass Spectrometry (MS) Analysis Issues
Problem Potential Cause Recommended Solution
Mass Spectrum Does Not Match Expected Fragmentation 1. Incorrect MS library entry.2. Presence of a co-eluting impurity.3. Isomer of this compound.1. Verify the identity of the compound using a certified reference standard.2. Improve chromatographic separation to resolve co-eluting peaks.3. Consider the possibility of isomeric impurities and use appropriate analytical techniques to differentiate them.
Low Signal Intensity 1. Poor ionization of the analyte.2. Sample degradation in the injector port.3. Low sample concentration.1. Optimize the ion source parameters.2. Derivatize the sample to a more thermally stable form (e.g., FAME).3. Concentrate the sample before injection.

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS after Derivatization to FAME

This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) for subsequent GC-MS analysis.

1. Derivatization (Acid-Catalyzed Esterification):

  • Accurately weigh approximately 10 mg of synthetic this compound into a screw-cap vial.

  • Add 2 mL of 2% methanolic HCl.

  • Seal the vial and heat at 60°C for 1 hour.[2]

  • After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of deionized water.

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAME to a clean vial for GC-MS analysis.

2. GC-MS Analysis:

  • GC Column: A polar capillary column such as one with a polyethylene (B3416737) glycol stationary phase is recommended.

  • Injection: 1 µL of the FAME extract in splitless mode.

  • Carrier Gas: Helium.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to 9-methylundecanoate by its retention time and mass spectrum.

  • Determine the purity by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Visualizations

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Assessment Sample Synthetic this compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution GCMS GC-MS Analysis (Often with Derivatization) Dissolution->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR LCMS LC-MS Analysis Dissolution->LCMS Purity Purity Calculation (% Area) GCMS->Purity Impurity_ID Impurity Identification GCMS->Impurity_ID Structure Structural Confirmation NMR->Structure LCMS->Impurity_ID Report Certificate of Analysis Purity->Report Impurity_ID->Report Structure->Report

Caption: Workflow for the purity assessment of this compound.

Troubleshooting_Workflow Start Unexpected Peak in GC Chromatogram Blank Run a Solvent Blank Start->Blank Peak_Present Is the peak present in the blank? Blank->Peak_Present Contamination Source of Contamination: - Solvent - Syringe - Vial Peak_Present->Contamination Yes Analyze_MS Analyze Mass Spectrum of the Peak Peak_Present->Analyze_MS No Match_DB Does it match a known impurity or side-product? Analyze_MS->Match_DB Known_Impurity Known Impurity Identified. Quantify and Report. Match_DB->Known_Impurity Yes Unknown_Impurity Unknown Impurity. Further structural elucidation needed (e.g., high-resolution MS, NMR). Match_DB->Unknown_Impurity No

Caption: Troubleshooting guide for unexpected peaks in a GC chromatogram.

References

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to 9-Methylundecanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 9-Methylundecanoic acid, a branched-chain fatty acid, is critical for various metabolic and clinical studies. This guide provides a comprehensive comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this analyte. We delve into detailed experimental protocols and present a side-by-side analysis of their performance based on established validation parameters.

The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, making them suitable for the analysis of fatty acids in complex biological matrices. However, the choice between the two often depends on factors such as the required sensitivity, sample throughput, and the specific characteristics of the analyte and the sample matrix.

At a Glance: Comparing GC-MS and LC-MS/MS for this compound Analysis

To facilitate a clear comparison, the following tables summarize the key performance parameters for hypothetical validated GC-MS and LC-MS/MS methods for the quantification of this compound. It is important to note that while these figures are based on typical performance characteristics for similar fatty acid analyses, specific results can vary depending on the instrumentation, sample matrix, and method optimization.

Table 1: Comparison of Method Validation Parameters

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 - 1 µM0.01 - 0.1 µM
Limit of Quantification (LOQ) 0.5 - 5 µM0.05 - 0.5 µM
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%

Table 2: General Methodological Comparison

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Requires volatile or derivatized analytesSuitable for a wider range of polarities and volatilities
Derivatization Typically required for fatty acidsOften not required, but can enhance sensitivity
Sample Throughput Generally lower due to longer run timesCan be higher with modern UHPLC systems
Matrix Effects Less prone to ion suppression/enhancementCan be susceptible to matrix effects
Instrumentation Cost Generally lowerGenerally higher

Diving Deeper: Experimental Protocols

The following sections provide detailed methodologies for the quantification of this compound using both GC-MS and LC-MS/MS. These protocols are based on established methods for fatty acid analysis and serve as a practical guide for laboratory implementation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The GC-MS analysis of this compound typically requires a derivatization step to increase its volatility. A common approach is the formation of fatty acid methyl esters (FAMEs).

1. Sample Preparation and Lipid Extraction:

  • Biological samples (e.g., plasma, cell pellets) are homogenized.

  • Lipids are extracted using a solvent mixture such as chloroform:methanol (B129727) (2:1, v/v).

  • An internal standard (e.g., a stable isotope-labeled version of a similar fatty acid) is added prior to extraction for accurate quantification.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • The extracted lipid residue is transesterified using a reagent like 14% boron trifluoride in methanol or methanolic HCl.

  • The mixture is heated (e.g., at 60-100°C) for a specified time to ensure complete derivatization.

  • The resulting FAMEs are then extracted into an organic solvent like hexane.

3. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a DB-225ms or similar).

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all analytes.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS can often analyze fatty acids directly without derivatization, which simplifies sample preparation.

1. Sample Preparation:

  • Similar to GC-MS, biological samples are homogenized.

  • Protein precipitation is typically performed by adding a cold organic solvent like acetonitrile (B52724) or methanol containing an internal standard.

  • The sample is centrifuged, and the supernatant is collected for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

  • Column: A reversed-phase column (e.g., C18) is commonly employed for the separation of fatty acids.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used, operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for highly selective and sensitive quantification.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the key steps in both GC-MS and LC-MS/MS methodologies.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction Derivatization Derivatization (FAMEs) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Data Analysis & Quantification

GC-MS workflow for this compound quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Precipitation Protein Precipitation Homogenization->Precipitation LC_Injection LC Injection Precipitation->LC_Injection LC_Separation LC Separation LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data_Analysis MSMS_Detection->Data_Analysis Data Analysis & Quantification

LC-MS/MS workflow for this compound quantification.

Conclusion: Making an Informed Decision

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound.

  • GC-MS is a robust and cost-effective method, particularly well-suited for laboratories with established expertise in derivatization techniques. Its lower susceptibility to matrix effects can be an advantage for certain sample types.

  • LC-MS/MS offers higher sensitivity and throughput, with the significant advantage of often eliminating the need for derivatization. This simplifies the workflow and can reduce sample preparation time. However, careful consideration of potential matrix effects is necessary.

Ultimately, the choice of method will depend on the specific requirements of the study, including the desired level of sensitivity, the number of samples to be analyzed, the available instrumentation, and the nature of the biological matrix. This guide provides the foundational information to help researchers make an informed decision and to develop and validate a robust analytical method for the accurate quantification of this compound.

A Comparative Guide to 9-Methylundecanoic Acid and Lauric Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular effects of fatty acids is crucial for innovation. This guide provides a detailed comparison of 9-Methylundecanoic acid and lauric acid based on available data from cell-based assays.

Lauric Acid: A Multifaceted Fatty Acid in Cellular Research

Lauric acid, a 12-carbon saturated fatty acid, has been the subject of numerous studies exploring its biological activities. It is known to induce apoptosis in cancer cells, modulate inflammatory responses, and activate the peroxisome proliferator-activated receptor alpha (PPARα).

Quantitative Data from Cell-Based Assays

The following tables summarize the quantitative effects of lauric acid observed in various cell-based assays.

Table 1: Pro-Apoptotic and Cytotoxic Effects of Lauric Acid

Cell LineAssay TypeConcentrationObserved EffectReference
Caco-2 (colon cancer)Apoptosis Assay0.1 - 1 mMInduces apoptosis (p<0.05); Reduces cell viability in G0/G1 and arrests cells in S and G2/M phases.[1]
IEC-6 (rat intestinal epithelial)Apoptosis Assay0.1 - 1 mMInduces apoptosis (p<0.05).[1]
HT29 (colorectal cancer)MTS Proliferation Assay40 µg/mLSuppressed cell proliferation and induced apoptosis.[2]
CT26 (colorectal cancer)MTS Proliferation Assay40 µg/mLSuppressed cell proliferation and induced apoptosis.[2]
Breast Cancer CellsProliferation Assay100 µMInhibits cell proliferation and induces apoptosis.[3][4]
Endometrial Cancer CellsProliferation Assay100 µMInhibits cell proliferation and induces apoptosis.[3][4]
IPEC-J2 (porcine intestinal epithelial)Cell Viability AssayNot specifiedReversed deoxynivalenol-induced reduction in cell viability.[5]

Table 2: Anti-Inflammatory Effects of Lauric Acid

Assay TypeConcentrationObserved EffectReference
Inhibition of Protein Denaturation10-50 µg/mL59.56% inhibition at 50 µg/mL (IC50 = 44.78 µg/mL).[6][7]
Proteinase Inhibitory Activity10-50 µg/mL66.65% inhibition at 50 µg/mL (IC50 = 35.5 µg/mL).[6][7]

Table 3: PPARα Activation by Lauric Acid

| Cell Line | Assay Type | Concentration | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Cultured Rat Hepatocytes | Luciferase Reporter Assay | 500 µM | Up-regulated PPARα expression and increased activity of β-oxidation enzymes. |[8][9] | | Immortalized Bovine Hepatocytes | PPAR Reporter Assay | Up to 500 µM | Strong activation of the PPAR reporter (>4-fold at 500 µM). |[10] |

Table 4: Antibacterial Activity of Lauric Acid

Bacterial StrainAssay TypeConcentration (Dilution)Zone of InhibitionReference
Staphylococcus aureusDisc Diffusion1:1015 mm ± 1.414 mm[11]
Streptococcus pneumoniaeDisc Diffusion1:1015 mm ± 0.000 mm[11]
Mycobacterium tuberculosisDisc Diffusion1:1014 mm ± 1.414 mm[11]
Escherichia coliDisc Diffusion1:108 mm ± 0.000 mm[11]
Salmonella spp.Disc Diffusion1:108 mm ± 0.000 mm[11]

Experimental Protocols for Lauric Acid Assays

Cell Viability and Proliferation (MTS Assay)
  • Cell Seeding: Plate cells (e.g., HT29, CT26) in 96-well plates at a suitable density and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of lauric acid (e.g., 40 µg/mL) for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) should be included.[2]

  • MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[2]

Apoptosis Assay (Annexin V Staining)
  • Cell Culture and Treatment: Culture cells (e.g., Caco-2, IPEC-J2) and treat with lauric acid for the desired time.[1][5]

  • Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI).

  • Analysis: Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.[5]

In Vitro Anti-Inflammatory Assay (Protein Denaturation Inhibition)
  • Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA), Tris-HCl buffer, and different concentrations of lauric acid (10-50 µg/mL).[6][7]

  • Incubation: Incubate the mixture at 37°C for 10 minutes, followed by heating at 51°C for 20 minutes.

  • Measurement: After cooling, measure the turbidity (absorbance) at 660 nm. Diclofenac sodium can be used as a standard.[6]

  • Calculation: The percentage inhibition is calculated as: ((Abs_control - Abs_sample) / Abs_control) * 100.[12]

PPARα Activation Assay (Luciferase Reporter Assay)
  • Cell Transfection: Co-transfect cells (e.g., HepG2) with a PPARα expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase gene.[13]

  • Treatment: Treat the transfected cells with lauric acid (e.g., 500 µM) for 24-48 hours.[8][9]

  • Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalization: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

Signaling Pathways Modulated by Lauric Acid

Pro-Apoptotic Signaling in Cancer Cells

Lauric acid has been shown to induce apoptosis in breast and endometrial cancer cells by increasing reactive oxygen species (ROS) levels. This leads to the phosphorylation of EGFR and ERK, which in turn activates the transcription factors c-Jun and c-fos. The subsequent upregulation of p21Cip1/WAF1, in a p53-independent manner, is a key event in lauric acid-induced apoptosis.[3][4]

Lauric_Acid_Apoptosis_Pathway LA Lauric Acid ROS ↑ Reactive Oxygen Species (ROS) LA->ROS EGFR p-EGFR ROS->EGFR ERK p-ERK ROS->ERK EGFR->ERK cJun p-c-Jun ERK->cJun cFos ↑ c-fos ERK->cFos p21 ↑ p21Cip1/WAF1 cJun->p21 cFos->p21 Apoptosis Apoptosis p21->Apoptosis

Lauric acid-induced pro-apoptotic signaling pathway.
FOXO3a-Mediated Apoptosis Regulation

In intestinal epithelial cells, lauric acid can attenuate deoxynivalenol (B1670258) (DON)-induced apoptosis by inhibiting the nuclear translocation of the transcription factor FOXO3a. When translocated to the nucleus, FOXO3a can induce the expression of pro-apoptotic genes. By preventing this translocation, lauric acid reduces apoptosis.[5][14]

Lauric_Acid_FOXO3a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FOXO3a_cyto FOXO3a FOXO3a_nuc FOXO3a ProApoptotic Pro-apoptotic Gene Expression FOXO3a_nuc->ProApoptotic Apoptosis Apoptosis ProApoptotic->Apoptosis DON Deoxynivalenol (DON) DON->FOXO3a_nuc promotes translocation LA Lauric Acid LA->FOXO3a_nuc inhibits translocation

Inhibition of FOXO3a translocation by lauric acid.
PPARα Activation and Fatty Acid Oxidation

Lauric acid acts as a natural ligand for PPARα, a nuclear receptor that plays a key role in lipid metabolism. Upon activation by lauric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to PPREs in the promoter regions of target genes, upregulating the expression of enzymes involved in fatty acid β-oxidation.[8][9]

Lauric_Acid_PPARa_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LA_cyto Lauric Acid PPARa_cyto PPARα LA_cyto->PPARa_cyto binds & activates PPARa_nuc PPARα PPARa_cyto->PPARa_nuc translocates Complex PPARα-RXR Heterodimer PPARa_nuc->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE binds to TargetGenes ↑ Expression of β-oxidation Enzymes PPRE->TargetGenes FAO ↑ Fatty Acid Oxidation TargetGenes->FAO

PPARα activation pathway by lauric acid.

This compound: A Data Deficient Compound

In stark contrast to lauric acid, there is a significant lack of publicly available scientific literature on the effects of this compound in cell-based assays. Searches of scientific databases did not yield any studies detailing its cytotoxicity, effects on cell proliferation, or its influence on cellular signaling pathways.

What is known about this compound is primarily limited to its chemical properties and its identification in specific natural contexts. For instance, it has been identified as a component of the territorial marking fluid of male Bengal tigers.[]

Table 5: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC12H24O2[16]
Molecular Weight200.32 g/mol [17]
IUPAC NameThis compound[16]
CAS Number17001-17-1[18][19]
General Workflow for Fatty Acid Cell-Based Assays

While specific data for this compound is unavailable, a general workflow for testing the effects of a novel fatty acid in cell-based assays would follow these steps. This can serve as a template for future research on this compound.

Fatty_Acid_Assay_Workflow Start Select Cell Line & Culture Conditions Prepare Prepare Fatty Acid Stock (e.g., in DMSO or ethanol) Start->Prepare Treat Treat Cells with a Range of Concentrations Prepare->Treat Incubate Incubate for a Defined Period (e.g., 24, 48, 72h) Treat->Incubate Assay Perform Cell-Based Assays Incubate->Assay Viability Viability/Cytotoxicity (e.g., MTT, MTS) Assay->Viability Proliferation Proliferation (e.g., BrdU, Ki67) Assay->Proliferation Apoptosis Apoptosis (e.g., Annexin V, Caspase) Assay->Apoptosis GeneExpr Gene/Protein Expression (e.g., qPCR, Western Blot) Assay->GeneExpr Data Data Analysis & Interpretation Viability->Data Proliferation->Data Apoptosis->Data GeneExpr->Data

References

A Comparative Guide to GC-MS and LC-MS Methods for 9-Methylundecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of branched-chain fatty acids like 9-methylundecanoic acid is crucial for various applications, including biomarker discovery and metabolic studies. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most suitable technique for your research needs.

Principle of Separation and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase within a heated column.[1] Analytes are vaporized and carried through the column by an inert gas.[2] Due to the low volatility of fatty acids, derivatization is a necessary step to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[3][4] Following separation, the compounds are ionized, fragmented, and detected by a mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS), on the other hand, separates compounds in a liquid mobile phase based on their affinity for a stationary phase.[1] This technique is well-suited for a wide range of polar and non-polar compounds and often does not require derivatization, allowing for the direct analysis of free fatty acids.[5][6] After chromatographic separation, the analytes are ionized using softer ionization techniques, such as Electrospray Ionization (ESI), and detected by the mass spectrometer.[6]

Experimental Workflows

The analytical workflows for GC-MS and LC-MS analysis of this compound share some common steps, such as sample extraction, but differ significantly in sample preparation and chromatographic conditions.

Experimental_Workflows cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow GC_Start Sample Collection GC_Extraction Lipid Extraction GC_Start->GC_Extraction GC_Derivatization Derivatization to FAMEs GC_Extraction->GC_Derivatization GC_Analysis GC-MS Analysis GC_Derivatization->GC_Analysis GC_Data Data Processing GC_Analysis->GC_Data LC_Start Sample Collection LC_Extraction Lipid Extraction LC_Start->LC_Extraction LC_Analysis LC-MS Analysis LC_Extraction->LC_Analysis LC_Data Data Processing LC_Analysis->LC_Data

Figure 1: Comparative experimental workflows for GC-MS and LC-MS analysis.

Detailed Experimental Protocols

GC-MS Protocol
  • Lipid Extraction: Lipids are extracted from the sample matrix (e.g., plasma, tissue homogenate) using a solvent system such as chloroform:methanol (2:1, v/v).[3]

  • Saponification and Derivatization to FAMEs: The extracted lipids are saponified using a methanolic sodium hydroxide (B78521) solution to release the free fatty acids. These are then converted to their corresponding fatty acid methyl esters (FAMEs) by heating with boron trifluoride (BF₃) in methanol.[3] The FAMEs are subsequently extracted into an organic solvent like hexane.[3]

  • GC-MS Analysis:

    • Column: A polar capillary column, such as a DB-225ms, is often used for the separation of FAMEs.[7]

    • Carrier Gas: Helium is typically used as the carrier gas.[8]

    • Injection Mode: Splitless injection is common for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs. For example, starting at a lower temperature and ramping up to a final temperature of around 230°C.[8]

    • Ionization: Electron Ionization (EI) at 70 eV is standard.[9]

    • Mass Analyzer: A quadrupole or triple quadrupole mass spectrometer can be used, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.[10][11]

LC-MS Protocol
  • Lipid Extraction: Similar to the GC-MS protocol, lipids are extracted using a suitable solvent mixture.

  • Sample Preparation: The extracted lipids containing this compound are redissolved in a solvent compatible with the LC mobile phase. In many cases, no derivatization is required.[5] However, for certain applications, derivatization can be employed to enhance ionization efficiency.[12]

  • LC-MS/MS Analysis:

    • Column: A reversed-phase C18 or C8 column is commonly used for the separation of fatty acids.[5][13]

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is used.[5][14]

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typical for underivatized fatty acids.[5] For certain derivatives, positive ESI mode may be used.[12]

    • Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) is used for detection, typically in MRM or full scan mode.[13]

Performance Comparison

The choice between GC-MS and LC-MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and throughput. The following table summarizes key performance parameters based on published data for branched-chain and other fatty acids.

ParameterGC-MSLC-MS/MS
Derivatization Mandatory (e.g., FAMEs)Often not required
Volatility Requirement High (for analytes)Not required
Typical Ionization Electron Ionization (EI)Electrospray Ionization (ESI)
Limit of Detection (LOD) 5–10 ng/mL for BCFAs[15]As low as 0.5 ng/mL for BCFAs[15]
Linearity Good, with r² > 0.99Excellent, with r² > 0.998[16]
Precision (%RSD) <15%<12% (intra-day), <20% (inter-day)[16]
Accuracy/Recovery 55.7% to 97.9% for SCFAs[7]92% to 120%[16]
Isomer Separation Can be challenging, may require specialized columns[9]Can offer good separation of isomers with optimized chromatography[17][18]
Throughput Can be lower due to derivatization and longer run timesCan be higher, especially with direct analysis[13]

Key Differences in Analytical Principles

The fundamental differences in the separation and ionization principles between GC-MS and LC-MS have significant implications for the analysis of this compound.

Analytical_Principles cluster_gc GC-MS cluster_lc LC-MS GC_Mobile Mobile Phase: Inert Gas (e.g., Helium) GC_Separation Separation Principle: Volatility & Polarity GC_Mobile->GC_Separation GC_Derivatization Derivatization: Required (Increases Volatility) GC_Separation->GC_Derivatization GC_Ionization Ionization: Hard (Electron Ionization) GC_Derivatization->GC_Ionization LC_Mobile Mobile Phase: Liquid Solvents LC_Separation Separation Principle: Polarity & Affinity LC_Mobile->LC_Separation LC_Derivatization Derivatization: Optional (Enhances Ionization) LC_Separation->LC_Derivatization LC_Ionization Ionization: Soft (Electrospray Ionization) LC_Derivatization->LC_Ionization

Figure 2: Key differences in the analytical principles of GC-MS and LC-MS.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and limitations.

GC-MS is a robust and well-established method, particularly for FAME analysis, offering excellent chromatographic resolution.[10] However, the mandatory derivatization step can be time-consuming and a potential source of analytical variability.[19]

LC-MS provides the significant advantage of direct analysis without derivatization, leading to simpler sample preparation and potentially higher throughput.[5] It generally offers higher sensitivity for many fatty acids.[6] Furthermore, LC-MS is better suited for the analysis of a broader range of lipids in a single run. The development of isomer-selective LC methods has also improved the ability to distinguish between different branched-chain fatty acid isomers.[17][20]

The selection of the optimal method will depend on the specific research question, available instrumentation, and the desired balance between sample throughput, sensitivity, and the need for structural information from fragmentation patterns. For high-throughput quantitative analysis with minimal sample preparation, LC-MS/MS is often the preferred choice. For detailed structural elucidation where established EI fragmentation libraries are valuable, GC-MS remains a highly relevant technique.

References

A Comparative Guide to the Inter-laboratory Analysis of 9-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methodologies for the quantitative analysis of 9-Methylundecanoic acid. In the absence of a formal inter-laboratory round-robin study for this specific branched-chain fatty acid, this document synthesizes performance data from established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to offer a comparative overview for research and drug development applications.

Data Presentation: Performance Characteristics of Analytical Methods

The quantitative performance of an analytical method is critical for reliable measurement. Below is a summary of typical performance characteristics for the analysis of fatty acids using GC-MS and LC-MS, based on published data.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Reference
Limit of Detection (LOD) Typically in the low ng/mL range; can reach fmol levels with derivatization.9 to 59 ppb for various carboxylic acids; can reach fmol levels with derivatization.[1]
Linearity (Range) Wide linear range, often spanning several orders of magnitude (e.g., 0.1-20 ppm).[1]Typically demonstrates linearity over a range of 0.1-20 ppm for carboxylic acids.[1]
Reproducibility (%RSD) Peak area reproducibility is generally in the range of 0.85-2.45%.[1]Peak area reproducibility typically ranges from 0.85-2.45%.[1]
Selectivity High selectivity, especially with selected ion monitoring (SIM) or tandem MS (MS/MS).High selectivity, particularly with tandem MS (MS/MS) which minimizes matrix interference.
Throughput Can be high with automated systems and direct thermal desorption techniques.[2][3]Generally high, with analytical run times often under 15 minutes.[1]

Experimental Protocols: Methodologies for this compound Analysis

Accurate quantification is underpinned by robust experimental protocols. The following sections detail generalized methodologies for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs).

1. Sample Preparation and Derivatization:

  • Extraction: For biological matrices, lipids containing this compound are extracted using a solvent system such as chloroform:methanol (B129727).

  • Saponification and Methylation: The extracted lipids are saponified using a base (e.g., NaOH in methanol) to release the fatty acids. These are then converted to their more volatile methyl esters (FAMEs) using an acid catalyst (e.g., BF₃ in methanol or methanolic HCl).

  • Alternative Derivatization: Thermally assisted hydrolysis and methylation (THM-GC) is a rapid, one-step method where the sample is heated in the presence of a methylating agent like trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH).[2][3]

  • Purification: The resulting FAMEs are extracted into an organic solvent (e.g., hexane) and washed to remove impurities. The extract is then dried over anhydrous sodium sulfate.

2. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A high-resolution fused silica (B1680970) capillary column is typically used.

    • Injection: Splitless injection is common for trace analysis.[4]

    • Oven Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Detection: The MS can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[4]

    • Data Analysis: The concentration of this compound methyl ester is determined by comparing its peak area to that of an internal standard and referencing a calibration curve.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for analyzing a wide range of compounds, including those that are not readily volatilized for GC analysis.

1. Sample Preparation:

  • Extraction: Similar to GC-MS, extraction of lipids from the sample matrix is the first step.

  • Derivatization (Optional but Recommended): To improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, derivatization is often employed. A common agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group.[5][6]

  • Purification: Solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analyte before LC-MS analysis.[4]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC):

    • Column: A C8 or C18 reversed-phase column is commonly used.[7]

    • Mobile Phase: A gradient of an aqueous solvent (often with a modifier like formic or acetic acid) and an organic solvent (e.g., acetonitrile) is used for separation.[1][7]

  • Mass Spectrometer (MS/MS):

    • Ionization: Electrospray ionization (ESI) is typically used, often in negative ion mode for carboxylic acids.[1]

    • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the derivatized this compound.

    • Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of an internal standard and using a calibration curve.

Mandatory Visualization: Analytical Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound by GC-MS and LC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Solvent Derivatization Saponification & Methylation (FAMEs) Extraction->Derivatization Base/Acid Purification Solvent Extraction & Drying Derivatization->Purification Hexane GC Gas Chromatography (Separation) Purification->GC MS Mass Spectrometry (Detection) GC->MS Eluted FAMEs Data Data Analysis MS->Data Mass Spectra

Caption: Workflow for this compound analysis by GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Solvent Derivatization Derivatization (e.g., 3-NPH) Extraction->Derivatization SPE Solid-Phase Extraction (Purification) Derivatization->SPE LC Liquid Chromatography (Separation) SPE->LC MSMS Tandem Mass Spec. (Detection - MRM) LC->MSMS Eluted Derivatives Data Data Analysis MSMS->Data MRM Transitions

Caption: Workflow for this compound analysis by LC-MS/MS.

References

A Comparative Guide to the Quantification of Fatty Acid Isomers: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of fatty acid isomers is critical for understanding their roles in health and disease, as well as for the development of targeted therapeutics. The subtle differences in the position and geometry of double bonds within fatty acid isomers can lead to vastly different biological activities. Therefore, selecting the appropriate analytical methodology is paramount for obtaining reliable and reproducible data.

This guide provides an objective comparison of the three primary chromatographic techniques used for the quantification of fatty acid isomers: Gas Chromatography (GC), Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC), and Supercritical Fluid Chromatography (SFC). We will delve into their performance metrics, supported by experimental data, and provide detailed experimental protocols to aid in method selection and implementation.

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on several factors, including the specific fatty acid isomers of interest, the complexity of the sample matrix, and the desired level of sensitivity and resolution. The following tables summarize the key quantitative performance parameters for GC, Ag-HPLC, and SFC based on published validation data.

Table 1: Comparison of Accuracy and Precision for Fatty Acid Isomer Quantification

ParameterGas Chromatography (GC-FID)Silver-Ion HPLC (Ag-HPLC-UV/MS)Supercritical Fluid Chromatography (SFC-MS)
Accuracy (Recovery %) ≥ 82.31%[1]94.5% to 98.7% (for elaidic acid)89% to 109% (in solvent)
Precision (Repeatability %RSD) ≤ 5.88%[1]< 1% (for elaidic acid)< 14% (at medium and high concentrations)
Precision (Intermediate %RSD) 1.14% to 3.65%[2]Not consistently reported< 26% (at low concentrations)

Note: The presented values are compiled from different studies and may not be directly comparable due to variations in analytes, matrices, and experimental conditions.

Table 2: Comparison of Sensitivity and Linearity

ParameterGas Chromatography (GC-FID)Silver-Ion HPLC (Ag-HPLC-UV)Supercritical Fluid Chromatography (SFC-MS)
Limit of Detection (LOD) 0.01–0.06 mg/mL[3]Not consistently reported0.03 to 6.00 ng/mL
Limit of Quantification (LOQ) 0.01–0.06 mg/mL[3]Not consistently reported0.01 to 1.25 ng/mL
Linearity (r²) > 0.99[1][3]> 0.999> 0.995

Key Considerations for Method Selection

  • Gas Chromatography (GC): Traditionally the most widely used method for fatty acid analysis, GC, particularly with a flame ionization detector (GC-FID), offers high resolution and sensitivity.[4] However, it requires the conversion of fatty acids to their more volatile methyl esters (FAMEs) prior to analysis.[4][5] While excellent for separating FAMEs based on chain length and degree of unsaturation, co-elution of some positional and geometric isomers can be a challenge, even with highly polar capillary columns.[6]

  • Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC): This technique is unparalleled in its ability to separate fatty acid isomers based on the number, configuration (cis/trans), and position of double bonds.[7] The separation is based on the reversible interaction of the double bonds with silver ions incorporated into the stationary phase.[7] Ag-HPLC is often used as a fractionation step prior to GC analysis for comprehensive profiling.[7]

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful tool for lipid analysis, offering several advantages over GC and HPLC. It provides fast and efficient separations of both volatile and non-volatile compounds and is particularly adept at resolving isomers.[8] SFC is compatible with mass spectrometry (MS), enabling sensitive and specific quantification. The use of supercritical CO2 as the primary mobile phase also makes it a more environmentally friendly "green" chromatography technique.

Experimental Protocols

Detailed methodologies are crucial for achieving accurate and reproducible results. Below are representative experimental protocols for the quantification of fatty acid isomers using GC-FID, Ag-HPLC, and SFC-MS.

Experimental Protocol 1: Quantification of Fatty Acid Methyl Esters (FAMEs) by GC-FID

This protocol outlines the derivatization of fatty acids to FAMEs and their subsequent analysis by GC-FID.

1. Lipid Extraction and Derivatization (Transesterification):

  • Sample Preparation: Start with a known amount of the lipid-containing sample (e.g., tissue homogenate, plasma, oil).

  • Saponification: Add 2 mL of 0.5 M methanolic NaOH to the sample. Heat at 100°C for 5-10 minutes. This will hydrolyze the lipids to free fatty acids.

  • Methylation: Add 2 mL of 14% boron trifluoride (BF3) in methanol (B129727). Heat again at 100°C for 5-10 minutes. This reaction converts the free fatty acids to their corresponding methyl esters (FAMEs).

  • Extraction: After cooling, add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex thoroughly and centrifuge to separate the phases.

  • Collection: Carefully collect the upper hexane layer containing the FAMEs into a clean vial for GC analysis.

2. GC-FID Analysis:

  • Gas Chromatograph: An Agilent 7890A GC system or equivalent.

  • Column: A highly polar capillary column, such as a DB-FFAP (30 m x 0.32 mm i.d., 0.25 µm film thickness) or a CP-Sil 88 (100 m x 0.25 mm i.d., 0.20 µm film thickness).

  • Injector: Split/splitless injector at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes.

    • Ramp 3: Increase to 250°C at 5°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector: Flame Ionization Detector (FID) at 270°C.

  • Injection Volume: 1 µL.

  • Quantification: Identify FAMEs by comparing their retention times with those of a certified FAME standard mixture. Quantify individual FAMEs by using an internal standard (e.g., C17:0) and generating a calibration curve.

Experimental Protocol 2: Separation of Fatty Acid Isomers by Silver-Ion HPLC (Ag-HPLC)

This protocol describes the preparation of an Ag-HPLC column and the subsequent separation of fatty acid derivatives.

1. Preparation of the Silver-Ion Column:

  • Column: Use a commercially available strong cation-exchange (SCX) column (e.g., Nucleosil 5SA, 250 mm x 4.6 mm, 5 µm).

  • Column Flushing:

  • Silver Ion Loading: While pumping water through the column, inject a solution of silver nitrate (B79036) (0.2 g in 1 mL of water) in 50 µL aliquots at 1-minute intervals.

  • Solvent Exchange:

    • After the final injection, wait 20 minutes and then wash the column with methanol for 1 hour at 1 mL/min.

    • Wash with dichloromethane-1,2-dichloroethane (1:1, v/v) for 1 hour.

    • Finally, wash with hexane for 1 hour. The column is now ready for use.

2. Ag-HPLC Analysis of FAMEs:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent with a UV or MS detector.

  • Column: The prepared silver-ion column.

  • Mobile Phase: A gradient of hexane and acetonitrile (B52724) is commonly used. The exact gradient will depend on the specific isomers being separated. A typical starting point is 99:1 (v/v) hexane:acetonitrile, gradually increasing the acetonitrile content.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20-25°C.

  • Detection:

    • UV Detector: Set at 205 nm for underivatized FAMEs.

    • Mass Spectrometer (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used for sensitive and specific detection.

  • Injection Volume: 10 µL.

  • Analysis: Fractions can be collected for further analysis by GC-MS to confirm the identity of the separated isomers.

Experimental Protocol 3: Quantification of Fatty Acid Isomers by SFC-MS/MS

This protocol provides a general workflow for the analysis of fatty acid isomers using SFC coupled with tandem mass spectrometry.

1. Sample Preparation:

  • Lipid Extraction: Perform a lipid extraction from the sample matrix using a method such as the Folch or Bligh-Dyer procedure.

  • Internal Standard: Spike the sample with a suitable stable isotope-labeled internal standard (e.g., a deuterated fatty acid) prior to extraction to correct for matrix effects and variations in sample preparation and instrument response.[9]

  • Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the SFC mobile phase (e.g., methanol or a mixture of methanol and isopropanol).

2. SFC-MS/MS Analysis:

  • SFC System: An Agilent 1260 Infinity II SFC System or equivalent.

  • Column: A column suitable for lipid separations, such as a C18 or a more polar cyano- or silica-based column (e.g., 150 mm x 3.0 mm, 1.8 µm).

  • Mobile Phase:

    • A: Supercritical CO2.

    • B: A modifier solvent, typically methanol or a mixture of methanol and acetonitrile, often containing a small amount of an additive like ammonium formate (B1220265) to improve ionization.

  • Gradient: A gradient program is used, starting with a low percentage of the modifier and increasing it over the course of the run to elute the fatty acids.

  • Flow Rate: 1.5 - 2.0 mL/min.

  • Back Pressure Regulator (BPR): Set to 150 bar.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an ESI or APCI source.

  • MS/MS Method: Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific fatty acid isomers. Precursor and product ion pairs for each isomer of interest need to be optimized.

  • Quantification: Generate calibration curves for each analyte using a series of standards with a constant concentration of the internal standard. Calculate the concentration of the analyte in the sample based on the peak area ratio of the analyte to the internal standard.

Visualization of Experimental Workflow

To illustrate the general process of fatty acid isomer analysis, the following diagram outlines a typical experimental workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC) Extraction->Derivatization AgHPLC Silver-Ion HPLC (Ag-HPLC-UV/MS) Extraction->AgHPLC SFC Supercritical Fluid Chromatography (SFC-MS) Extraction->SFC GC Gas Chromatography (GC-FID/MS) Derivatization->GC Integration Peak Integration GC->Integration AgHPLC->Integration SFC->Integration Quantification Quantification Integration->Quantification Identification Isomer Identification Integration->Identification

Caption: General experimental workflow for the quantification of fatty acid isomers.

Conclusion

The accurate and precise quantification of fatty acid isomers is a complex analytical challenge that requires careful consideration of the available methodologies.

  • GC-FID remains a robust and widely used technique, particularly for the analysis of total fatty acid profiles after derivatization.

  • Ag-HPLC offers superior separation of geometric and positional isomers, making it an invaluable tool for detailed isomer characterization.

  • SFC-MS is a rapidly advancing technique that provides a powerful combination of high-resolution separation, speed, and sensitive detection, making it well-suited for high-throughput lipidomics studies.

The choice of the optimal method will ultimately depend on the specific research question, the nature of the fatty acid isomers under investigation, and the available instrumentation. For the most comprehensive and confident characterization of complex fatty acid isomer profiles, a combination of these techniques, such as Ag-HPLC fractionation followed by GC-MS analysis, may be the most powerful approach.

References

A Comparative Analysis of 9-Methylundecanoic Acid and Other Methyl-Branched Fatty Acids: Biological Effects and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of 9-methylundecanoic acid and other methyl-branched fatty acids (MBFAs), focusing on their performance in key biological assays and their potential implications for drug development. While direct comparative data for this compound is limited in the current scientific literature, this document synthesizes available quantitative data for representative MBFAs and straight-chain fatty acids to offer a valuable comparative framework. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate a comprehensive understanding.

Data Presentation: Quantitative Comparison of Fatty Acid Activities

The following tables summarize the available quantitative data for the biological activities of various fatty acids. It is important to note the current gaps in the literature regarding specific quantitative values for this compound and its C12 isomers.

Table 1: Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Fatty AcidReceptor SubtypeEC50 (µM)Reference
Phytanic AcidPPARα~1.5
Phytanic AcidPPARα40[1]
Medium-Chain Fatty Acids (C8-C10)PPARγLow-potency partial agonists
This compoundPPARα, PPARγData not available
iso-Dodecanoic AcidPPARα, PPARγData not available
anteiso-Dodecanoic AcidPPARα, PPARγData not available

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Fatty AcidMicroorganismMIC (µg/mL)Reference
Dodecanoic Acid (Lauric Acid)Staphylococcus aureus0.63 mM[2]
Phytanic AcidStaphylococcus aureus125[3]
Dodecanoic Acid (Lauric Acid)Streptococcus mutans, Candida albicans, Aggregatibacter actinomycetemcomitans, Fusobacterium nucleatum, Porphyromonas gingivalisBroadly inhibitory[4]
This compoundVariousData not available
iso-Dodecanoic AcidVariousData not available
anteiso-Dodecanoic AcidVariousData not available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Protocol 1: PPARα Transactivation Assay

This protocol is a standard method to determine the ability of a compound to activate the PPARα receptor.

1. Cell Culture and Transfection:

  • Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
  • Cells are seeded in 24-well plates and grown to 70-80% confluency.
  • Cells are transiently co-transfected with a PPARα expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase reporter gene, using a suitable transfection reagent. A β-galactosidase expression vector is often co-transfected to normalize for transfection efficiency.

2. Compound Treatment:

  • 24 hours post-transfection, the medium is replaced with DMEM containing 0.5% charcoal-stripped FBS.
  • The test fatty acids (e.g., this compound, phytanic acid) are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (DMSO) is also included.

3. Luciferase Assay:

  • After 24 hours of incubation with the fatty acids, cells are washed with phosphate-buffered saline (PBS) and lysed.
  • Luciferase activity in the cell lysates is measured using a luminometer.
  • β-galactosidase activity is measured to normalize the luciferase data.

4. Data Analysis:

  • The fold activation is calculated as the ratio of normalized luciferase activity in treated cells to that in vehicle-treated cells.
  • The EC50 value (the concentration at which 50% of the maximal response is observed) is determined by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

1. Preparation of Inoculum:

  • A pure culture of the test microorganism (e.g., Staphylococcus aureus) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • The bacterial suspension is diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

2. Preparation of Fatty Acid Dilutions:

  • The test fatty acids are dissolved in a solvent (e.g., ethanol (B145695) or DMSO) to create a stock solution.
  • Serial two-fold dilutions of the fatty acids are prepared in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted fatty acid is inoculated with the standardized bacterial suspension.
  • Positive (broth with bacteria, no fatty acid) and negative (broth only) controls are included.
  • The microtiter plate is incubated at the optimal growth temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the fatty acid that completely inhibits visible growth of the microorganism.

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by methyl-branched fatty acids.

PPAR_Activation_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MBFA Methyl-Branched Fatty Acid (MBFA) FABP Fatty Acid Binding Protein (FABP) MBFA->FABP Uptake PPAR PPAR FABP->PPAR Transport Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE Peroxisome Proliferator Response Element (PPRE) Complex->PPRE Binding TargetGenes Target Gene Expression PPRE->TargetGenes Transcription MetabolicEffects Modulation of Lipid Metabolism & Inflammation TargetGenes->MetabolicEffects NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Activation Stimulus Inflammatory Stimulus Stimulus->Receptor IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release MBFA Methyl-Branched Fatty Acid? MBFA->IKK Modulation? DNA DNA NFkB_nuc->DNA Binding InflammatoryGenes Inflammatory Gene Expression DNA->InflammatoryGenes Transcription MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activation Stimulus Stress/Growth Factor Stimulus->Receptor MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation TF Transcription Factors MAPK->TF Activation MBFA Methyl-Branched Fatty Acid? MBFA->MAPKKK Modulation? GeneExpression Gene Expression (Proliferation, etc.) TF->GeneExpression Transcription

References

Validation of 9-Methylundecanoic acid as a biomarker for specific conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of reliable and easily detectable biomarkers is a critical unmet need in the global effort to control tuberculosis (TB). While conventional diagnostic methods for Mycobacterium tuberculosis (MTB) infection have limitations in sensitivity, specificity, and turnaround time, mycobacteria-derived fatty acids have emerged as a promising class of biomarkers. This guide provides a comparative analysis of key fatty acid biomarkers for TB, focusing on mycolic acids and tuberculostearic acid (TBSA), with supporting experimental data and detailed protocols.

Performance of Fatty Acid Biomarkers for Tuberculosis

The diagnostic accuracy of mycolic acids and other mycobacterial lipids has been assessed in various studies. The following table summarizes the performance of mycolic acid detection in sputum samples for diagnosing active TB.

BiomarkerSample TypeSensitivitySpecificityMethodReference
Mycolic AcidsSputum94%93%Mass Spectrometry[1]
Mycolic AcidsSputum100% (smear +++)N/AMass Spectrometry[1]
Mycolic AcidsSputum100% (smear ++)N/AMass Spectrometry[1]
Mycolic AcidsSputum97.5% (smear +)N/AMass Spectrometry[1]

Comparison with Other Tuberculosis Diagnostic Methods

To provide context, the performance of fatty acid biomarkers can be compared to other established and emerging diagnostic methods for tuberculosis.

Diagnostic TestPrincipleSample TypeSensitivitySpecificityReference
Fatty Acid Biomarkers
Mycolic AcidsDetection of bacterial cell wall componentsSputum94%93%[1]
Nucleic Acid Amplification Tests (NAATs)
Xpert MTB/RIFPCR-based detection of MTB DNASputum98% (smear-positive), 75% (smear-negative)N/A[2]
Centralised Molecular AssaysHigh-throughput molecular assaysPulmonary specimens≥91%97-100%[3]
TB-LAMPIsothermal DNA amplificationRespiratory specimens84.1%96.1%[4]
mfloDx™ pre-XDR-TBIsothermal nucleic acid amplification and lateral flow detectionSputum86.2%82.0%[5]
Host Response Biomarkers
Interferon-γ Release Assays (IGRAs)Measures host immune response to MTB antigensBloodVariesVaries[6]
IP-10Chemokine induced by MTB infectionBlood/Plasma72%82%[7]
IP-10Chemokine induced by MTB infectionPleural Effusion81%90%[7]
Microscopy and Culture
Sputum Smear MicroscopyMicroscopic detection of acid-fast bacilliSputum20-80%High[8]
Mycobacterial CultureGrowth of MTB from clinical samplesVariousGold StandardGold Standard[8]

Experimental Protocols

Protocol 1: Extraction and Analysis of Mycolic Acids from Sputum via Mass Spectrometry

This protocol outlines the direct detection of mycolic acids from sputum samples.

1. Sample Preparation:

  • Collect 200 µl of sputum from patients.

2. Mycolic Acid Extraction:

  • Perform lipid extraction from the sputum samples. (Note: The specific extraction solvent system is not detailed in the provided reference but would typically involve a biphasic system like chloroform:methanol (B129727):water).

3. Mass Spectrometry Analysis:

  • Analyze the extracted lipids using Electrospray Ionization Mass Spectrometry (ESI/MS).

  • Perform quantification of specific precursor-to-fragment transitions for approximately 2000 individual mycolic acid species. This multiple reaction monitoring (MRM) approach provides high analytical sensitivity and specificity.

Reference: [1]

Protocol 2: General Protocol for Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of fatty acids, which can be adapted for the detection of 9-Methylundecanoic acid and other fatty acids from biological samples.

1. Sample Preparation and Lipid Extraction:

  • Homogenize tissue samples or use liquid samples (e.g., serum, plasma).

  • Add a known amount of an internal standard (e.g., deuterated fatty acids) to the sample for quantification.

  • Perform a liquid-liquid extraction using a solvent system such as a mixture of methanol and iso-octane. Acidify the mixture with HCl to ensure fatty acids are in their free form.

  • Vortex and centrifuge the sample to separate the organic and aqueous layers.

  • Collect the organic layer containing the lipids. Repeat the extraction for better recovery.

2. Derivatization:

  • Dry the extracted lipids under a stream of nitrogen or using a vacuum concentrator.

  • To make the fatty acids volatile for GC analysis, derivatize them. A common method is esterification to form pentafluorobenzyl (PFB) esters:

    • Add 1% pentafluorobenzyl bromide in acetonitrile (B52724) and 1% diisopropylethylamine in acetonitrile to the dried extract.

    • Incubate at room temperature for approximately 20 minutes.

  • Alternatively, for the analysis of both free fatty acids and metal soaps, silylation can be used with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS).

3. GC-MS Analysis:

  • Dry the derivatized sample and reconstitute it in a solvent suitable for GC injection (e.g., iso-octane).

  • Inject the sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Injector Temperature: 280 °C (splitless mode)

    • Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped at 20 °C/min to 280°C and held for 10 minutes.

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Acquisition Mode: Full scan (e.g., m/z 50-700) and/or Selected Ion Monitoring (SIM) for targeted quantification.

References: [9][10]

Signaling Pathways and Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sputum Sputum Sample (200 µl) Extraction Lipid Extraction Sputum->Extraction MS Mass Spectrometry (ESI/MS) Extraction->MS Lipid Extract Quant MRM Quantification of ~2000 Mycolic Acid Species MS->Quant Result TB Diagnosis (Sensitivity: 94%, Specificity: 93%) Quant->Result

Caption: Workflow for Mycolic Acid Detection in Sputum.

gc_ms_workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_output Data Output Sample Biological Sample (e.g., Serum, Tissue) LLE Liquid-Liquid Extraction Sample->LLE Deriv Esterification (e.g., PFB) or Silylation (e.g., BSTFA) LLE->Deriv Lipid Extract GC Gas Chromatography Separation Deriv->GC Volatile Derivatives MS Mass Spectrometry Detection GC->MS Quant Fatty Acid Quantification MS->Quant

Caption: General Workflow for Fatty Acid Analysis by GC-MS.

References

A Comparative Analysis of the Physical Properties of Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physical properties of various fatty acid isomers, supported by experimental data and detailed methodologies. Understanding these properties is crucial for researchers in fields ranging from biochemistry and nutrition to drug development, as the isomeric form of a fatty acid can significantly influence its biological function and therapeutic potential.

Data Presentation: Physical Properties of Fatty Acid Isomers

The isomeric form of a fatty acid, determined by the presence and configuration of double bonds within its hydrocarbon chain, profoundly impacts its physical characteristics. These differences are primarily due to variations in molecular geometry, which affect the efficiency of molecular packing and the strength of intermolecular forces.

Melting Point

Saturated fatty acids, lacking double bonds, have a linear structure that allows for tight packing, resulting in strong van der Waals forces and consequently higher melting points.[1] In contrast, the introduction of a cis double bond creates a distinct kink in the fatty acid chain, disrupting this orderly packing and leading to weaker intermolecular attractions and lower melting points. Trans isomers, with a more linear shape than their cis counterparts, can pack more efficiently, resulting in intermediate melting points, which are higher than cis-isomers but lower than saturated fatty acids of the same carbon length.

Fatty AcidIsomer TypeNumber of CarbonsNumber of Double BondsMelting Point (°C)
Palmitic AcidSaturated16063.0[2]
Palmitoleic Acidcis-Unsaturated1610.5[3]
Stearic AcidSaturated18069.3[1][4][5]
Oleic Acidcis-Unsaturated18113.4[3]
Elaidic Acidtrans-Unsaturated18143-45[3]
Linoleic Acidcis,cis-Unsaturated182-5.0[3]
α-Linolenic Acidcis,cis,cis-Unsaturated183-11.0[3]
Boiling Point

The boiling point of fatty acid isomers is also influenced by their structure. Generally, for a given carbon chain length, saturated fatty acids have the highest boiling points. Among unsaturated isomers, cis isomers tend to have slightly higher boiling points than their trans counterparts. This is attributed to the polarity induced by the cis double bond, which leads to stronger dipole-dipole interactions between molecules, requiring more energy to overcome.

Fatty AcidIsomer TypeNumber of CarbonsBoiling Point (°C)
Palmitic AcidSaturated16351
Stearic AcidSaturated18361[4][6]
Oleic Acidcis-Unsaturated18360[7]
Crotonic Acidtrans-Unsaturated4180-181[3]
Solubility

The solubility of fatty acids is largely dictated by the length of their nonpolar hydrocarbon tail and the presence of the polar carboxyl group. Generally, fatty acids are insoluble in water and soluble in organic solvents.[7] The solubility in water decreases as the carbon chain length increases. Unsaturated fatty acids are slightly more soluble in some solvents compared to their saturated counterparts of the same carbon length. For instance, oleic acid is soluble in ethanol.[7]

Fatty AcidSolventSolubility
Oleic AcidWaterInsoluble[7]
Oleic AcidEthanolSoluble[7]
Saturated Fatty Acids (C8-C18)WaterSolubility decreases with increasing carbon chain length
Saturated Fatty AcidsTHF, Ethanol, AcetonitrileGenerally soluble, with solubility decreasing as carbon number increases[8]
Density

The density of fatty acid isomers is also affected by their molecular packing. Saturated fatty acids, being more tightly packed, tend to have higher densities than their unsaturated counterparts.

Fatty AcidIsomer TypeNumber of CarbonsDensity (g/cm³)
Palmitic AcidSaturated160.853 (at 62°C)
Stearic AcidSaturated180.9408[4]
Oleic Acidcis-Unsaturated180.891[3]
α-Linolenic Acidcis,cis,cis-Unsaturated180.914[3]
Linoleic Acidcis,cis-Unsaturated180.902[3]

Experimental Protocols

Accurate determination of the physical properties of fatty acid isomers relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

This method is based on observing the temperature at which a small sample of the fatty acid in a capillary tube transitions from a solid to a liquid.

Apparatus:

  • Melting point capillary tubes

  • Thermometer

  • Heating bath (e.g., Thiele tube or a commercial melting point apparatus)

  • Sample of the fatty acid

Procedure:

  • Sample Preparation: If the fatty acid is a solid, finely powder it. Introduce a small amount of the powdered sample into a capillary tube, ensuring the sample is tightly packed to a height of about 2-3 mm.[9]

  • Apparatus Setup: Attach the capillary tube to the thermometer. The bottom of the capillary tube should be level with the thermometer bulb.

  • Heating: Place the thermometer and capillary tube assembly into the heating bath. Heat the bath slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[10]

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9] For pure substances, this range should be narrow.

Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of a small quantity of a liquid fatty acid.

Apparatus:

  • Thiele tube

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (e.g., Bunsen burner)

  • Mineral oil

Procedure:

  • Sample Preparation: Add a small amount of the liquid fatty acid to the small test tube. Place the capillary tube, with its sealed end up, into the test tube containing the sample.

  • Apparatus Setup: Attach the test tube to the thermometer. Insert the assembly into the Thiele tube containing mineral oil, ensuring the sample is below the oil level.

  • Heating: Gently heat the side arm of the Thiele tube.[11][12] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. The liquid will begin to cool and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[11][13]

Determination of Solubility

This protocol provides a general method for determining the solubility of a fatty acid in a given solvent.

Apparatus:

  • Test tubes or vials with caps

  • Analytical balance

  • Vortex mixer or shaker

  • Water bath or incubator

  • Centrifuge (optional)

  • Solvent and fatty acid sample

Procedure:

  • Sample Preparation: Weigh a known amount of the fatty acid and place it into a test tube.

  • Solvent Addition: Add a measured volume of the solvent to the test tube.

  • Equilibration: Tightly cap the test tube and agitate it using a vortex mixer or shaker until the fatty acid appears to be dissolved or a saturated solution is formed. For less soluble substances, this may require prolonged agitation and/or incubation at a specific temperature in a water bath.

  • Observation: Visually inspect the solution for any undissolved fatty acid. If the sample has completely dissolved, it is soluble at that concentration. To determine the saturation point, gradually add more fatty acid until a precipitate forms that does not dissolve with further agitation.

  • Quantification (Optional): For a more precise measurement, after equilibration, centrifuge the sample to pellet any undissolved solute. A known volume of the supernatant can then be carefully removed, the solvent evaporated, and the mass of the dissolved fatty acid determined.

Visualization of Key Pathways

Fatty acid isomers are not only important for their physical properties but also for their roles as signaling molecules in various biological pathways.

Experimental Workflow: Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Finely powder solid fatty acid B Introduce sample into capillary tube A->B C Pack sample to 2-3 mm height B->C D Attach capillary to thermometer C->D Prepared Sample E Insert assembly into heating bath D->E F Heat bath slowly (1-2°C/min) E->F Ready for Heating G Observe for first liquid drop F->G H Record initial temperature G->H I Observe until fully liquid G->I J Record final temperature I->J K Result J->K Melting Point Range

Caption: Workflow for determining the melting point of a fatty acid using the capillary method.

Signaling Pathway: GPCR Activation by Fatty Acids

Many fatty acid isomers act as ligands for G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.[14][15][16] For example, long-chain fatty acids can activate GPR40 (FFAR1) and GPR120.[14][17]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol FA Fatty Acid Isomer (e.g., Oleic Acid) GPCR GPCR (e.g., GPR40/FFAR1) FA->GPCR Binds to G_Protein G-Protein (Gq) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: G-protein coupled receptor (GPCR) signaling pathway activated by a fatty acid isomer.

Signaling Pathway: Arachidonic Acid Inflammatory Cascade

Arachidonic acid, a polyunsaturated omega-6 fatty acid, is a precursor to a wide range of inflammatory mediators known as eicosanoids.[18][19][20][21] The metabolism of arachidonic acid via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways leads to the production of prostaglandins (B1171923) and leukotrienes, respectively.

G Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA Releases COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostaglandins Prostaglandins (e.g., PGE₂) COX->Prostaglandins Thromboxanes Thromboxanes (e.g., TXA₂) COX->Thromboxanes Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes Leukotrienes (e.g., LTB₄) LOX->Leukotrienes Leukotrienes->Inflammation

Caption: Simplified overview of the arachidonic acid cascade in inflammation.

References

Safety Operating Guide

Safe Disposal of 9-Methylundecanoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 9-Methylundecanoic acid, a corrosive and harmful substance. Adherence to these procedures is critical to mitigate risks and comply with regulations.

Safety and Hazard Information

This compound presents several hazards that necessitate careful handling during disposal. The following table summarizes its key hazard classifications.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1]
Acute Toxicity (Dermal) Harmful in contact with skin.[1]
Skin Corrosion/Irritation Causes severe skin burns.[1]
Eye Damage/Irritation Causes serious eye damage.[1]
Environmental Hazard Do not allow material to be released to the environment without proper governmental permits.[1]

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through neutralization of its acidic properties, followed by disposal in accordance with local regulations.

1. Preparation and Dilution:

  • Work in a well-ventilated area, preferably within a chemical fume hood.
  • Select a large, compatible container (e.g., a polyethylene (B3416737) bucket) for the neutralization process.
  • For small quantities of this compound, carefully and slowly pour the acid into a large volume of cold water, aiming for at least a 1:10 dilution ratio (1 part acid to 10 parts water). Always add acid to water, never the other way around, to avoid a violent exothermic reaction.

2. Neutralization:

  • Prepare a basic solution, such as soda ash (sodium carbonate) or sodium bicarbonate, in water.
  • Slowly and with constant stirring, add the basic solution to the diluted this compound solution.
  • Monitor the pH of the solution regularly using a pH meter or pH indicator strips.
  • Continue adding the basic solution until the pH of the mixture is neutral (between 6.0 and 8.0).[2][3] Be cautious, as the neutralization reaction will generate heat.

3. Final Disposal:

  • Once the solution is neutralized, it can typically be disposed of down the drain with a large amount of excess water, provided this is in accordance with your institution's and local wastewater regulations.
  • If drain disposal is not permitted, or for larger quantities, the neutralized solution should be collected in a properly labeled hazardous waste container for pickup by a certified waste disposal company.
  • The container must be clearly labeled as "Neutralized this compound Solution" and include the date of neutralization.

4. Decontamination:

  • Thoroughly clean all equipment used in the disposal process with soap and water.
  • Wipe down the work area to remove any potential contamination.
  • Dispose of any contaminated disposable materials (e.g., paper towels, pH strips) in the appropriate solid waste stream.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (Lab Scale) assess_quantity->small_quantity < 1 Liter large_quantity Large Quantity assess_quantity->large_quantity >= 1 Liter neutralize Neutralize with Base (e.g., Soda Ash) to pH 6-8 small_quantity->neutralize collect_waste Collect in Labeled Hazardous Waste Container large_quantity->collect_waste check_regulations Check Local Wastewater Regulations neutralize->check_regulations drain_disposal Dispose Down Drain with Excess Water check_regulations->drain_disposal Permitted check_regulations->collect_waste Not Permitted end End: Proper Disposal drain_disposal->end waste_pickup Arrange for Professional Waste Pickup collect_waste->waste_pickup waste_pickup->end

Caption: Decision workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.